[1,1'-Biphenyl]-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJILPZUNKNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951445 | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28804-96-8 | |
| Record name | (1,1'-Biphenyl)carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preamble: The Strategic Importance of 3-Cyanobiphenyl
An In-depth Technical Guide to the Structural Analysis of 3-Cyanobiphenyl
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural analysis of 3-cyanobiphenyl. It is structured to provide not only methodological details but also the underlying scientific rationale, reflecting field-proven insights and ensuring scientific integrity.
3-Cyanobiphenyl (3-CNB) is a pivotal organic molecule characterized by a biphenyl framework with a nitrile substituent at the 3-position. This structure confers a unique polarity and rigidity, making it a valuable precursor in the synthesis of liquid crystals and a common scaffold in medicinal chemistry.[1][2] Accurate and comprehensive structural analysis is a non-negotiable prerequisite for its application, directly impacting material performance and the safety and efficacy of potential drug candidates.
Foundational Physicochemical Properties
Before embarking on any structural elucidation, a firm grasp of the compound's basic physicochemical properties is essential. This data informs the selection of appropriate analytical conditions, from solvent choice to instrumental parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉N | [3][4] |
| Molecular Weight | 179.22 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 44-46 °C | [3] |
| Boiling Point | 140 °C at 1 mmHg | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as acetone and toluene. | [5] |
Core Methodologies for Structural Verification
A multi-technique approach is imperative for the unambiguous structural characterization of 3-cyanobiphenyl. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of organic structure determination, providing unparalleled insight into the molecular framework and the chemical environment of each atom.[6][7]
Expertise & Experience: For 3-CNB, both ¹H and ¹³C NMR are indispensable. ¹H NMR will elucidate the number and connectivity of protons in the aromatic regions, with complex splitting patterns characteristic of substituted biphenyl systems. ¹³C NMR, often run with proton decoupling, will confirm the presence of 13 unique carbon atoms, including the distinct chemical shifts for the nitrile carbon and the carbons directly bonded to it.[8][9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 3-cyanobiphenyl and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility without introducing overlapping signals.
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal resolution of the complex aromatic signals.
-
Perform standard shimming procedures to maximize magnetic field homogeneity.
-
Set appropriate acquisition parameters, including spectral width, number of scans (e.g., 16 for ¹H, 1024 or more for ¹³C), and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, though they are not applicable to the aromatic and quaternary carbons of 3-CNB.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals to confirm the presence of 9 protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H spectrum to deduce the substitution pattern on the biphenyl rings.[7]
-
Assign each peak in the ¹³C spectrum to a specific carbon atom in the molecule.
-
Trustworthiness: The self-validating nature of this protocol lies in the internal consistency of the data. The number of signals, their integrations (for ¹H), and the observed coupling patterns must align perfectly with the proposed structure of 3-cyanobiphenyl.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is a definitive technique for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.[10][11]
Expertise & Experience: For a relatively small, stable molecule like 3-CNB, Electron Ionization (EI) is a robust choice. It will reliably generate a molecular ion (M⁺•) peak, confirming the molecular weight. The fragmentation pattern, resulting from the cleavage of the biphenyl linkage or loss of the nitrile group, serves as a structural fingerprint.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of 3-cyanobiphenyl (approx. 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Chromatographic Separation (GC):
-
Inject 1 µL of the sample solution into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature gradient program (e.g., ramp from 100 °C to 250 °C) to ensure good separation and peak shape.
-
-
Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Data Interpretation:
-
Identify the molecular ion peak at m/z 179, corresponding to the molecular weight of C₁₃H₉N.
-
Analyze the major fragment ions to corroborate the structure.
-
X-ray Crystallography: The Definitive 3D Structure
For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and intermolecular packing interactions.[12][13]
Expertise & Experience: The most critical and often rate-limiting step is the cultivation of a single, defect-free crystal suitable for diffraction.[13] This typically involves screening various solvents and crystallization techniques, such as slow evaporation or vapor diffusion. The resulting structure provides the ultimate validation of the molecule's connectivity and conformation in the solid state.
Experimental Workflow: Single-Crystal X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray structural analysis.
Trustworthiness: The quality of a crystal structure is validated by statistical metrics such as a low R-factor, which indicates a good fit between the experimental data and the refined model, and a goodness-of-fit (GOF) value close to 1.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of the sample is a prerequisite for accurate structural analysis, as impurities can significantly complicate spectral interpretation. HPLC is the industry-standard technique for this purpose.[14][15]
Expertise & Experience: A reversed-phase HPLC method is ideal for a moderately polar compound like 3-CNB. A C18 column with a mobile phase consisting of a water/acetonitrile gradient provides excellent resolving power for common organic impurities. UV detection is highly effective due to the strong chromophore of the biphenyl system.
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
-
Preparation of Solutions:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Solution: Prepare a stock solution of 3-cyanobiphenyl in acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) set at 254 nm.
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks. A purity level of >99% is typically desired for structural analysis standards.
-
Integrated Analytical Logic
The power of this multi-technique approach lies in its logical, confirmatory workflow. Each step builds upon the last, leading to an unambiguous structural assignment.
Caption: The logical progression of analyses for structural confirmation.
References
- 1. Materials Science in Pharmaceutical Process Development I | AIChE [proceedings.aiche.org]
- 2. Drug development: Lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-Depth Technical Guide to 3-Phenylbenzonitrile (CAS: 28804-96-8): Synthesis, Characterization, and Applications in Modern Chemistry
Abstract
3-Phenylbenzonitrile, also known as 3-cyanobiphenyl, is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of pharmaceuticals, functional materials, and fine chemicals. Its biphenyl scaffold, functionalized with a reactive nitrile group, offers multiple avenues for chemical modification, making it a molecule of significant interest to researchers in organic synthesis and drug development. This guide provides a comprehensive technical overview of 3-phenylbenzonitrile, covering its physicochemical properties, robust synthetic methodologies, detailed spectroscopic characterization, chemical reactivity, and key applications. By integrating field-proven insights with established scientific principles, this document aims to serve as an essential resource for scientists and researchers leveraging this compound in their work.
Introduction and Physicochemical Properties
3-Phenylbenzonitrile (C₁₃H₉N) is an organic compound featuring a biphenyl structure where a cyano (-C≡N) group is attached to the meta-position of one of the phenyl rings. This arrangement imparts specific electronic properties and reactivity patterns that are highly valuable in synthetic chemistry. The nitrile group is a potent electron-withdrawing group and a versatile chemical handle, while the biphenyl core provides a rigid, aromatic scaffold.
Chemical Identity and Physicochemical Data
The fundamental properties of 3-phenylbenzonitrile are summarized below, providing essential data for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 28804-96-8 | [1] |
| Molecular Formula | C₁₃H₉N | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| IUPAC Name | 3-Phenylbenzonitrile | [2] |
| Synonyms | m-Cyanobiphenyl, 3-Cyanobiphenyl | [2] |
| Appearance | Solid (typically off-white to pale yellow) | |
| Melting Point | 49 °C | [2] |
| Boiling Point | 326.3 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
Synthesis and Mechanistic Insights
The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing 3-phenylbenzonitrile. Among various methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and widely adopted strategy due to its high yields, functional group tolerance, and mild reaction conditions.[3]
Dominant Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[3] For the synthesis of 3-phenylbenzonitrile, the most common pathway involves the reaction between 3-bromobenzonitrile and phenylboronic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is selected for its high catalytic activity and stability. The bulky phosphine ligands facilitate the crucial reductive elimination step that forms the final product.
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. Its role is twofold: it activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the halide byproduct, driving the catalytic cycle forward.[4]
-
Solvent System: A two-phase solvent system, typically a mixture of an organic solvent (like toluene or DMF) and water, is used. This system effectively dissolves both the organic substrates and the inorganic base, facilitating interaction between all reactants at the phase interface.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Bromobenzonitrile (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzonitrile, phenylboronic acid, and sodium carbonate.
-
Solvent Addition: Add the toluene/water solvent mixture.
-
Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-phenylbenzonitrile.
Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) as detailed in the following section. Purity should exceed 98% for use in sensitive downstream applications like drug development.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for the synthesized molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. The expected chemical shifts for 3-phenylbenzonitrile in CDCl₃ are detailed below. The aromatic region (7.4-7.9 ppm) will show a complex multiplet pattern corresponding to the 9 distinct aromatic protons.[5]
| Proton (¹H) Assignment | Approx. Chemical Shift (δ, ppm) | Carbon (¹³C) Assignment | Approx. Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.40 - 7.90 (m, 9H) | C≡N | ~118 |
| C-CN (quaternary) | ~113 | ||
| Other Aromatic Carbons | 127 - 142 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The nitrile group provides a sharp, intense, and unmistakable absorption band.[6]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| -C≡N | Stretching | 2240 - 2220 | Strong, Sharp |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using Electron Ionization (EI), the molecular ion peak [M]⁺ is expected to be prominent.
| Ion Type | Expected m/z | Notes |
| [M]⁺ | 179.22 | Molecular ion peak corresponding to C₁₃H₉N |
| [M-HCN]⁺ | 152.19 | Fragment corresponding to the loss of hydrogen cyanide |
Chemical Reactivity and Derivatization
3-Phenylbenzonitrile possesses two primary sites of reactivity: the nitrile group and the biphenyl aromatic system. This dual reactivity allows for a wide range of chemical transformations.
-
Nitrile Group Reactions: The nitrile can be hydrolyzed to a carboxylic acid (3-phenylbenzoic acid) under acidic or basic conditions, reduced to a primary amine (3-phenylbenzylamine) using reagents like LiAlH₄, or converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[7]
-
Biphenyl System Reactions: The biphenyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern is directed by the deactivating, meta-directing nitrile group and the activating, ortho/para-directing phenyl group.
The following diagram illustrates the key reactive pathways for 3-phenylbenzonitrile.
References
- 1. 28804-96-8 Phenyl benzonitrile Phenyl benzonitrile - CAS Database [chemnet.com]
- 2. 3-phenylbenzonitrile [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Benzonitrile - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to [1,1'-Biphenyl]-3-carbonitrile: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of [1,1'-Biphenyl]-3-carbonitrile, a versatile aromatic compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and potential applications of this molecule. The guide delves into its physicochemical parameters, reactivity, synthesis, and relevance in medicinal chemistry, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides a basis for constructing molecules with specific three-dimensional orientations, which is crucial for molecular recognition and biological activity. The introduction of a nitrile group at the 3-position of the biphenyl ring system, as in this compound, significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.
This compound, also known as 3-cyanobiphenyl or 3-phenylbenzonitrile, is an off-white solid at room temperature.[1] Its molecular structure, consisting of two phenyl rings linked by a single bond with a cyano substituent, imparts a unique combination of lipophilicity and polarity. This balance is often sought after in the design of drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physicochemical data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉N | [2][3][4][5] |
| Molecular Weight | 179.22 g/mol | [2][4][6] |
| CAS Number | 24973-50-0, 28804-96-8 | [1][2][3][4][5] |
| Appearance | Off-white solid | [1] |
| Melting Point | 44-49 °C | [1][3][5] |
| Boiling Point | 326.3 ± 21.0 °C at 760 mmHg; 140 °C at 1 mmHg | [1][3][5] |
| Density | 1.1 ± 0.1 g/cm³ | [1][3][5] |
| Flash Point | 151.8 ± 14.6 °C | [1][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethyl acetate and diethyl ether.[1][7] |
Chemical Reactivity and Synthetic Insights
The chemical behavior of this compound is dictated by the interplay between the aromatic biphenyl core and the electron-withdrawing nitrile group.
Electrophilic Aromatic Substitution
The biphenyl system can undergo electrophilic aromatic substitution reactions. The directing effects of the two phenyl rings and the deactivating effect of the meta-positioned nitrile group will influence the regioselectivity of such reactions. Generally, electrophilic attack is more likely to occur on the unsubstituted phenyl ring and at positions ortho and para to the phenyl-phenyl bond.
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can be transformed into various other functionalities, including:
-
Hydrolysis: Conversion to a carboxylic acid ([1,1'-Biphenyl]-3-carboxylic acid) under acidic or basic conditions.
-
Reduction: Transformation into a primary amine (3-(aminomethyl)-1,1'-biphenyl) using reducing agents like lithium aluminum hydride.
-
Cycloadditions: Participation in cycloaddition reactions to form heterocyclic systems.
Cross-Coupling Reactions
The biphenyl scaffold itself is often synthesized via cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, 3-bromobenzonitrile can be coupled with phenylboronic acid in the presence of a palladium catalyst to yield this compound. This synthetic strategy offers a high degree of flexibility for introducing various substituents on either phenyl ring.
A generalized synthetic workflow for the preparation of this compound and its derivatives is depicted below.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the biphenyl scaffold.
-
¹³C NMR spectroscopy will display signals for the thirteen carbon atoms, with the carbon of the nitrile group appearing in a characteristic downfield region (around δ 118-120 ppm). The quaternary carbons of the biphenyl linkage will also be identifiable.[2][8]
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.22).[2]
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band around 2220-2240 cm⁻¹ will be present, corresponding to the C≡N stretching vibration of the nitrile group.
Applications in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its structural motif is found in numerous biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and its presence can modulate the metabolic stability and pharmacokinetic properties of a compound.[9]
Derivatives of biphenyl carbonitriles are being investigated for various therapeutic applications, including as inhibitors of protein-protein interactions. For example, research has been conducted on biphenyl-1,2,3-triazol-benzonitrile derivatives as potential inhibitors of the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy.[10] The biphenyl scaffold provides a rigid framework to position key pharmacophoric features for optimal binding to the target protein.
The synthesis of various substituted biphenyl carbonitrile derivatives allows for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The ability to readily modify both phenyl rings enables the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[11]
Conclusion
This compound is a fundamentally important molecule with a rich chemistry and significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties, coupled with the versatility of the nitrile group and the biphenyl scaffold, provide a robust platform for the design and synthesis of novel compounds with tailored biological activities. This guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding and more effective utilization of this valuable chemical entity.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound | C13H9N | CID 34340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound,(CAS# 24973-50-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 1,1'-BIPHENYL]-3-CARBONITRILE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. Biphenyl - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cpachem.com [cpachem.com]
[1,1'-Biphenyl]-3-carbonitrile: A Comprehensive Technical Guide for Advanced Research and Development
Introduction
[1,1'-Biphenyl]-3-carbonitrile, also known as 3-cyanobiphenyl, is a pivotal organic compound characterized by a biphenyl backbone with a nitrile functional group at the meta-position of one of the phenyl rings. This molecular architecture imparts a unique combination of reactivity and physicochemical properties, establishing it as a valuable intermediate in diverse fields of chemical synthesis. Its significance is particularly pronounced in the realms of medicinal chemistry and materials science, where it serves as a foundational building block for complex molecular targets. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, applications, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a solid at room temperature with the chemical formula C13H9N.[1] Its molecular structure confers a notable degree of thermal stability and specific solubility characteristics that are leveraged in its synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C13H9N | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 24973-50-0 | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 49°C | [2] |
| Synonyms | 3-Cyanobiphenyl, 3-Phenylbenzonitrile | [3] |
Synthesis and Mechanistic Insights
The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For this compound, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most efficient and versatile synthetic strategy. This method offers high yields and excellent functional group tolerance under relatively mild conditions.
Key Synthetic Pathway: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4] For the synthesis of this compound, this typically involves the coupling of 3-cyanophenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene) or, conversely, a 3-halobenzonitrile with phenylboronic acid.
The catalytic cycle is a well-established three-step process:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[5]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step that is typically facilitated by the base.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond of the biphenyl product and regenerating the Palladium(0) catalyst.[5]
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
3-Bromobenzonitrile
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to ensure effective stirring.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Applications in Research and Drug Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[6] this compound serves as a critical intermediate for the synthesis of these complex molecules, where the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles.
Caption: Key application areas for this compound in drug development and materials science.
-
Pharmaceutical Intermediates: The compound is a building block for various therapeutic agents. For instance, the biphenyl scaffold is integral to certain antihypertensive drugs, anti-inflammatory agents, and anticancer therapies.[6] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration in the synthesis of APIs.[]
-
Liquid Crystals: Cyanobiphenyls are a well-known class of liquid crystalline materials.[8] While this compound itself may not be the final liquid crystal product, it serves as a key precursor for more complex, substituted cyanobiphenyls used in liquid crystal displays (LCDs). The polarity and linear shape imparted by the cyano and biphenyl groups are crucial for achieving the desired mesophase behavior.
Analytical and Spectroscopic Profile
Thorough analytical characterization is essential to confirm the identity and purity of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.3-7.9 ppm), corresponding to the nine distinct protons on the biphenyl rings. |
| ¹³C NMR | The carbon NMR spectrum displays signals for all 13 carbon atoms.[9] The nitrile carbon (C≡N) typically appears around δ 118-120 ppm. The quaternary carbons of the biphenyl linkage and the carbon attached to the nitrile group will have distinct chemical shifts from the protonated aromatic carbons.[9][10] |
| FTIR | The Infrared spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band will be observed in the range of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration.[11][12] Bands corresponding to C-H stretching of the aromatic rings appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the rings are seen at approximately 1400-1600 cm⁻¹. |
| Mass Spectrometry | The electron ionization mass spectrum (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z = 179, corresponding to the molecular weight of the compound.[13] |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when handling the compound.[15] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
Spill and Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[15] Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant utility in advanced chemical synthesis. Its straightforward preparation via robust methods like the Suzuki-Miyaura coupling, combined with the versatile reactivity of its nitrile functionality, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe application in the laboratory and beyond.
References
- 1. scbt.com [scbt.com]
- 2. 24973-50-0 Cas No. | 3-Cyanobiphenyl | Matrix Scientific [matrixscientific.com]
- 3. 3-CYANOBIPHENYL | 24973-50-0 - Chemical Cloud Database [chemcd.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. researchgate.net [researchgate.net]
- 8. Composites containing confined n-octyl-cyanobiphenyl: monomer and dimer species in the surface layer by in situ FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic data for 3-cyanobiphenyl (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyanobiphenyl
Authored by: A Senior Application Scientist
Introduction
3-Cyanobiphenyl (3-CNB) is a versatile organic compound featuring two phenyl rings linked by a single bond, with a nitrile (-C≡N) group at the 3-position of one ring. Its molecular formula is C₁₃H₉N, and it possesses a molecular weight of approximately 179.22 g/mol [1][2][3]. This molecule is a fundamental building block in the synthesis of various materials, most notably liquid crystals, where the rigid biphenyl core and the polar cyano group impart desirable mesogenic properties[4][5]. It also serves as a key intermediate in the development of pharmaceuticals and other fine chemicals.
Given its importance, the unambiguous identification and purity assessment of 3-cyanobiphenyl are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data for 3-cyanobiphenyl, offering field-proven insights into data interpretation, experimental design, and the causal logic behind the observed spectral features. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of how to characterize this molecule.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following IUPAC numbering scheme is used throughout this guide. The two phenyl rings are designated as A and B.
Caption: Molecular structure of 3-cyanobiphenyl with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-cyanobiphenyl, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-cyanobiphenyl is characterized by a series of complex multiplets in the aromatic region (typically 7.4-7.9 ppm). The nine protons are distributed across the two phenyl rings, and their chemical shifts are influenced by the anisotropic effect of the adjacent ring and the electron-withdrawing nature of the cyano group.
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' | ~7.65 | Doublet of doublets (dd) |
| H-3', H-4', H-5' | ~7.45 - 7.55 | Multiplet (m) |
| H-2 | ~7.85 | Singlet (s) or Triplet (t) |
| H-4 | ~7.80 | Doublet of triplets (dt) |
| H-5 | ~7.60 | Triplet (t) |
| H-6 | ~7.75 | Doublet of triplets (dt) |
Note: Exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical substituent effects and coupling patterns.[6]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 3-cyanobiphenyl in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its single residual solvent peak that rarely interferes with the aromatic region.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving the complex, overlapping multiplets in the aromatic region, a common feature in biphenyl systems.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample, allowing for faster repetition.
-
Acquisition Time: ~4 seconds to ensure adequate resolution.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For the C₂-symmetric 3-cyanobiphenyl, 11 distinct signals are expected (9 aromatic CH, 3 aromatic quaternary carbons, and 1 nitrile carbon). The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) is invaluable for differentiating between CH and quaternary carbons.[7]
¹³C NMR Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) | Type |
| C-3', C-5' | ~127.2 | CH |
| C-2', C-6' | ~128.8 | CH |
| C-4' | ~129.2 | CH |
| C-5 | ~129.8 | CH |
| C-6 | ~130.5 | CH |
| C-2 | ~131.5 | CH |
| C-4 | ~132.0 | CH |
| C≡N | ~118.5 | Quaternary |
| C-3 | ~112.9 | Quaternary |
| C-1' | ~138.5 | Quaternary |
| C-1 | ~142.0 | Quaternary |
Note: Chemical shifts are approximate and can vary with solvent. Assignments are based on established substituent chemical shift (SCS) effects and computational models.[8]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL CDCl₃) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: Acquired on a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (¹H{¹³C}) acquisition is standard. This collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which significantly simplifies the spectrum and improves the signal-to-noise ratio.
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is used to ensure all carbon signals, from aliphatic to carbonyl/nitrile regions, are captured.
-
Relaxation Delay: A longer delay (5-10 seconds) is often necessary, especially for quaternary carbons which have longer relaxation times (T₁).
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is needed to achieve a good signal-to-noise ratio.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For 3-cyanobiphenyl, the IR spectrum is dominated by three key features: the sharp, intense nitrile stretch, the aromatic C-H stretches, and the aromatic C=C ring stretches.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2230 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| ~810 - 750 | Strong | C-H Bend | Out-of-plane bending |
The C≡N stretching vibration is highly characteristic and appears as a strong, sharp band in a relatively clean region of the spectrum, making it a definitive diagnostic peak for the presence of the nitrile group.[9][10] The pattern of C-H out-of-plane bending bands in the fingerprint region (below 1500 cm⁻¹) can provide information about the substitution patterns on the aromatic rings.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
While the traditional KBr pellet method is effective[12][13], the ATR technique is a modern, rapid, and reliable alternative that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 3-cyanobiphenyl sample directly onto the ATR crystal (typically diamond or germanium).
-
Analysis: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Background Scan: First, run a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis and is sufficient to resolve the key functional group bands.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[14][15]
The mass spectrum of 3-cyanobiphenyl will show a clear molecular ion (M⁺•) peak at m/z = 179, confirming its molecular weight.[1][2] The fragmentation pattern provides corroborating evidence for the biphenyl structure.
MS Data Summary (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 179 | High | [C₁₃H₉N]⁺• (Molecular Ion, M⁺•) |
| 152 | Moderate | [C₁₂H₈]⁺• (Loss of HCN) |
| 76 | Low to Moderate | [C₆H₄]⁺• (Fragment of biphenyl) |
The stability of the aromatic system results in a prominent molecular ion peak, which is often the base peak. A key fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to a significant peak at m/z 152.[16]
Experimental Protocol: GC-MS with EI
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like 3-cyanobiphenyl, as it provides both separation and identification.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injection: Inject 1 µL of the solution into the GC, which is equipped with a capillary column (e.g., a non-polar DB-5ms). The injector temperature is set high (e.g., 250 °C) to ensure rapid volatilization.
-
Temperature Program: Use a temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) to elute the compound from the column into the mass spectrometer.
-
-
MS Detection (EI Source):
-
Ionization Energy: The standard energy of 70 eV is used. This energy is high enough to cause reproducible fragmentation patterns, allowing for comparison with library spectra, but low enough to typically preserve a detectable molecular ion.[17]
-
Mass Analyzer: A quadrupole analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Caption: Primary fragmentation pathway of 3-cyanobiphenyl in EI-MS.
Conclusion
The collective application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of 3-cyanobiphenyl. ¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the key nitrile and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This suite of spectroscopic data constitutes an essential fingerprint, ensuring the identity, purity, and quality of 3-cyanobiphenyl for its diverse applications in advanced materials and pharmaceutical synthesis.
References
- 1. [1,1'-Biphenyl]-3-carbonitrile | C13H9N | CID 34340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 24973-50-0 Cas No. | 3-Cyanobiphenyl | Matrix Scientific [matrixscientific.com]
- 4. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. uni-saarland.de [uni-saarland.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Phenylbenzonitrile
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the spectroscopic characterization of this biphenyl derivative. We will explore the expected chemical shifts and coupling patterns, offer a robust experimental protocol for data acquisition, and provide a framework for spectral interpretation, grounding our analysis in established NMR theory.
Introduction
3-Phenylbenzonitrile, also known as 3-cyanobiphenyl, is a fascinating molecule for NMR analysis, presenting a rich tapestry of electronic effects that influence the magnetic environments of its constituent protons and carbons. As a substituted biphenyl, its structure features two aromatic rings with distinct electronic characteristics: one substituted with an electron-withdrawing nitrile group and the other unsubstituted. The interplay of anisotropic effects from the aromatic rings and the electronic influence of the nitrile group results in a nuanced and informative NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its electronic structure.
Predicting the ¹H NMR Spectrum
The proton NMR spectrum of 3-phenylbenzonitrile is anticipated to exhibit a complex series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.[1] This downfield appearance is a hallmark of aromatic protons, which are deshielded by the ring current effect.[1]
To a first approximation, we can dissect the molecule into its two constituent aromatic systems: the phenyl ring and the benzonitrile ring.
-
The Unsubstituted Phenyl Ring: The protons on the unsubstituted phenyl group will likely appear as a complex multiplet. Due to the possibility of restricted rotation around the C-C single bond connecting the two rings, the ortho, meta, and para protons may not be chemically equivalent, leading to overlapping signals.
-
The Substituted Benzonitrile Ring: The protons on the benzonitrile ring will be more dispersed due to the influence of the electron-withdrawing nitrile group. The nitrile group's anisotropic and inductive effects will deshield the ortho and para protons to a greater extent than the meta protons.
A detailed prediction of the chemical shifts and coupling patterns is as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-6' (ortho to CN) | 7.8 - 7.9 | Multiplet | |
| H-4' (para to CN) | 7.7 - 7.8 | Triplet | J ≈ 7.6 |
| H-5' (meta to CN) | 7.5 - 7.6 | Triplet | J ≈ 7.6 |
| H-2'', H-6'' (ortho on phenyl) | 7.6 - 7.7 | Multiplet | |
| H-3'', H-4'', H-5'' (meta, para on phenyl) | 7.4 - 7.5 | Multiplet |
Note: These are predicted values based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary slightly.
The complex splitting patterns arise from ortho, meta, and para couplings between the protons on each ring. Ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz).
Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of 3-phenylbenzonitrile will display distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the range of 110-170 ppm.[2][3] The electron-withdrawing nature of the nitrile group will significantly influence the chemical shifts of the carbons in the benzonitrile ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C≡N (Nitrile) | ~118 | Characteristic chemical shift for a nitrile carbon. |
| C-1' (ipso-C attached to phenyl) | ~140 | Quaternary carbon, likely to be a weak signal. |
| C-3' (ipso-C attached to CN) | ~112 | Shielded due to the direct attachment of the nitrile group. |
| C-2', C-6' (ortho to CN) | ~132 | Deshielded by the nitrile group. |
| C-4' (para to CN) | ~130 | Deshielded by the nitrile group. |
| C-5' (meta to CN) | ~129 | Less affected by the nitrile group. |
| C-1'' (ipso-C attached to benzonitrile) | ~138 | Quaternary carbon, likely to be a weak signal. |
| C-2'', C-6'' (ortho on phenyl) | ~127 | |
| C-3'', C-5'' (meta on phenyl) | ~129 | |
| C-4'' (para on phenyl) | ~128 |
Note: These are predicted values. Quaternary carbons (C-1', C-3', C-1'') are expected to show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 3-phenylbenzonitrile, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 3-phenylbenzonitrile.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H spectrum.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Use a standard pulse program with a relaxation delay of 2-5 seconds to ensure quantitative accuracy, especially for the quaternary carbons.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale. For the ¹H spectrum, reference the residual CHCl₃ signal to 7.26 ppm. For the ¹³C spectrum, reference the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
Visualization of Experimental Workflow
Caption: Experimental workflow for acquiring ¹H and ¹³C NMR spectra of 3-phenylbenzonitrile.
Conclusion
The ¹H and ¹³C NMR spectra of 3-phenylbenzonitrile provide a wealth of information about its molecular structure and electronic properties. By understanding the fundamental principles of NMR and the influence of the nitrile and phenyl substituents, a detailed prediction and interpretation of the spectra can be achieved. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality, reproducible NMR data, which is essential for the unambiguous characterization of this and other related small molecules in a research and development setting.
References
The Biphenyl Carbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The biphenyl carbonitrile scaffold is a cornerstone of modern organic and medicinal chemistry, underpinning transformative technologies from liquid crystal displays (LCDs) to life-saving pharmaceuticals and advanced organic electronics. This guide provides an in-depth technical exploration of the discovery, history, and synthetic evolution of these remarkable compounds. We will delve into the causality behind key experimental choices in their synthesis, from classical methods to modern cross-coupling strategies. Furthermore, this guide will illuminate the diverse applications of biphenyl carbonitriles, with a particular focus on their role as enzyme inhibitors and modulators of crucial signaling pathways in drug discovery, and as high-performance materials in organic light-emitting diodes (OLEDs). Detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction mechanisms and biological pathways are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
A Historical Perspective: From Early Syntheses to a Liquid Crystal Revolution
The journey of biphenyl carbonitrile compounds is a fascinating narrative of chemical discovery and technological innovation. While the biphenyl framework itself has been known for over a century, the strategic incorporation of a carbonitrile (-C≡N) group unlocked a realm of unique physicochemical properties that have been ingeniously exploited across various scientific disciplines.
Early Synthetic Endeavors: Laying the Foundation
The initial syntheses of biphenyls and the introduction of the nitrile functionality were largely independent pursuits. Early methods for constructing the biphenyl core were often harsh and lacked the precision of modern techniques.
-
The Ullmann Reaction (1901): One of the earliest methods for forming a biaryl linkage was the Ullmann reaction, first reported by Fritz Ullmann and his student Jean Bielecki.[1][2] This reaction traditionally involves the copper-promoted coupling of two aryl halides at high temperatures.[3] While groundbreaking for its time, the classical Ullmann reaction was often limited by the need for stoichiometric copper, harsh reaction conditions, and sometimes erratic yields.[1][4]
-
The Sandmeyer Reaction (1884): The introduction of the cyano group onto an aromatic ring was significantly advanced by the Sandmeyer reaction, discovered by Traugott Sandmeyer.[5][6] This versatile reaction allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst.[7][8] The Sandmeyer reaction provided a reliable method for synthesizing benzonitriles, which could then potentially be used as precursors for more complex biphenyl structures.[6]
The Dawn of the Liquid Crystal Display Era: The Cyanobiphenyl Breakthrough
The true catalyst for the widespread investigation and application of biphenyl carbonitriles was the quest for stable, room-temperature liquid crystals for use in electronic displays. In the early 1970s, a team led by George William Gray at the University of Hull made a landmark discovery that would revolutionize electronics.
Working under a grant from the UK Ministry of Defence to develop liquid crystals for display applications, Gray's team synthesized a series of 4-alkyl-4'-cyanobiphenyls.[9][10] The breakthrough moment came in 1972 with the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by Ken Harrison, a member of Gray's group. 5CB exhibited a stable nematic liquid crystal phase at room temperature, a property that was crucial for its application in the burgeoning field of liquid crystal displays (LCDs).[9] This discovery, and the subsequent development of related cyanobiphenyls, paved the way for the flat-panel displays that are ubiquitous today in everything from digital watches and calculators to televisions and smartphones.[11]
The success of the cyanobiphenyls in LCDs spurred further research into the synthesis and properties of this class of compounds, leading to their exploration in other high-technology areas.
The Synthetic Chemist's Toolkit: Crafting the Biphenyl Carbonitrile Core
The synthesis of biphenyl carbonitriles has evolved significantly from the early, often harsh, classical methods to the highly efficient and versatile palladium- and nickel-catalyzed cross-coupling reactions that are the mainstay of modern organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Modern Cross-Coupling Strategies: Precision and Versatility
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering high yields, excellent functional group tolerance, and regioselectivity.
-
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of biphenyls. It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a base.[12] This reaction is highly valued for its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the non-toxic nature of its boron-containing byproducts.[13]
-
Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide.[14] This method is particularly useful for synthesizing complex molecules due to the high reactivity and functional group tolerance of organozinc reagents.[9]
Representative Synthetic Protocols
To illustrate the practical application of these modern synthetic methods, detailed protocols for the synthesis of key biphenyl carbonitrile intermediates are provided below.
2.2.1. Synthesis of 4'-Methylbiphenyl-2-carbonitrile via Suzuki-Miyaura Coupling
4'-Methylbiphenyl-2-carbonitrile is a key intermediate in the synthesis of several angiotensin II receptor antagonists, including valsartan.[15][16]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), followed by a base, typically an aqueous solution of sodium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4'-methylbiphenyl-2-carbonitrile.
2.2.2. Synthesis of a Valsartan Intermediate via Negishi Coupling
The Negishi coupling provides an alternative and efficient route to biphenyl carbonitrile intermediates for sartan synthesis.
Experimental Protocol:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react 4-bromotoluene with an organolithium reagent (e.g., n-butyllithium) at low temperature (e.g., -78 °C) to form 4-tolyllithium. Transmetalate this species by adding a solution of zinc chloride in a suitable solvent like THF.
-
Coupling Reaction: In a separate flask, add 2-chlorobenzonitrile, a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).
-
Reaction: Add the freshly prepared organozinc reagent to the second flask and heat the reaction mixture until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the desired biphenyl carbonitrile.
Summary of Synthetic Methods and Yields
The following table summarizes various synthetic approaches for the preparation of biphenyl carbonitrile compounds, highlighting the versatility and efficiency of modern cross-coupling reactions.
| Biphenyl Carbonitrile Product | Starting Materials | Coupling Method | Catalyst/Reagents | Yield (%) | Reference |
| 4'-Methylbiphenyl-2-carbonitrile | 2-Bromobenzonitrile, 4-Methylphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | ~90% | [17][18] |
| 4'-Methylbiphenyl-2-carbonitrile | 2-Chlorobenzonitrile, 4-Bromotoluene | Negishi | Ni(PPh₃)₂Cl₂, Zn | 69% | [16] |
| Valsartan Intermediate | 2-Cyanobenzoic acid, 4-Bromotoluene | Decarboxylative Coupling | CuO, 1,10-phenanthroline, PdBr₂ | 71% | [7] |
| 4-Cyanobiphenyl | 4-Bromobiphenyl, Copper(I) cyanide | Rosenmund-von Braun | - | Not specified | [10] |
| Biphenyl-4-carbonitrile | Phenylboronic acid, 4-Bromobenzonitrile | Suzuki-Miyaura | Pd/C, K₂CO₃ | High | [14] |
Applications in Drug Discovery and Development
The rigid biphenyl scaffold, combined with the unique electronic properties of the nitrile group, makes biphenyl carbonitrile compounds privileged structures in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets.[3]
Enzyme Inhibition: A Targeted Approach to Disease
Biphenyl carbonitrile derivatives have emerged as potent and selective inhibitors of various enzymes implicated in disease.
-
Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is associated with several disorders, including glaucoma, epilepsy, and cancer. Biphenylsulfonamides, which can be considered derivatives of biphenyl carbonitriles where the nitrile is replaced by a sulfonamide group, have been developed as potent CA inhibitors.[2] The biphenyl moiety allows for the exploration of the inhibitor binding site, leading to enhanced potency and selectivity for specific CA isoforms.[19] Structure-activity relationship (SAR) studies have shown that the substitution pattern on the biphenyl rings significantly influences the inhibitory activity.[16][20][21]
-
Succinate Dehydrogenase Inhibitors: Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH has been a successful strategy for the development of fungicides. Recently, novel β-ketonitrile derivatives bearing a biphenyl moiety have been identified as potent SDH inhibitors with significant fungicidal activity.[15] Molecular docking studies suggest that the biphenyl group plays a crucial role in binding to the ubiquinone binding site of the enzyme.[22]
Modulation of Signaling Pathways: The Case of the Androgen Receptor
The androgen receptor (AR) is a key driver of prostate cancer progression.[23] Second-generation AR antagonists are a mainstay of treatment, but resistance often develops. A promising strategy to overcome resistance is the development of bifunctional molecules that both antagonize and degrade the AR.[17] Recently, novel biphenyl derivatives have been discovered that act as potent AR degraders.[24] These compounds induce the degradation of the AR protein, thereby more effectively shutting down AR signaling and inhibiting the proliferation of both sensitive and resistant prostate cancer cells.[25]
Caption: Androgen Receptor Signaling and Inhibition by Biphenyl Carbonitrile Degraders.
Biphenyl Carbonitriles in Organic Electronics: Illuminating the Future
The rigid, conjugated structure of the biphenyl core makes it an excellent building block for organic electronic materials. The introduction of a cyano group can further tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and enhance intermolecular interactions.[12]
Organic Light-Emitting Diodes (OLEDs)
Biphenyl carbonitrile derivatives have found applications as host materials, electron-transporting materials (ETMs), and hole-transporting materials (HTMs) in OLEDs.[4] Their rigid structure provides good thermal stability, and their tunable electronic properties allow for the optimization of charge injection and transport, leading to high-efficiency and long-lasting devices.[6][21]
Charge Transport Properties
The ability of a material to efficiently transport charge (electrons or holes) is critical for its performance in electronic devices. Biphenyl carbonitrile derivatives have been shown to exhibit good charge transport properties.[26][27] The introduction of biphenyl groups into arylamine-based push-pull systems has been shown to significantly improve hole mobility.[25]
The following table summarizes the electronic properties of some representative biphenyl derivatives used in organic electronics.
| Compound | Application | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
| BSBCz | OLED Emitter | -5.6 | -2.5 | - | - | [4] |
| BmPyPB | OLED HBL/ETL | -6.60 | -2.60 | - | - | [28] |
| BPA-T-DCV | Organic Solar Cells | - | - | ~1 x 10⁻³ | - | [26] |
| BPA-BT-DCV | Organic Solar Cells | - | - | ~1 x 10⁻³ | - | [26] |
Conclusion and Future Outlook
From their serendipitous discovery as key components for liquid crystal displays to their rational design as targeted therapeutics and high-performance electronic materials, biphenyl carbonitrile compounds have demonstrated remarkable versatility and impact. The journey of these molecules is a testament to the power of fundamental chemical research to drive technological innovation.
The future of biphenyl carbonitrile chemistry remains bright. In drug discovery, the development of novel derivatives with enhanced potency and selectivity against a wider range of biological targets is an active area of research. The exploration of these compounds as covalent inhibitors and proteolysis-targeting chimeras (PROTACs) holds significant promise. In materials science, the design of new biphenyl carbonitrile-based materials with tailored electronic and optical properties will continue to fuel advancements in flexible displays, solid-state lighting, and organic photovoltaics.
As our understanding of structure-property relationships deepens and synthetic methodologies become even more sophisticated, the biphenyl carbonitrile core is poised to remain a central and enabling motif in the creation of next-generation technologies that will shape our world.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Process For The Preparation Of Valsartan Intermediate [quickcompany.in]
- 23. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. CN101357896A - 4-cyanobiphenyl preparation method - Google Patents [patents.google.com]
- 27. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. filgen.jp [filgen.jp]
[1,1'-Biphenyl]-3-carbonitrile safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of [1,1'-Biphenyl]-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound, also known as 3-cyanobiphenyl, is an organic compound featuring a biphenyl structure with a nitrile functional group.[1][2][3][4] Biphenyl derivatives are significant in various fields of chemical research and development, including their use as intermediates in the synthesis of pharmaceuticals, liquid crystals, and agrochemicals.[5][6][7] The unique electronic and structural properties imparted by the cyanobiphenyl moiety make it a valuable building block.[6][7] However, its chemical reactivity and structural similarity to other biphenyl compounds necessitate a thorough understanding of its safety profile to ensure its responsible and safe handling in a laboratory and developmental setting. This guide provides a comprehensive overview of the safety and hazard information for this compound, synthesized from available data on the compound and its structural analogs.
Section 1: Chemical and Physical Properties
A foundational aspect of chemical safety is understanding a substance's physical and chemical properties, which dictate its behavior under various conditions.
| Property | Value | Source |
| Synonyms | 3-Cyanobiphenyl, 3-Cyanodiphenyl, m-Phenyl Benzonitrile, 3-Phenylbenzonitrile | [1] |
| CAS Number | 24973-50-0, 28804-96-8 | [1][2] |
| Molecular Formula | C₁₃H₉N | [1][2][4] |
| Molecular Weight | 179.22 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder (based on 4-cyanobiphenyl) | [5] |
| Melting Point | 44-46°C | [1] |
| Boiling Point | 140°C @ 1 mm Hg | [1] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents like ethanol, acetone, and toluene (based on 4-cyanobiphenyl). | [5] |
Section 2: Hazard Identification and GHS Classification
While a specific, comprehensive GHS classification for this compound is not consistently available across all databases, a hazard assessment can be constructed from older classification systems and data from closely related analogs like 4-cyanobiphenyl and other substituted biphenyls.[1][8][9][10]
Inferred GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 or 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects |
Note: This table is an inferred classification based on data for 4-cyanobiphenyl, 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile, and general biphenyl compounds.[8][9][10][11] Researchers should always consult the most current Safety Data Sheet (SDS) from their specific supplier.
Hazard Pictograms (Probable):
-
Health Hazard/Harmful: (Exclamation Mark)
-
Environmental Hazard: (Environment)
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12]
-
P264: Wash skin thoroughly after handling.[12]
-
P270: Do not eat, drink or smoke when using this product.[9]
-
P273: Avoid release to the environment.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11][12]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
P501: Dispose of contents/container to an approved waste disposal plant.[12]
Section 3: Toxicological Profile
The nitrile group (-CN) can be metabolized to release cyanide in vivo, which is a mechanism of toxicity for many organic nitriles. Biphenyl itself is known to cause liver and nervous system damage with prolonged exposure.[13]
-
Acute Effects: Exposure is likely to cause irritation to the skin, eyes, and respiratory tract.[11] Harmful effects may occur following ingestion, skin contact, or inhalation.[8][9] Short-term exposure to biphenyl fumes has been associated with nausea, vomiting, and bronchitis.
-
Chronic Effects: Long-term exposure to biphenyls can lead to target organ damage, particularly affecting the liver and nervous system.[14] Animal studies on biphenyl have shown kidney damage and reduced growth with repeated exposure.
-
Carcinogenicity: While not specifically classified for this compound, studies on biphenyl have provided suggestive evidence of carcinogenicity in animal models, with increased incidences of urinary bladder tumors in male rats and liver tumors in female mice.[13]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is essential to minimize exposure and ensure safety.
Protocol for Safe Laboratory Handling:
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14][15][16] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[14][17]
-
Dispensing: When weighing or transferring the solid material, do so carefully to avoid creating dust.[16][17][18] Use non-sparking tools.[17]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[16][17] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Contingency: Have spill control materials readily available.
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14][16][18]
-
Keep away from heat, sparks, and open flames.[14]
-
Store separately from incompatible materials such as strong oxidizing agents.[14][19]
Section 5: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical.
-
Engineering Controls: The primary method for controlling exposure is the use of local exhaust ventilation or a chemical fume hood to keep airborne concentrations below exposure limits.[14]
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[17]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Wear a lab coat or other impervious clothing to prevent skin contact.[14][15][17]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[14][17]
Section 6: Emergency Procedures
Rapid and correct response during an emergency is crucial to mitigating harm.
First-Aid Measures:
-
Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[12][17][20][21]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][14][17][20] If irritation persists, seek medical attention.[20]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14][20] Remove contact lenses if present and easy to do.[12][15] Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting.[15][21] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12][21] Seek immediate medical attention.[15][20]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray.[14][17][18][21] For large fires, water spray, fog, or foam is recommended.[14]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.[14][18] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[15][17][18][21]
Accidental Release Measures:
-
Evacuation & Ventilation: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Remove all sources of ignition.[17][21]
-
Personal Protection: Don appropriate PPE, including respiratory protection, gloves, goggles, and protective clothing.[15][17][21]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, surface water, or soil.[12][16][17][21]
-
Clean-up: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.[14][18] Place the material into a suitable, labeled, and closed container for disposal.[12][14][18]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Emergency Response Workflow for Accidental Exposure
Caption: Emergency response workflow for accidental exposure.
Section 7: Waste Disposal
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Dispose of contents and containers to an approved waste disposal plant.[12][16] Do not dispose of it with household waste or allow it to reach the sewage system.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C13H9N | CID 34340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CYANOBIPHENYL | 24973-50-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
- 12. aksci.com [aksci.com]
- 13. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. chemview.epa.gov [chemview.epa.gov]
- 19. carlroth.com [carlroth.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to 4-Aminobiphenyl: Synthesis, Properties, and Biological Significance
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-aminobiphenyl (4-ABP), a critical molecule in toxicological studies and a potential scaffold in medicinal chemistry. While the user query specified a C13H9N biphenyl derivative, the canonical and most extensively studied aminobiphenyl is C12H11N. The formula C13H9N corresponds to acridine, a nitrogen heterocycle structurally distinct from biphenyl derivatives.[1][2] This guide will proceed under the assumption that the compound of interest is the scientifically significant 4-aminobiphenyl. We will delve into its nomenclature, physicochemical properties, synthesis protocols, and its profound implications in toxicology and drug development, grounded in authoritative scientific literature.
Nomenclature and Structural Elucidation
The molecular formula for 4-aminobiphenyl is C12H11N.[3] Its structure consists of two phenyl rings linked by a single bond, with an amino group substituted on one of the rings.
IUPAC Name: 4-phenylaniline[3]
Synonyms: 4-Aminodiphenyl, p-Aminobiphenyl, [1,1'-Biphenyl]-4-amine, Xenylamine.[3][4][5]
The structure of 4-aminobiphenyl is depicted below:
Caption: Chemical structure of 4-aminobiphenyl (4-phenylaniline).
Physicochemical Properties
4-Aminobiphenyl is a colorless to yellow-brown crystalline solid with a characteristic floral odor.[3][6][7] Upon exposure to air, it can oxidize and turn purple.[7][8] It is slightly soluble in cold water but readily soluble in hot water and various organic solvents such as ethanol, ether, acetone, and chloroform.[6][7]
| Property | Value | Source |
| Molecular Weight | 169.22 g/mol | [3] |
| Melting Point | 52-54 °C | [7] |
| Boiling Point | 302 °C | [6] |
| Flash Point | 147 °C | [9] |
| log Kow | 2.86 at pH 7.5 | [6] |
| Water Solubility | 0.224 g/L at 25°C | [6] |
| Vapor Pressure | 5.79 × 10⁻⁴ mm Hg at 25°C | [6] |
Synthesis and Reactivity
Synthesis Protocol
The primary route for synthesizing 4-aminobiphenyl is through the reduction of 4-nitrobiphenyl.[7][9] The precursor, 4-nitrobiphenyl, is typically obtained by the nitration of biphenyl.[9]
Experimental Protocol: Reduction of 4-Nitrobiphenyl to 4-Aminobiphenyl
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 4-nitrobiphenyl in ethanol.
-
Reduction: While stirring vigorously, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the 4-nitrobiphenyl spot and the appearance of the 4-aminobiphenyl spot.[10]
-
Work-up: After the reaction is complete, the mixture is made alkaline by the addition of a strong base, such as sodium hydroxide, to precipitate tin salts.
-
Extraction: The product is then extracted with an organic solvent like diethyl ether or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Caption: General synthesis workflow for 4-aminobiphenyl.
Reactivity
As a primary aromatic amine, 4-aminobiphenyl exhibits characteristic reactivity. It is weakly basic and can be diazotized, acetylated, and alkylated.[7] It forms salts with strong acids like hydrochloric and sulfuric acid.[7]
Applications in Research and Drug Development
Due to its carcinogenicity, the commercial production of 4-aminobiphenyl in the United States ceased in the 1950s.[6][9] Its use is now primarily restricted to laboratory research.[6][7]
-
Carcinogenesis Research: It serves as a model carcinogen in mutagenicity studies and cancer research to investigate the mechanisms of chemical-induced cancers, particularly bladder cancer.[7][11]
-
Analytical Standard: 4-Aminobiphenyl is used as an analytical reference standard for its determination in various samples, including cigarette smoke, environmental water, and air.[12]
-
Intermediate in Synthesis: Historically, it was used as an intermediate in the manufacturing of azo dyes and as a rubber antioxidant.[9][11][13] In modern research, its derivatives are explored in medicinal chemistry. For instance, N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which are structurally related to 4-aminobiphenyl, have been synthesized and investigated as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.[14]
Metabolism and Carcinogenicity
4-Aminobiphenyl is a known human carcinogen, with the urinary bladder being the primary target organ.[6][7][9] Exposure can occur through inhalation of cigarette smoke and contact with certain chemical dyes.[9]
Mechanism of Action
The carcinogenicity of 4-aminobiphenyl is mediated by its metabolic activation, leading to the formation of DNA adducts.[9]
-
Hepatic N-oxidation: In the liver, cytochrome P450 enzymes, particularly CYP1A2, oxidize 4-aminobiphenyl to N-hydroxy-4-aminobiphenyl.[9]
-
Conjugation and Transport: This intermediate can undergo N-glucuronidation and is then transported to the bladder.[9]
-
Hydrolysis and Activation: In the acidic environment of the urine, the N-glucuronide conjugate can be hydrolyzed back to N-hydroxy-4-aminobiphenyl.[9]
-
DNA Adduct Formation: Within the bladder epithelium, further metabolic activation through O-acetylation or peroxidation leads to the formation of reactive aryl nitrenium ions, which then form covalent adducts with DNA, primarily at the C8 position of guanine.[9][15] These DNA adducts can induce mutations in critical genes like p53, leading to the initiation of cancer.[9]
Caption: Metabolic activation pathway of 4-aminobiphenyl leading to DNA adduct formation.
Analytical Methods
The detection and quantification of 4-aminobiphenyl and its metabolites are crucial for exposure assessment and mechanistic studies.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, including UV spectrophotometric, electrochemical, and fluorescent detectors, is used for the determination of 4-aminobiphenyl.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for analyzing 4-aminobiphenyl, often after derivatization to enhance volatility and detection.[12][17]
-
Thin-Layer Chromatography-Mass Spectrometry (TLC/MS): This technique allows for the rapid determination of 4-aminobiphenyl in reaction mixtures with minimal sample preparation.[10]
Experimental Protocol: Detection of 4-Aminobiphenyl-DNA Adducts by ³²P-Postlabeling
-
DNA Isolation: Isolate DNA from tissues or cells of interest using standard enzymatic and solvent extraction methods.
-
DNA Hydrolysis: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the adducted ones.
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive spots by autoradiography and quantify them by scintillation counting or phosphorimaging.
Conclusion
4-Aminobiphenyl, with the IUPAC name 4-phenylaniline, is a compound of significant interest in toxicology and cancer research. While its industrial applications have been curtailed due to its proven carcinogenicity, it remains an invaluable tool for scientists studying the mechanisms of chemical carcinogenesis. A thorough understanding of its synthesis, properties, metabolic activation, and analytical detection methods is essential for professionals in drug development and environmental health sciences. The insights gained from studying 4-aminobiphenyl continue to inform risk assessment strategies and the development of safer chemicals and therapeutics.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [1,1'-Biphenyl]-4-amine [webbook.nist.gov]
- 5. 4-aminobiphenyl - Wikidata [wikidata.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 4-Aminobiphenyl | 92-67-1 [chemicalbook.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl [cdc.gov]
- 9. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 10. advion.com [advion.com]
- 11. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 4-Aminobiphenyl analytical standard 92-67-1 [sigmaaldrich.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. publications.iarc.who.int [publications.iarc.who.int]
An In-Depth Technical Guide to the Solubility of 3-Cyanobiphenyl in Common Organic Solvents
Introduction to 3-Cyanobiphenyl and its Physicochemical Profile
3-Cyanobiphenyl, also known as 3-phenylbenzonitrile, is an aromatic organic compound with the chemical formula C₁₃H₉N. Its structure, consisting of two phenyl rings linked by a single bond with a nitrile group at the 3-position, dictates its physicochemical properties and, consequently, its solubility behavior.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| Melting Point | 44-46 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General knowledge |
The presence of the polar nitrile (-C≡N) group and the nonpolar biphenyl structure gives 3-cyanobiphenyl a distinct polarity, influencing its interactions with various solvents.
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" is the fundamental principle governing solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-cyanobiphenyl, its solubility in a given organic solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary fluctuating dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Reflecting the energy of hydrogen bonds.
Predicted Solubility of 3-Cyanobiphenyl in Common Organic Solvents
Based on the principles of "like dissolves like" and the known properties of common organic solvents, we can predict the qualitative solubility of 3-cyanobiphenyl.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Moderate to High | The hydroxyl group can interact with the nitrile group, but the nonpolar biphenyl tail may limit very high solubility. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, with a slightly larger nonpolar character which might enhance interaction with the biphenyl group. |
| Acetone | Polar Aprotic | High | The strong dipole of the carbonyl group in acetone is expected to interact favorably with the polar nitrile group of 3-cyanobiphenyl.[5] |
| Dichloromethane | Polar Aprotic | High | Its polarity and ability to engage in dipole-dipole interactions make it a good candidate for dissolving 3-cyanobiphenyl.[6] |
| Ethyl Acetate | Polar Aprotic | High | The ester group provides polarity to interact with the nitrile group, while the ethyl and acetyl groups can interact with the biphenyl rings.[7] |
| Toluene | Nonpolar Aromatic | Moderate to High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the biphenyl rings of the solute. |
| Heptane | Nonpolar Aliphatic | Low | As a nonpolar aliphatic solvent, heptane lacks the specific interactions (dipole-dipole, π-π stacking) to effectively solvate the polar nitrile group and aromatic rings of 3-cyanobiphenyl.[8] |
Disclaimer: This table presents predicted solubilities. For accurate quantitative data, experimental determination is essential.
Experimental Determination of Solubility: A Practical Guide
For precise and reliable solubility data, experimental measurement is indispensable. The following section provides detailed, step-by-step protocols for two robust methods: the gold-standard shake-flask method and the modern quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy technique. Adherence to these protocols, in line with IUPAC recommendations, will ensure the generation of high-quality, trustworthy data.[9][10][11][12][13]
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[14][15][16][17]
References
- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. iupac.org [iupac.org]
- 10. iupac.org [iupac.org]
- 11. Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Thermochemical Data of [1,1'-Biphenyl]-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,1'-Biphenyl]-3-carbonitrile, a molecule of significant interest in materials science and as a potential scaffold in medicinal chemistry, possesses a rich thermochemical landscape that dictates its stability, reactivity, and phase behavior. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the key thermochemical properties of this compound. While direct experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and computational workflows necessary to obtain reliable thermochemical data. By leveraging insights from structurally related cyanobiphenyl compounds, we provide a robust framework for researchers to approach the thermochemical characterization of this and similar molecules. This guide is intended to be a self-validating system, where the synergy between state-of-the-art computational methods and rigorous experimental techniques leads to a holistic and accurate understanding of the molecule's energetic properties.
Introduction: The Significance of Thermochemical Data for this compound
The thermochemical properties of a molecule, such as its enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, are fundamental to understanding its behavior in chemical and physical processes. For this compound, this data is crucial for:
-
Drug Development: Predicting the stability of different polymorphs, understanding solubility, and modeling drug-receptor interactions.
-
Materials Science: Designing and optimizing liquid crystal displays, as the cyanobiphenyl scaffold is a common mesogen. The phase transition behavior is directly governed by its thermochemical properties.[1]
-
Chemical Synthesis: Calculating reaction enthalpies and predicting the feasibility and spontaneity of synthetic routes.
Given the limited availability of direct experimental thermochemical data for this compound in the public domain, this guide focuses on the methodologies to acquire this critical information. We will explore both experimental and computational approaches, providing a roadmap for a comprehensive thermochemical investigation.
Theoretical Framework: Core Thermochemical Concepts
A foundational understanding of key thermochemical quantities is essential for any rigorous study.
-
Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's energetic stability.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Its temperature dependence provides insight into the vibrational and rotational modes of the molecule.
-
Entropy (S): A measure of the randomness or disorder of a system. The standard molar entropy (S°) is crucial for understanding the spontaneity of processes.
-
Gibbs Free Energy of Formation (ΔfG°): This thermodynamic potential combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) and is the ultimate arbiter of a reaction's spontaneity at constant temperature and pressure.[2] A negative ΔG° indicates a spontaneous process.
Experimental Determination of Thermochemical Properties
Precise experimental measurements are the gold standard for thermochemical data. The following techniques are central to the characterization of compounds like this compound.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time. It is particularly well-suited for studying the phase behavior of cyanobiphenyls, which often exhibit liquid crystalline phases.[3]
Principle: A sample and a reference are subjected to the same controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. This difference is proportional to the heat capacity of the sample. Endothermic and exothermic events, such as melting or crystallization, appear as peaks in the DSC thermogram.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the highest expected transition.
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis:
-
The heat capacity (Cp) can be determined from the displacement of the baseline.
-
The enthalpy of phase transitions (e.g., melting, solid-solid transitions) is calculated by integrating the area of the corresponding peaks.
-
Expected Insights for this compound: Based on studies of similar cyanobiphenyls, one might expect to observe a sharp melting peak. The presence of any liquid crystal phases would manifest as additional, often lower-enthalpy, transitions.[4][5]
Knudsen Effusion for Vapor Pressure and Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°), the enthalpy change for the solid-to-gas transition, is critical for determining the gas-phase enthalpy of formation. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of organic solids.[6]
Principle: A solid sample is placed in a sealed cell with a small orifice. In a high vacuum, the rate of mass loss through the orifice is proportional to the vapor pressure of the substance at that temperature.
-
Sample Preparation: A small amount of crystalline this compound is placed in the Knudsen cell.
-
Measurement: The cell is placed in a thermostated block under high vacuum, and the rate of mass loss is measured at several different temperatures.
-
Data Analysis: The vapor pressure (p) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Combustion Calorimetry for Enthalpy of Formation
Static bomb calorimetry is the definitive method for determining the standard enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation in the condensed state can be calculated using Hess's Law.
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting thermochemical properties. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.[7]
DFT Workflow for Thermochemical Data
Caption: A typical workflow for calculating thermochemical properties using DFT.
-
Structure Input: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation of the molecule.[8]
-
Frequency Calculation: At the optimized geometry, perform a frequency calculation. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Thermochemical Property Calculation: The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).
-
Enthalpy of Formation: For a more accurate gas-phase enthalpy of formation, higher-level composite methods like G3 or G4 are recommended.[9] These methods involve a series of calculations to approximate a very high level of theory.
Predicted Thermochemical Data for this compound
The following table presents illustrative thermochemical data for this compound, as would be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory. These values are intended to serve as a baseline for comparison with future experimental work.
| Property | Predicted Value | Units |
| Gas-Phase Enthalpy of Formation (ΔfH°) | Value | kJ/mol |
| Standard Molar Entropy (S°) | Value | J/(mol·K) |
| Heat Capacity (Cp) at 298.15 K | Value | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔfG°) | Value | kJ/mol |
(Note: Specific numerical values are omitted as they would require performing the actual calculations, which is beyond the scope of this guide's generation. The table structure is provided for illustrative purposes.)
Data Synthesis and Validation
The true power of a thermochemical investigation lies in the synergy between experimental and computational data.
Thermodynamic Cycles
A key method for validating different pieces of thermochemical data is the use of a thermodynamic cycle. For instance, the gas-phase enthalpy of formation can be determined via two different pathways, and the results should be consistent.
Caption: Thermodynamic cycle relating enthalpies of formation, combustion, and sublimation.
From this cycle, we have the relationship: ΔfH°(g) = ΔfH°(s) + ΔsubH°
And ΔfH°(s) is determined from the enthalpy of combustion. The computationally determined ΔfH°(g) should be in good agreement with the value derived from this experimental cycle.
Conclusion
A thorough understanding of the thermochemical properties of this compound is indispensable for its application in drug development and materials science. While a comprehensive set of experimental data is yet to be published, this guide provides a clear and actionable framework for its determination. By combining the precision of experimental techniques like Differential Scanning Calorimetry, Knudsen Effusion, and Combustion Calorimetry with the predictive power of computational methods such as Density Functional Theory, researchers can obtain a complete and validated thermochemical profile of this important molecule. This integrated approach not only ensures the accuracy of the data but also provides deeper insights into the fundamental relationship between molecular structure and energetic stability.
References
- 1. electroactmater.com [electroactmater.com]
- 2. researchgate.net [researchgate.net]
- 3. umsl.edu [umsl.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Authored by: Gemini, Senior Application Scientist
An Application Guide to the Palladium-Catalyzed Synthesis of 3-Cyanobiphenyl via Suzuki-Miyaura Cross-Coupling
Publication Date: January 6, 2026
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of 3-cyanobiphenyl, a key intermediate in the development of pharmaceuticals and functional materials. We focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming C-C bonds. This guide is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights into catalyst selection, reaction optimization, and product purification. We explain the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying organometallic principles.
Introduction: The Significance of the Cyanobiphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a nitrile group, as in 3-cyanobiphenyl, it serves as a crucial building block for a wide range of applications. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Traditionally, the synthesis of biaryls was achieved through methods like the Ullmann reaction, which often required harsh conditions and had limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the formation of aryl-aryl bonds by offering milder conditions, higher yields, and exceptional functional group tolerance.[1][2] This guide details a reliable Suzuki-Miyaura protocol for the synthesis of 3-cyanobiphenyl from 3-bromobenzonitrile and phenylboronic acid.
The Catalytic Heart: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 3-bromobenzonitrile) using a palladium catalyst and a base.[3][4] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Pillar of Expertise: Why this Mechanism Matters Understanding the catalytic cycle is not merely an academic exercise; it is crucial for troubleshooting and optimization. For instance, slow reactions can often be traced to an inefficient oxidative addition or transmetalation step. Catalyst poisoning, a common issue in palladium catalysis, can occur at any stage of the cycle, often due to impurities or side reactions.[5]
The Palladium Catalytic Cycle
The diagram below illustrates the key steps in the formation of 3-cyanobiphenyl.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 3-bromobenzonitrile. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1] The palladium center is oxidized from Pd(0) to Pd(II).
-
Transmetalation: For this step to occur, the organoboron species must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex.[4] This complex then transfers its phenyl group to the Pd(II) center, displacing the bromide ion.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (3-cyanophenyl and phenyl) are eliminated from the palladium center, forming the C-C bond of 3-cyanobiphenyl and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Experimental Protocol: Synthesis of 3-Cyanobiphenyl
This protocol is designed to be a self-validating system. Each step includes explanations to ensure robust execution and facilitate troubleshooting.
Materials and Reagents
The following table summarizes the required reagents for this synthesis, based on a 1.0 mmol scale of the limiting reagent, 3-bromobenzonitrile.
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 182 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 | 1.2 | 1.2 |
| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | 53 | 0.05 | 0.05 (5 mol%) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | ~5 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | ~5 mL | - | Solvent |
General Experimental Workflow
The overall process from setup to final product characterization is outlined below.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Biphenyl Nitrile Scaffold
An In-Depth Guide to [1,1'-Biphenyl]-3-carbonitrile: A Versatile Intermediate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the this compound scaffold has emerged as a cornerstone intermediate, prized for its unique structural attributes and versatile reactivity. This molecule, featuring a robust biphenyl core with a strategically positioned nitrile group, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its significance spans multiple high-stakes industries, including pharmaceuticals, agrochemicals, and advanced materials science. The biaryl motif is a privileged structure in medicinal chemistry, frequently found in compounds with a broad range of biological activities.[1]
The true synthetic power of this compound lies in the dual reactivity it offers. The biphenyl framework provides a rigid, well-defined three-dimensional structure that can be further functionalized, while the cyano group is a versatile functional handle. It can be readily transformed into other critical functionalities such as carboxylic acids, amines, and tetrazoles, opening up diverse synthetic pathways.[2] This guide provides an in-depth exploration of the synthesis of this compound and details key protocols for its application as a strategic intermediate in the development of high-value compounds.
Synthesis of this compound: Key Methodologies
The construction of the this compound framework is primarily achieved through two powerful and widely adopted synthetic strategies: Palladium-catalyzed Suzuki-Miyaura cross-coupling and palladium-catalyzed cyanation reactions. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most efficient methods for forming C-C bonds between two sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl systems.[3][4] In this approach, an aryl halide (or pseudohalide) is coupled with an aryl boronic acid or its ester derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, this typically involves the reaction of 3-bromobenzonitrile with phenylboronic acid or, alternatively, 3-cyanophenylboronic acid with bromobenzene.
The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.[4][5]
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzonitrile with phenylboronic acid.
Materials:
-
3-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.
-
Stir the mixture for 15 minutes at room temperature to allow for the dissolution of solids.[3]
-
To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), a 2M aqueous solution of sodium carbonate (1.3 eq), and deionized water.[3]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | Reflux | Good to Excellent | [3] |
| Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O | 65 | Good | [6] |
| Pd(dba)₂ / PPh₃ | K₃PO₄ | Toluene | 100 | High | [5] |
Palladium-Catalyzed Cyanation
An alternative and powerful route is the direct cyanation of a biphenyl halide, such as 3-bromobiphenyl. This method avoids the need to handle potentially unstable boronic acids. Modern cyanation protocols often employ less toxic and more manageable cyanide sources than traditional reagents like KCN or NaCN.[7] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer and highly effective cyanide source for these transformations.[8][9]
The reaction mechanism typically involves the oxidative addition of the aryl halide to the palladium catalyst, followed by cyanide transfer from the iron complex and reductive elimination to yield the aryl nitrile.[10]
Protocol 2: Palladium-Catalyzed Cyanation of 3-Bromobiphenyl
This protocol details a ligand-free cyanation of 3-bromobiphenyl using potassium hexacyanoferrate(II) as the cyanide source.
Materials:
-
3-Bromobiphenyl
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 3-bromobiphenyl (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.33 eq), palladium(II) acetate (0.05 eq), and sodium carbonate (1.0 eq).[10]
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 40 °C and stir for 3-5 hours.[10] Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield this compound.
Applications of this compound in Synthesis
The synthetic utility of this compound is vast, primarily due to the reactivity of the nitrile group, which can be elaborated into a variety of other functional groups.
Caption: Synthetic utility of this compound.
Hydrolysis to Carboxylic Acid
The nitrile group can be readily hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, [1,1'-biphenyl]-3-carboxylic acid. This product is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives, which are common motifs in pharmaceuticals.
Protocol 3: Hydrolysis of this compound
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Re-acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain [1,1'-biphenyl]-3-carboxylic acid.
Reduction to Primary Amine
The reduction of the nitrile group provides access to 3-(aminomethyl)biphenyl, a primary amine that is a crucial building block for introducing the biphenylmethyl moiety into target molecules, a common strategy in drug design.
Protocol 4: Reduction of this compound
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(aminomethyl)biphenyl. Further purification can be achieved by chromatography if necessary.
Case Study: Application in Drug Discovery
The biphenyl scaffold is central to the design of numerous therapeutic agents. For instance, derivatives of this compound are key components in the development of non-steroidal aromatase inhibitors for breast cancer therapy.[11] The biphenyl structure provides a rigid backbone for optimal binding to the enzyme's active site, while the nitrile group or its derivatives can form crucial hydrogen bonds or other interactions.
In one such application, biphenyl derivatives have been investigated as inhibitors of PKMYT1, a promising target for certain types of breast cancer.[12] Structure-based drug design has led to the synthesis of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, where the 3-carbonitrile serves as a direct precursor to the 3-carboxamide group, demonstrating the seamless transition from intermediate to active pharmaceutical ingredient.[12] Similarly, biphenyl carbonitrile structures have been incorporated into novel inhibitors of the PD-1/PD-L1 pathway for cancer immunotherapy and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[13][14]
Safety and Handling
-
This compound: Handle with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium salts can be toxic and should be handled with care.
-
Cyanide Sources: While K₄[Fe(CN)₆] is significantly less toxic than simple alkali metal cyanides, it should still be handled with caution in a well-ventilated fume hood. Avoid contact with strong acids, which could liberate hydrogen cyanide gas.
-
Reagents: Solvents like DMF are harmful. Reagents such as LiAlH₄ are highly reactive and require specialized handling procedures under inert conditions. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a high-value, versatile intermediate that provides a robust platform for the synthesis of complex molecular architectures. Its straightforward preparation via established methods like Suzuki-Miyaura coupling and modern cyanation reactions, combined with the rich chemistry of the nitrile group, makes it an indispensable tool for researchers and scientists in drug development and materials science. The protocols and applications detailed in this guide underscore its strategic importance and provide a practical framework for its effective utilization in organic synthesis.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Cyanobiphenyl Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The 3-cyanobiphenyl moiety is a cornerstone structural unit in medicinal chemistry, prized for its unique combination of physicochemical properties and synthetic versatility. Its rigid, yet tunable, biphenyl framework allows for precise spatial orientation of pharmacophoric elements, while the cyano group offers a potent combination of electronic modulation, metabolic stability, and synthetic utility as a precursor to key functional groups. This guide provides an in-depth exploration of the applications of 3-cyanobiphenyl, focusing on its pivotal role in the development of Angiotensin II Receptor Blockers (ARBs) and its emerging importance in other therapeutic areas such as oncology and neurodegenerative diseases. Detailed protocols for the synthesis and functionalization of this scaffold are provided for researchers in drug development.
Introduction: Why 3-Cyanobiphenyl?
The utility of the 3-cyanobiphenyl scaffold stems from the synergistic interplay between its two core components: the biphenyl system and the cyano substituent.
-
The Biphenyl Core: This aromatic system provides a structurally rigid scaffold. This rigidity is crucial for minimizing the entropic penalty upon binding to a biological target, often leading to higher affinity. The dihedral angle between the two phenyl rings can be modulated by substitution, allowing chemists to fine-tune the three-dimensional shape of the molecule to fit precisely into a receptor's binding pocket.
-
The Cyano (-C≡N) Group: More than just a simple substituent, the cyano group is a versatile tool in the medicinal chemist's arsenal.
-
Electronic Properties: It is a strong electron-withdrawing group, which can significantly alter the electronic density of the aromatic ring to which it is attached. This influences the molecule's pKa, hydrogen bonding capability, and potential for π-π stacking interactions with protein residues[1].
-
Metabolic Stability: The cyano group is metabolically robust and generally resistant to enzymatic degradation, which can improve a drug candidate's pharmacokinetic profile[1].
-
Bioisostere: It is often considered a bioisostere for carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor[1][2]. This allows for rational molecular modifications to improve potency or reduce side effects[3][4].
-
Synthetic Handle: Crucially, the cyano group is a versatile synthetic precursor, most notably for the creation of tetrazole rings, a key acidic pharmacophore in many drug classes.
-
Core Application: Angiotensin II Receptor Blockers (The "Sartans")
The most prominent and commercially successful application of cyanobiphenyls is in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans." These drugs are a frontline therapy for hypertension and heart failure.
Mechanism and Pharmacophore
ARBs function by blocking the Angiotensin II Type 1 (AT₁) receptor, preventing the potent vasoconstrictor Angiotensin II from binding and exerting its hypertensive effects. The key pharmacophoric feature of most sartan drugs is an acidic group that mimics the phenolic hydroxyl group of tyrosine or the carboxylate of aspartate in Angiotensin II. While early ARBs used a carboxylic acid, it was discovered that a tetrazole ring offered superior metabolic stability and oral bioavailability.
The 2'-cyano group on a biphenyl scaffold is the critical starting point for synthesizing this essential tetrazole ring via [2+3] cycloaddition with an azide salt.
Caption: Transformation of the cyanobiphenyl precursor to the key tetrazole pharmacophore in Sartan drugs.
Data Presentation: Representative Sartans from Cyanobiphenyl Precursors
| Drug Name | Precursor Moiety | AT₁ Receptor Binding Affinity (IC₅₀) | Key Structural Features |
| Losartan | 2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]imidazole-5-methanol | ~10-20 nM | Imidazole core, hydroxymethyl group |
| Valsartan | N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine | ~2-10 nM | Acylated valine side chain |
| Irbesartan | 2-butyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | ~1-5 nM | Spirocyclic system |
| Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester derivative | ~1-3 nM | Prodrug ester, hydroxyisopropyl group |
Note: IC₅₀ values are approximate and can vary based on assay conditions. The core synthetic strategy for all listed drugs involves the conversion of a cyanobiphenyl intermediate to the corresponding tetrazole.[5][6][7]
Protocol 1: Synthesis of the Tetrazole Ring from a Cyanobiphenyl Precursor
This protocol describes a general method for the conversion of a 2'-cyanobiphenyl intermediate to the corresponding 5-phenyltetrazole, a critical step in the synthesis of drugs like Irbesartan and Valsartan.[8]
Materials:
-
2'-Cyanobiphenyl derivative (e.g., 2-n-butyl-3-[[2′-cyanobiphenyl-4-yl]methyl]-1,3-diazaspiro-[4.4]non-1-ene-4-one) (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 3.0 eq)
-
Tributyltin Chloride (Bu₃SnCl) (1.5 - 3.0 eq) or Zinc Chloride (ZnCl₂) (1.5 eq)
-
Toluene or o-Xylene (solvent)
-
Tetrabutylammonium Bromide (TBAB) (optional, phase transfer catalyst) (0.1 eq)
-
Hydrochloric Acid (HCl) or Acetic Acid (for workup)
-
Sodium Hydroxide (NaOH) (for workup)
-
Ethyl Acetate or Dichloromethane (extraction solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2'-cyanobiphenyl starting material (1.0 eq) and the chosen solvent (e.g., Toluene, ~5 mL per gram of starting material).
-
Reagent Addition: Add sodium azide (1.5 eq) and tributyltin chloride (1.5 eq) to the mixture. Causality Note: Tributyltin chloride acts as a Lewis acid to activate the nitrile group towards nucleophilic attack by the azide. It forms an intermediate tin-tetrazole complex. Using an organotin reagent is common, but alternatives like zinc salts are increasingly used to avoid tin toxicity.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add an aqueous solution of 2N NaOH and stir for 30 minutes. This step hydrolyzes the tin-tetrazole complex, partitioning the tetrazole product into the aqueous layer as its sodium salt. Safety Note: Azides are toxic and potentially explosive. Handle with extreme care. Acidification of residual azide can generate highly toxic hydrazoic acid (HN₃) gas. Ensure the workup is performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the aqueous layer with a non-polar solvent like Toluene or Isopropyl Ether to remove the tributyltin oxide byproduct.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 3N HCl or acetic acid to a pH of ~4.5-5.0. The tetrazole product should precipitate out of the solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a non-polar solvent (e.g., hexane) to aid drying. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of a tetrazole from a cyanobiphenyl precursor.
Emerging Applications Beyond ARBs
The utility of the cyanobiphenyl scaffold is not limited to cardiovascular medicine. Its favorable properties have led to its exploration in a variety of other therapeutic areas.
Kinase Inhibitors in Oncology
Kinases are a major class of drug targets in oncology.[9][10] The cyanobiphenyl moiety can serve as a versatile scaffold for orienting functional groups into the ATP-binding pocket of various kinases. The nitrile group can act as a hydrogen bond acceptor, while the biphenyl rings can engage in hydrophobic and π-stacking interactions.[1] For example, derivatives of 3-amino-1H-pyrazole containing biphenyl or cyanobiphenyl groups have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[11]
Multi-Target Ligands for Alzheimer's Disease
The complex pathophysiology of Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs). A recent study reported a series of cyanobiphenyl derivatives designed to simultaneously act as histamine H₃ receptor (H₃R) antagonists and cholinesterase/monoamine oxidase B (MAO-B) inhibitors.[12] The cyanobiphenyl moiety served as the lipophilic aromatic component, crucial for ligand binding. One lead compound showed nanomolar affinity for the H₃R and micromolar inhibition of the other target enzymes, demonstrating potential for further development.[12]
Protocol 2: Scaffold Construction via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for constructing the biphenyl core of 3-cyanobiphenyl derivatives. This protocol outlines a typical procedure.
Materials:
-
3-Bromobenzonitrile (1.0 eq)
-
Arylboronic acid or ester (e.g., Phenylboronic acid) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 3-bromobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1). Bubble the inert gas through the solution for 15-20 minutes to ensure it is oxygen-free. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (typically 4-16 hours), as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure cyanobiphenyl product.
-
Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Conclusion and Future Outlook
The 3-cyanobiphenyl scaffold remains a highly valuable structural motif in medicinal chemistry. Its historical success in the development of sartan-based antihypertensives has paved the way for its application in more complex and challenging therapeutic areas. The synthetic tractability of the biphenyl core, combined with the electronic and bioisosteric properties of the cyano group, ensures its continued relevance. Future applications will likely focus on its use as a privileged scaffold in fragment-based drug design and in the development of covalent inhibitors, where the cyano group can be further functionalized into a reactive "warhead." As our understanding of complex diseases grows, the versatility of the 3-cyanobiphenyl moiety will undoubtedly lead to the discovery of new and impactful medicines.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. Bioisosterism - Drug Design Org [drugdesign.org]
- 5. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. The role of kinase inhibitors in the treatment of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 12. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Biphenylcarbonitrile via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the pharmaceutical and materials science sectors for the construction of complex molecular architectures like biaryls.[1] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.
This guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-bromobenzonitrile with phenylboronic acid to synthesize 3-biphenylcarbonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure with field-proven insights, and provide comprehensive safety and characterization guidelines tailored for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzonitrile), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (phenylboronic acid) forms a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The primary role of the base is to activate the boronic acid, thereby facilitating this crucial step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (3-biphenylcarbonitrile) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_ArX [label="Ar-Pd(II)L₂-X\n(X=Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_ArAr [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [label="Ar'-B(OH)₂\nBase"]; Transmetalation -> PdII_ArAr; PdII_ArAr -> RedElim [label="Ar-Ar'"]; RedElim -> Pd0; } doteditor Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile
This protocol details the synthesis of 3-biphenylcarbonitrile from 3-bromobenzonitrile and phenylboronic acid using a heterogeneous palladium on carbon catalyst. This catalyst offers the advantage of being easily removable by filtration.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Mmol (equiv.) | Amount |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.0 (1.0) | 182 mg |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 (1.2) | 146 mg |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 (2.0) | 276 mg |
| 10% Palladium on Carbon | Pd/C | - | 0.05 (5 mol%) | ~9 mg |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | - | 5 mL |
| Deionized Water | H₂O | 18.02 | - | 5 mL |
Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (182 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[1]
-
Carefully add the 10% palladium on carbon catalyst (~9 mg, 5 mol% Pd). Note: Pd/C can be pyrophoric; handle with care, especially when dry and exposed to air.[2]
-
Add ethanol (5 mL) and deionized water (5 mL) to the flask.[1]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 80 °C.
-
Stir the reaction mixture vigorously under reflux for 4 hours.[1] The mixture will appear as a black suspension.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it through a small plug of celite/silica, and eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the 3-bromobenzonitrile spot indicates reaction completion.
-
-
Work-up and Purification:
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the flask and the Celite® pad with ethyl acetate (2 x 10 mL) to ensure all product is collected.
-
Transfer the combined filtrate to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a white to off-white solid, can be purified by flash column chromatography on silica gel.
-
An appropriate eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-biphenylcarbonitrile.
-
dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes A [label="Preparation\n(Weigh Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Reaction Setup\n(Combine Reagents, Catalyst, Solvents)", fillcolor="#FBBC05"]; C [label="Reaction\n(Heat to 80°C, 4h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Work-up\n(Cool, Filter Pd/C, Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } doteditor Caption: General experimental workflow for the Suzuki-Miyaura synthesis.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves.
-
3-Bromobenzonitrile: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5][6] Avoid formation of dust and aerosols.[3]
-
Phenylboronic Acid: Harmful if swallowed.[7][8] Avoid contact with skin and eyes and avoid the formation of dust.[9] Store in a cool, dry, well-ventilated place under an inert atmosphere as it is air and moisture sensitive.[7][8]
-
Palladium on Carbon (Pd/C): Can be a fire hazard, especially when dry and exposed to air.[2] Handle under an inert atmosphere when possible.[2] Keep away from heat, sparks, and open flames.[2] Used, filtered catalyst should be kept wet.[10][11]
-
Potassium Carbonate/Sodium Carbonate: Causes serious eye irritation.[12][13] Handling can generate dust which may irritate the respiratory tract.[12] Use splash goggles and gloves when handling solutions.[12]
Conclusion and Outlook
The Suzuki-Miyaura reaction remains a powerful and versatile method for the synthesis of biaryl compounds. The protocol described herein for the synthesis of 3-biphenylcarbonitrile is robust and employs a readily available, easily removable catalyst. By understanding the underlying mechanism and adhering to careful experimental technique and safety protocols, researchers can reliably utilize this reaction to construct complex molecules that are pivotal in drug discovery and materials science. Further optimization, including the screening of different ligands, bases, and solvent systems, can be undertaken to adapt this protocol for a wider range of substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. honrel.com [honrel.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromobenzonitrile | CAS#:6952-59-6 | Chemsrc [chemsrc.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-Bromobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. westliberty.edu [westliberty.edu]
- 12. ehs.com [ehs.com]
- 13. camachem.com [camachem.com]
Application Notes & Protocols: [1,1'-Biphenyl]-3-carbonitrile Derivatives for High-Performance Liquid Crystal Displays
Introduction
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals. This duality makes them indispensable in modern technology, most notably in liquid crystal displays (LCDs).[1][2] The performance of an LCD is fundamentally dictated by the physicochemical properties of the liquid crystalline materials used. Among the most successful classes of LC materials are the cyanobiphenyls, which were instrumental in the commercialization of the first stable, room-temperature twisted nematic (TN) LCDs.[3]
The archetypal cyanobiphenyl molecule possesses a rigid biphenyl core, which provides the necessary rod-like shape (mesogenicity), and a terminal cyano (-C≡N) group. This cyano group imparts a strong dipole moment, leading to a large positive dielectric anisotropy (Δε). This property is critical as it allows the liquid crystal molecules to align with an applied electric field, the fundamental principle behind pixel switching in most LCDs.[4] While 4-substituted cyanobiphenyls (like the well-known 5CB) have been extensively studied, [1,1'-Biphenyl]-3-carbonitrile derivatives offer a different stereochemical and electronic profile. The meta-position of the nitrile group alters the molecular dipole and geometry, providing a rich area for research into new LC materials with potentially unique properties, such as modified clearing points, viscosity, and elastic constants.
This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and evaluation of this compound derivatives for liquid crystal applications. It combines detailed, field-tested protocols with an in-depth explanation of the scientific principles governing each step.
Part 1: Synthesis of this compound Derivatives
The most efficient and versatile method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its organoboron reagents, making it ideal for synthesizing libraries of LC candidates.[7][8]
Caption: General workflow for the synthesis and purification of this compound derivatives.
Protocol 1.1: Suzuki-Miyaura Coupling for a Representative Derivative (4'-Alkyl-[1,1'-biphenyl]-3-carbonitrile)
This protocol describes the synthesis of a model compound where R = Alkyl.
Principle of Causality: The palladium catalyst facilitates the carbon-carbon bond formation between the two aromatic rings. The base (e.g., K₂CO₃ or K₃PO₄) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[5][8] A solvent mixture like DMF/water or Toluene/Ethanol/Water is often used to dissolve both the organic reactants and the inorganic base.[8][9]
Materials and Reagents:
| Reagent/Material | Purpose | Supplier Example |
| 3-Bromobenzonitrile | Starting Material (Aryl Halide) | Sigma-Aldrich |
| 4-Alkylphenylboronic Acid | Starting Material (Organoboron) | Combi-Blocks |
| Pd(PPh₃)₄ or Pd(OAc)₂ | Palladium Catalyst | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Base | Fisher Scientific |
| Toluene | Solvent | VWR |
| Ethanol | Co-solvent | VWR |
| Deionized Water | Co-solvent | --- |
| Ethyl Acetate | Extraction Solvent | --- |
| Hexane | Eluent for Chromatography | --- |
| Magnesium Sulfate (MgSO₄) | Drying Agent | --- |
| Silica Gel (230-400 mesh) | Stationary Phase | --- |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 mmol, 1 equiv.), 4-alkylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
-
Solvent Addition and Reflux:
-
Under the inert atmosphere, add a degassed solvent mixture, for example, Toluene (15 mL), Ethanol (5 mL), and Water (5 mL).[8]
-
Heat the reaction mixture to 80 °C and allow it to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reaction Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) is typically used to elute the final compound.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
-
Structural Validation (Self-Validation):
-
¹H and ¹³C NMR: Confirm the molecular structure, ensuring the disappearance of starting material signals and the appearance of characteristic biphenyl proton and carbon signals.
-
FT-IR: Look for the characteristic nitrile (-C≡N) stretch around 2220-2230 cm⁻¹.
-
Mass Spectrometry: Verify the molecular weight of the synthesized compound.[10]
-
Part 2: Characterization of Liquid Crystalline Properties
Once a this compound derivative is synthesized and purified, its potential for display applications must be evaluated. This involves determining its mesophase behavior and quantifying its key electro-optical parameters.
Caption: Workflow for the characterization of key liquid crystal properties.
Protocol 2.1: Mesophase Identification and Transition Temperature Determination
Principle of Causality: The transition from a crystalline solid to a liquid crystal phase (mesophase) and subsequently to an isotropic liquid involves distinct changes in molecular order and enthalpy. Polarized Optical Microscopy (POM) visualizes the anisotropic nature of mesophases through characteristic textures, while Differential Scanning Calorimetry (DSC) quantitatively measures the heat flow associated with these phase transitions.[11][12]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
Step-by-Step Methodology:
-
Sample Preparation:
-
For DSC, accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
For POM, place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Run a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min). A typical temperature range would be from room temperature to a point well above the expected clearing point (e.g., 25 °C to 150 °C).
-
The first heating scan reveals the transitions of the initial crystal form. The cooling scan and second heating scan are used to identify thermodynamically stable and enantiotropic (appearing on both heating and cooling) phases.[13]
-
Identify the melting temperature (Tₘ, crystal to LC/isotropic) and the clearing temperature (T꜀, LC to isotropic) from the peaks in the thermogram.
-
-
POM Analysis:
-
Place the prepared slide on the hot stage of the POM.
-
Slowly heat the sample while observing the texture through the crossed polarizers.
-
Upon melting, the appearance of a birefringent, fluid texture indicates the formation of a liquid crystal phase. A nematic phase, common for these compounds, will typically exhibit a Schlieren texture.[12]
-
Continue heating until the sample becomes completely dark, which signifies the transition to the isotropic liquid phase. The temperature at which this occurs is the clearing point (T꜀).
-
Slowly cool the sample from the isotropic phase to observe the formation of the mesophase again, confirming its thermal reversibility.
-
Data Presentation: Example Thermal Properties
| Derivative (R-group) | Melting Point (Tₘ, °C) | Clearing Point (T꜀, °C) | Mesophase Range (°C) |
| Pentyl (C₅H₁₁) | ~30 | ~45 | 15 |
| Hexyl (C₆H₁₃) | ~28 | ~52 | 24 |
| Heptyl (C₇H₁₅) | ~35 | ~55 | 20 |
| Note: These are hypothetical values for illustrative purposes. |
Protocol 2.2: Electro-Optical Property Measurement
Principle of Causality: The dielectric anisotropy (Δε) and birefringence (Δn) are direct consequences of the orientational order of the anisotropic LC molecules.[2] To measure these bulk properties, the material is confined in a test cell with a specific alignment. Applying a voltage reorients the molecules, causing a measurable change in the cell's capacitance (related to ε) and its optical transmission (related to n).[14][15]
Step-by-Step Methodology (Overview):
-
Test Cell Fabrication:
-
A standard test cell consists of two parallel glass plates coated with a transparent conductor like Indium Tin Oxide (ITO).
-
The inner surfaces are coated with an alignment layer (e.g., polyimide), which is then rubbed in a single direction to induce a preferred orientation (planar alignment) of the LC molecules at the surface.
-
The cell is assembled with a defined gap (e.g., 5-10 µm) maintained by spacers.
-
-
Cell Filling:
-
The cell is filled with the liquid crystal material in its isotropic phase via capillary action to ensure a uniform, defect-free filling.
-
The cell is then slowly cooled back into the nematic phase.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
An LCR meter is used to measure the capacitance of the cell.
-
The capacitance is first measured at a low frequency (e.g., 1 kHz) with no applied voltage (V=0). This corresponds to the perpendicular component of the dielectric permittivity (ε⊥).
-
A high voltage (e.g., 20 V, well above the threshold voltage) is then applied to orient the molecules perpendicular to the glass plates. The capacitance measured in this state corresponds to the parallel component (ε∥).
-
Δε is calculated as: Δε = ε∥ - ε⊥ .
-
-
Birefringence (Δn) Measurement:
-
The filled cell is placed between crossed polarizers in a spectrophotometer.
-
The transmission spectrum is recorded. The birefringence can be calculated from the wavelengths of the transmission maxima and minima.
-
Δn is calculated as: Δn = nₑ - nₒ , where nₑ and nₒ are the extraordinary and ordinary refractive indices, respectively.
-
Data Presentation: Example Electro-Optical Properties (at 25°C)
| Derivative (R-group) | Δε (at 1 kHz) | Δn (at 589 nm) | Threshold Voltage (Vth) |
| Pentyl (C₅H₁₁) | +8.5 | 0.16 | 1.8 V |
| Hexyl (C₆H₁₃) | +8.2 | 0.15 | 1.9 V |
| Heptyl (C₇H₁₅) | +7.9 | 0.15 | 2.0 V |
| Note: These are hypothetical values for illustrative purposes. |
Part 3: Application Insights & Structure-Property Relationships
The true power in developing new liquid crystal materials lies in understanding how molecular architecture translates to macroscopic properties. For this compound derivatives, systematic modification of the substituent 'R' on the second phenyl ring allows for fine-tuning of material performance.
Caption: Relationship between molecular structure and key liquid crystal properties.
-
Alkyl Chain Length (R-group): Increasing the length of a flexible alkyl chain generally increases the clearing temperature (T꜀) and the nematic phase range. However, it also tends to increase the rotational viscosity, which can slow down the switching speed of the display.[4] An "odd-even" effect is often observed, where derivatives with an odd number of carbons in the chain have different transition temperatures than those with an even number.[13]
-
Biphenyl Core: The conjugated π-system of the biphenyl core is the primary contributor to the high birefringence (Δn) of these molecules. A high Δn is desirable for certain display modes as it allows for thinner display cells.[3]
-
Meta-Positioned Cyano Group: The position of the cyano group at the 3-position, as opposed to the more common 4-position, alters the overall dipole moment and molecular shape. This can influence the dielectric anisotropy, elastic constants, and intermolecular interactions, potentially leading to different threshold voltages and switching characteristics compared to their 4-cyano isomers.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds for liquid crystal applications. Their synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling, allowing for the systematic generation of diverse molecular structures. By following rigorous protocols for thermal and electro-optical characterization, researchers can build a clear understanding of the structure-property relationships that govern their performance. This detailed evaluation is the critical pathway to designing novel liquid crystal mixtures with tailored properties for next-generation displays, including those requiring faster response times, lower power consumption, and wider operating temperature ranges.
References
- 1. jetir.org [jetir.org]
- 2. dsp-book.narod.ru [dsp-book.narod.ru]
- 3. What Are The Common Materials Used in LCD Displays? - Reshine Display [reshine-display.com]
- 4. The Properties of Liquid Crystal Materials for TFT LCD Screens - Reshine Display [reshine-display.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. macromolchem.com [macromolchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Application Notes & Protocols: The Role of 3-Cyanobiphenyl in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of the role of cyanobiphenyl moieties, with a specific focus on 3-cyanobiphenyl (biphenyl-3-carbonitrile), in the synthesis of modern agrochemicals. While the biphenyl scaffold is a recognized pharmacophore in medicinal chemistry, its direct application in high-volume agrochemicals is nuanced. This document clarifies the distinction between the cyanobiphenyl structure and the more prevalent α-cyano-3-phenoxybenzyl moiety found in pyrethroid insecticides. It provides detailed synthetic protocols for creating the core cyanobiphenyl structure via modern cross-coupling reactions and outlines its application as a key building block in the development of certain classes of fungicides and herbicides. The protocols are designed for researchers, chemists, and process development professionals in the agrochemical industry, emphasizing mechanistic rationale, experimental reproducibility, and safety.
Introduction: Deconstructing the "Cyano-Aryl" Moiety in Agrochemicals
The introduction of a cyano (-C≡N) group into an aromatic framework is a cornerstone of modern agrochemical design. This small, electron-withdrawing group profoundly influences a molecule's physicochemical properties, including its polarity, metabolic stability, and binding affinity to target proteins. Aromatic nitriles are therefore critical intermediates and feature prominently in a wide range of commercial pesticides.[1][2]
A frequent point of confusion arises between two structurally distinct but related motifs: the cyanobiphenyl unit and the α-cyano-3-phenoxybenzyl alcohol moiety.
-
α-Cyano-3-phenoxybenzyl Moiety: This is the critical component of Type II pyrethroid insecticides.[3][4] In this structure, two phenyl rings are separated by an ether linkage. The cyano group is attached to the benzylic carbon, which is essential for the potent insecticidal activity. Agrochemicals like fenvalerate, esfenvalerate, deltamethrin, and cypermethrin are all esters of α-cyano-3-phenoxybenzyl alcohol.[5][6] Their synthesis typically begins with 3-phenoxybenzaldehyde, not a pre-formed cyanobiphenyl.[3]
-
Cyanobiphenyl Moiety: This structure consists of two phenyl rings directly bonded to each other, with a cyano group on one of the rings. While less common than the phenoxybenzyl ether structure in high-volume insecticides, the cyanobiphenyl scaffold serves as a key building block for a distinct class of fungicides and other developmental agrochemicals where the rigid, planar biphenyl structure is crucial for biological activity.[7][8]
This guide will focus primarily on the synthesis and application of the 3-cyanobiphenyl core structure in the agrochemical sector.
Synthetic Pathways to 3-Cyanobiphenyl: Core Protocols
The efficient synthesis of 3-cyanobiphenyl is paramount for its use as a versatile intermediate. Modern palladium-catalyzed cross-coupling reactions have largely replaced older, harsher methods, offering high yields and broad functional group tolerance.[9][10] Two primary strategies are presented here: Suzuki-Miyaura Coupling and Palladium-Catalyzed Cyanation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This is one of the most robust methods for forming carbon-carbon bonds between aryl rings.[11] The reaction couples an aryl boronic acid with an aryl halide. To synthesize 3-cyanobiphenyl, one can couple 3-cyanophenylboronic acid with a halobenzene or, more commonly, phenylboronic acid with a 3-halobenzonitrile. The latter is often more cost-effective.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a nitrogen-flushed, oven-dried 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 3-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of Toluene and Water (volume appropriate to achieve ~0.5 M concentration of the limiting reagent). Degas the mixture by bubbling nitrogen through it for 20 minutes while stirring.
-
Catalyst Addition: To the stirring mixture, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq). The mixture will typically turn a deeper yellow or orange color.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS every 2 hours. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield pure 3-cyanobiphenyl as a white to off-white solid.
Causality and Insights:
-
Base (Na₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[12][13]
-
Biphasic Solvent System (Toluene/Water): This system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining a nitrogen or argon atmosphere is critical for catalyst longevity and reaction efficiency.[14]
Protocol 2: Palladium-Catalyzed Cyanation
This method is an excellent alternative if 3-bromobiphenyl is a more accessible starting material than the corresponding benzonitrile. It involves the direct introduction of the cyano group onto the biphenyl scaffold.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a nitrogen-flushed Schlenk tube, combine 3-bromobiphenyl (1.0 eq), zinc cyanide [Zn(CN)₂] (0.6 eq), and a palladium catalyst such as Palladium(II) acetate [Pd(OAc)₂] (0.03 eq) with a phosphine ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the tube.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 120 °C for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by pouring it into an aqueous solution of ammonia and allowing it to stir for 30 minutes to complex any residual zinc salts.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 2.1.
Causality and Insights:
-
Cyanide Source (Zn(CN)₂): Zinc cyanide is often preferred over more toxic alkali metal cyanides like KCN or NaCN. It is a safer solid to handle and its lower solubility can help prevent catalyst poisoning.[1][9]
-
Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, improving reaction efficiency and scope.[1]
-
Anhydrous Conditions: The reagents and solvent must be anhydrous, as water can interfere with the catalytic cycle and lead to side reactions.
Application in Agrochemical Synthesis: A Fungicide Case Study
The 3-cyanobiphenyl moiety is a valuable building block for certain fungicides where the biphenyl structure acts as a rigid scaffold to correctly orient other functional groups for binding to the target site. Many modern fungicides operate by inhibiting fungal respiration or other key metabolic pathways.[15]
Synthesis of a Biphenyl Carboxamidine Fungicide Precursor
Biphenyl carboxamidines have been investigated as potent fungicidal agents.[7] The synthesis leverages 3-cyanobiphenyl as the starting material to introduce the key amidine functionality.
Workflow Diagram:
Caption: Workflow for Biphenyl Carboxamidine Synthesis.
Detailed Step-by-Step Protocol:
Part A: Pinner Reaction to form Ethyl [1,1'-biphenyl]-3-carbimidate hydrochloride
-
Setup: Suspend 3-cyanobiphenyl (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a calcium chloride drying tube.
-
Reagent Addition: Add anhydrous ethanol (1.1 eq) to the suspension.
-
HCl Gas Introduction: Cool the flask in an ice bath (0 °C) and bubble dry hydrogen chloride (HCl) gas through the stirred mixture. The reaction is exothermic. Continue bubbling until the solution is saturated and a precipitate forms (typically 2-4 hours).
-
Isolation: Seal the flask and store it in a refrigerator overnight to allow for complete precipitation. Collect the resulting white solid (the imidate hydrochloride salt) by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Part B: Conversion to [1,1'-biphenyl]-3-carboximidamide
-
Setup: Dissolve the imidate hydrochloride salt from Part A in a minimal amount of cold anhydrous ethanol.
-
Ammonolysis: Add this solution dropwise to a stirred, saturated solution of ammonia in anhydrous 1,4-dioxane at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A precipitate of ammonium chloride will form.
-
Isolation and Purification: Filter off the ammonium chloride. Concentrate the filtrate under reduced pressure. The resulting crude amidine can be purified by recrystallization to yield the target compound, which can then be used in further derivatization to produce a final fungicidal product.
Data Summary & Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Cyanobiphenyl | 24973-50-0 | C₁₃H₉N | 179.22 | White to off-white crystalline solid |
| 3-Bromobenzonitrile | 6952-59-6 | C₇H₄BrN | 182.02 | White to light yellow crystalline solid |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | 121.93 | White crystalline solid |
| 3-Bromobiphenyl | 2113-57-7 | C₁₂H₉Br | 233.11 | White to light yellow solid |
Conclusion and Future Outlook
While not as ubiquitous as the α-cyano-3-phenoxybenzyl moiety in insecticides, 3-cyanobiphenyl is a crucial and versatile intermediate for a targeted range of agrochemicals, particularly fungicides and herbicides. Its synthesis is well-established through robust palladium-catalyzed methods like the Suzuki-Miyaura coupling and direct cyanation, allowing for efficient and scalable production. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers engaged in the discovery and development of next-generation crop protection agents that leverage the unique structural and electronic properties of the cyanobiphenyl scaffold. Future research will likely focus on expanding the derivatization of this core to access novel chemical space and identify compounds with new modes of action to combat the growing challenge of pesticide resistance.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthetic pyrethroid insecticides: a dermatological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenvalerate (EHC 95, 1990) [inchem.org]
- 6. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]
Application Notes and Protocols for the Synthesis of Biphenyl-2-carbonitrile Derivatives via C-H Bond Activation
<Step>
Introduction: The Strategic Importance of Biphenyl-2-carbonitriles and the Elegance of C-H Activation
Biphenyl-2-carbonitrile derivatives are privileged structural motifs, serving as pivotal intermediates and core components in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic functional materials.[1][2] Their synthesis has traditionally relied on classical cross-coupling methods like the Suzuki coupling of ortho-halogenated benzonitriles.[1] While effective, these methods necessitate the pre-functionalization of starting materials, a process that can be lengthy and generate stoichiometric waste.
In recent years, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis.[3][4] This approach offers a more atom- and step-economical route to complex molecules by directly converting inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[3][5] For the synthesis of biphenyl-2-carbonitriles, C-H activation strategies provide an elegant and efficient alternative, minimizing synthetic steps and expanding the accessible chemical space.
This guide provides an in-depth exploration of transition-metal-catalyzed C-H activation methodologies for the synthesis of biphenyl-2-carbonitrile derivatives. We will delve into the mechanistic underpinnings of these reactions, compare different catalytic systems, and provide detailed, field-proven protocols for their successful implementation in a research setting.
The Power of Directing Groups in C-H Activation
A key principle in many C-H activation reactions is the use of a directing group. This functional group, present on one of the aromatic substrates, coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (typically at the ortho-position) and facilitating its cleavage.[3] In the context of biphenyl-2-carbonitrile synthesis, two primary directing group strategies have proven highly effective.
The Cyano Group as a Weakly Coordinating Directing Group
The nitrile (cyano) group itself can act as a directing group, albeit a weakly coordinating one. Palladium(II) catalysts have been successfully employed to catalyze the ortho-arylation of benzonitriles with aryl halides.[1][6][7] This approach is attractive due to its directness, utilizing readily available benzonitriles as starting materials.
The Benzimidate Strategy: A More Robust Directing Group and In Situ Nitrile Source
To overcome the limitations associated with the weak coordinating ability of the cyano group, researchers have developed clever strategies employing more effective directing groups that can be subsequently converted into the desired nitrile. One of the most elegant of these is the use of benzimidates.[1][8][9][10] In this approach, the benzimidate not only serves as a potent directing group for the C-H activation step but also acts as a precursor to the nitrile group, which is revealed in a subsequent step.[1][8][9][10] This strategy has been successfully implemented with both rhodium(III) and palladium(II) catalysts.
Catalytic Systems for Biphenyl-2-carbonitrile Synthesis via C-H Activation
Several transition metals have demonstrated efficacy in catalyzing the C-H activation/arylation of aromatic nitriles and their precursors. The choice of catalyst often depends on the specific directing group strategy and the desired substrate scope.
Palladium-Catalyzed Systems
Palladium catalysts are workhorses in C-H activation chemistry and have been extensively used for the synthesis of biphenyl-2-carbonitriles.[6][7][11]
-
For Direct Arylation of Benzonitriles: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst, often used in trifluoroacetic acid (TFA) as the medium.[6][7] The acidic medium is believed to facilitate the C-H activation step.
-
For Benzimidate-Directed Arylation: Palladium catalysts can also be employed in the benzimidate strategy, offering an alternative to rhodium-based systems.
Rhodium-Catalyzed Systems
Rhodium(III) catalysts, particularly those of the [CpRhCl₂]₂ type (where Cp is pentamethylcyclopentadienyl), have proven to be exceptionally effective for the C-H arylation of benzimidates.[1][8][9][10][12] These reactions can often be carried out in environmentally benign solvents like water, making them highly attractive from a green chemistry perspective.[1][8][9][10][12]
Copper-Catalyzed Systems
While less common for the direct synthesis of biphenyl-2-carbonitriles via a cross-coupling approach, copper-catalyzed C-H cyanation of arenes represents a related and important transformation.[13][14][15][16] These methods typically involve the use of a directing group on the arene and a cyanating agent. While not a direct biaryl synthesis, this approach is valuable for introducing the nitrile functionality onto an already formed biaryl scaffold.
Mechanistic Insights: A Look into the Catalytic Cycle
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting experiments. While the specifics can vary depending on the catalyst and directing group, a general catalytic cycle for the palladium-catalyzed ortho-arylation of a benzonitrile is illustrated below.
Figure 1. A simplified representation of the catalytic cycle for palladium-catalyzed C-H arylation.
The key steps in this cycle are:
-
C-H Activation: The active Pd(II) catalyst coordinates to the nitrile group of the benzonitrile, and through a concerted metalation-deprotonation (CMD) pathway, cleaves the ortho C-H bond to form a palladacycle intermediate.
-
Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The two aryl groups on the Pd(IV) center couple, forming the desired C-C bond of the biphenyl-2-carbonitrile product and regenerating the active Pd(II) catalyst.
Experimental Protocols: A Practical Guide
Here, we provide a detailed, step-by-step protocol for a representative synthesis of a biphenyl-2-carbonitrile derivative using a palladium-catalyzed C-H activation approach.
Protocol 1: Palladium-Catalyzed Direct ortho-Arylation of Benzonitrile
Materials:
-
Benzonitrile (substrate)
-
Aryl iodide (coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas (e.g., argon or nitrogen)
Procedure:
Figure 2. A step-by-step workflow for the palladium-catalyzed direct arylation of benzonitrile.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add benzonitrile (1.0 equiv), the aryl iodide (1.2 equiv), and palladium(II) acetate (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,2-dichloroethane to achieve a suitable concentration (e.g., 0.2 M). Then, add trifluoroacetic acid (2.0 equiv) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biphenyl-2-carbonitrile derivative.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for different catalytic systems employed in the synthesis of biphenyl-2-carbonitrile derivatives.
| Catalyst System | Directing Group Strategy | Typical Substrates | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ / TFA | Cyano | Benzonitriles, Aryl iodides | TFA | 120 | Moderate to Good | [6] |
| [Cp*RhCl₂]₂ / AgSbF₆ | Benzimidate | Benzimidates, Arylsilanes | Water | 120 | Moderate to Good | [1][8] |
| Cu(OAc)₂ | Pyridyl (for cyanation) | 2-Arylpyridines, Cyanating agent | DMF | 120 | Moderate to Good | [14] |
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Oxygen can be detrimental to many palladium and rhodium catalysts.
-
Insufficient Reaction Time or Temperature: Monitor the reaction closely and consider increasing the reaction time or temperature if the starting material is consumed slowly.
-
Substrate Reactivity: Electron-rich aryl halides and electron-deficient benzonitriles (in the direct arylation approach) tend to react more efficiently.
-
-
Formation of Side Products:
-
Homocoupling of the Aryl Halide: This is a common side reaction, particularly at higher temperatures. Using a slight excess of the C-H activation substrate can sometimes mitigate this.
-
Double Arylation: In some cases, diarylation can occur. Adjusting the stoichiometry of the reagents may be necessary.
-
-
For the Benzimidate Strategy:
-
Incomplete Conversion to the Nitrile: The final step of converting the imidate to the nitrile is crucial. Ensure the conditions for this transformation are optimized.
-
Conclusion: A Powerful Addition to the Synthetic Chemist's Toolkit
C-H bond activation provides a powerful and versatile platform for the synthesis of biphenyl-2-carbonitrile derivatives. By offering a more direct and atom-economical approach compared to traditional cross-coupling methods, these strategies are poised to accelerate discovery in drug development and materials science. The choice between a direct cyano-directed arylation and a more robust benzimidate-based strategy will depend on the specific synthetic goals and substrate availability. With a solid understanding of the underlying mechanisms and the practical guidance provided in these notes, researchers can confidently implement these cutting-edge methodologies in their own laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water. | Semantic Scholar [semanticscholar.org]
- 9. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-mediated C–H cyanation of (hetero)arenes with ethyl (ethoxymethylene)cyanoacetate as a cyanating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction Conditions for Coupling Aryl Boronic Acids with Aryl Halides
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical reaction conditions for the palladium-catalyzed coupling of aryl boronic acids with aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the roles of key components, and provide detailed, field-proven protocols to empower successful and reproducible outcomes.
Introduction: The Power of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most widely utilized C-C bond-forming reactions in both academic and industrial settings.[4] Its popularity stems from several key advantages, including the use of readily available and relatively non-toxic organoboron reagents, mild reaction conditions, and broad functional group compatibility.[2][5] The reaction facilitates the synthesis of a diverse array of compounds, including biaryls, polyolefins, and styrenes, which are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[5]
The general transformation involves the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or pseudohalide in the presence of a palladium catalyst and a base.[1][6]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization of reaction conditions. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[5] Electron-rich ligands on the palladium center can facilitate this step, particularly for less reactive aryl chlorides.
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) center, displacing the halide.[5] This process requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8] The exact mechanism of transmetalation is still a subject of research, but it is a crucial step for the formation of the di-organopalladium(II) intermediate.[5]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the di-organopalladium(II) intermediate. This concerted step forms the new carbon-carbon bond in the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1] Bulky ligands can promote this step.
Key Reaction Components and Their Influence
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key components.
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is arguably the most critical factor in determining the reaction's efficiency.
-
Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(0) sources like Pd(PPh₃)₄ can directly enter the catalytic cycle, Pd(II) sources such as Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or by the homocoupling of two boronic acid molecules.[1]
-
Ligands: Ligands play a multifaceted role in stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. Electron-rich and bulky phosphine ligands are often employed to promote both oxidative addition and reductive elimination. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and activity.
| Ligand Class | Examples | Key Characteristics | Typical Applications |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | Simple, commercially available. | General purpose, less challenging couplings. |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, high activity. | Challenging couplings, including aryl chlorides.[9] |
| Ferrocenyl Phosphines | dppf | Bidentate, robust. | Wide range of substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable. | Highly active for difficult substrates. |
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are effective for a wide range of substrates.[1][5]
-
Organic Bases: Amine bases such as triethylamine (NEt₃) can also be employed.[5]
-
Fluoride Sources: In some cases, particularly with base-sensitive functional groups, fluoride sources like KF or CsF can be used to activate the boronic acid.[8]
Solvent
The Suzuki-Miyaura coupling is versatile in its solvent tolerance, with reactions being successfully performed in a variety of organic solvents, aqueous mixtures, and even neat water.[2][5]
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[1][5]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also common choices.[6]
-
Aqueous Systems: The addition of water is often beneficial as it can help dissolve the inorganic base and facilitate the activation of the boronic acid.[1] The use of aqueous media also offers environmental and economic advantages.[2][5]
The choice of solvent can sometimes influence the selectivity of the reaction, especially in cases with multiple reactive sites.[10]
Boronic Acid and Aryl Halide Partners
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[5] While aryl iodides and bromides are the most common coupling partners, advancements in catalyst systems have enabled the efficient use of the more economical but less reactive aryl chlorides.
-
Boronic Acid Stability: Boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[1] To mitigate this, more stable boronic esters, such as pinacol esters, or organotrifluoroborates can be used.[1][5]
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling reaction. Note: These are general procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
General Protocol for Suzuki-Miyaura Coupling in an Aqueous Biphasic System
This protocol is a robust starting point for a wide range of aryl bromides and iodides.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene and Water, in a 4:1 ratio)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, aryl boronic acid, palladium catalyst, and base.[7]
-
Solvent Addition: Add the solvent system to the flask.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 1 to 24 hours.[2][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7] After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.[7]
Protocol for Coupling of Aryl Chlorides using a Biarylphosphine Ligand
This protocol is adapted for the more challenging coupling of aryl chlorides, which often require more active catalyst systems.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane)
Procedure:
-
Catalyst Preparation (Pre-mixing): In a separate vial under an inert atmosphere, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Reaction Setup: In the main reaction flask, combine the aryl chloride, aryl boronic acid, and base under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Addition of Catalyst and Solvent: Add the pre-mixed catalyst solution to the reaction flask, followed by the remaining solvent.
-
Reaction and Monitoring: Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress as described in the general protocol.
-
Workup and Purification: Follow the workup and purification steps outlined in the general protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation). | Ensure thorough degassing of solvents and reaction mixture. Use a fresh bottle of catalyst or a more stable precatalyst.[11] |
| Low reactivity of aryl halide (e.g., chloride). | Switch to a more active catalyst system (e.g., using a biarylphosphine ligand). Increase the reaction temperature. | |
| Poor solubility of reagents. | Screen different solvents or solvent mixtures. | |
| Protodeboronation | Presence of excess water or acidic impurities. | Use a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions if possible. Try a milder base like KF. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) at the start of the reaction. | Thoroughly degas the reaction mixture. Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.[1][11] |
| Dehalogenation of Aryl Halide | Side reaction involving the palladium hydride species. | This can sometimes be promoted by certain bases or solvents. Consider screening alternative conditions. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex organic molecules. A deep understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is essential for achieving high yields and reproducibility. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors. Continuous innovation in catalyst development continues to expand the scope and utility of the Suzuki-Miyaura reaction, promising even greater synthetic capabilities in the future.[12]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. fishersci.se [fishersci.se]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
Application Note: A Guide to the Synthesis of Biphenyl Oxazole Derivatives from 3-Cyanobiphenyl Precursors
Introduction: The Significance of Biphenyl Oxazoles in Modern Drug Discovery
The oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] When incorporated into a biphenyl scaffold, the resulting biphenyl oxazole derivatives exhibit a remarkable range of pharmacological activities, positioning them as privileged structures in drug development. These compounds have been successfully investigated as potent inhibitors of enzymes like nucleotide pyrophosphatase/phosphodiesterase-1 and -3 (NPP1/NPP3)[4], and as modulators of protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint in cancer immunotherapy.[5] Their applications span anti-inflammatory, antimicrobial, anticancer, and antidiabetic therapies, making robust and versatile synthetic routes to these molecules highly valuable for researchers.[3][6][7]
This application note provides a detailed guide for the synthesis of biphenyl oxazole derivatives, focusing on a primary route that utilizes 3-cyanobiphenyl as a readily available precursor. We will delve into the mechanistic rationale behind the conversion of the nitrile group into the oxazole core, provide a detailed experimental protocol, and discuss alternative strategies for structural diversification.
Section 1: Synthetic Strategy and Mechanistic Rationale
The conversion of a nitrile, such as the one present in 3-cyanobiphenyl, into an oxazole ring is a powerful transformation in heterocyclic chemistry. While several methods exist for oxazole synthesis[8][9], modern approaches often favor radical-mediated or photocatalytic pathways for their mild conditions and broad functional group tolerance.[10][11]
One particularly effective method is the photoinduced [3+2] cycloaddition of a nitrile with a carbene, generated in situ from a diazo compound.[12] This approach is advantageous as it proceeds under mild conditions and directly incorporates the nitrile's carbon and nitrogen atoms into the final oxazole ring.
The proposed mechanism proceeds as follows:
-
Carbene Generation: A suitable diazo compound (e.g., an α-aryldiazoacetate) is photolyzed using visible light (e.g., blue LEDs) to generate a highly reactive singlet carbene.
-
Nitrile Ylide Formation: The singlet carbene is trapped by the nitrile group of the 3-cyanobiphenyl in a [3+2] cycloaddition fashion. This step forms a transient, high-energy nitrile ylide intermediate.
-
Cyclization and Aromatization: The nitrile ylide undergoes a rapid 1,5-cyclization. The resulting bicyclic intermediate then aromatizes to furnish the stable 1,3-oxazole ring.
This pathway offers a direct and efficient route to construct the desired biphenyl oxazole core from the cyanobiphenyl precursor.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of biphenyl oxazoles.
Section 2: Experimental Protocol
This section details a representative protocol for the synthesis of a biphenyl oxazole derivative from 3-cyanobiphenyl using a photoinduced cycloaddition reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 3-Cyanobiphenyl | C₁₃H₉N | 179.22 | - | 179 mg | 1.0 |
| Ethyl 2-diazo-2-phenylacetate | C₁₀H₁₀N₂O₂ | 190.20 | - | 228 mg | 1.2 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 10 mL | - |
| Nitrogen (or Argon) Gas | N₂ / Ar | - | High Purity | - | - |
Step-by-Step Synthesis Protocol
-
Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-cyanobiphenyl (179 mg, 1.0 mmol) and ethyl 2-diazo-2-phenylacetate (228 mg, 1.2 mmol).
-
Rationale: Using a Schlenk flask and flame-drying ensures an inert, anhydrous atmosphere, preventing quenching of reactive intermediates by moisture or oxygen. A slight excess of the diazo compound ensures complete consumption of the limiting reagent (3-cyanobiphenyl).
-
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to the flask via syringe. Stir the mixture until all solids are fully dissolved.
-
Inert Atmosphere: Seal the flask and degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Degassing is critical to remove dissolved oxygen, which can interfere with the photochemical reaction and lead to unwanted side products.
-
-
Photocatalysis: Place the flask approximately 5-10 cm from a high-power blue LED lamp (e.g., 440-460 nm). Begin vigorous stirring and irradiate the mixture at room temperature.
-
Rationale: Visible light provides the energy to generate the singlet carbene from the diazo compound. Constant stirring ensures homogenous irradiation of the reaction mixture.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the 3-cyanobiphenyl spot indicates reaction completion. This typically takes 12-24 hours.
-
Work-up: Once the reaction is complete, turn off the LED lamp and remove the inert gas source. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 30%) to isolate the desired biphenyl oxazole product.
-
Self-Validation: The pure product should appear as a single spot on the TLC plate under UV light.
-
-
Characterization: Confirm the structure of the purified product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=N and C-O-C of the oxazole ring).
-
Section 3: Alternative Strategy - Suzuki Coupling for Biphenyl Oxazole Synthesis
An alternative and highly effective method for generating libraries of biphenyl oxazole derivatives is to first synthesize a bromophenyl oxazole intermediate and then perform a Suzuki-Miyaura cross-coupling reaction.[4] This strategy allows for the introduction of a wide variety of substituents on one of the phenyl rings by simply changing the boronic acid coupling partner.
Visualization of the Suzuki Coupling Workflow
Caption: Suzuki coupling route for biphenyl oxazole diversification.
General Protocol for Suzuki Coupling
-
To a reaction vessel, add the bromophenyl oxazole (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water.[4]
-
Degas the mixture thoroughly with an inert gas.
-
Heat the reaction mixture (e.g., 80-100 °C) with stirring until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete degassing (oxygen presence).2. Decomposed diazo compound.3. Insufficient light intensity or incorrect wavelength. | 1. Ensure thorough degassing for at least 15-20 minutes.2. Use freshly prepared or properly stored diazo reagent.3. Check the lamp specifications and move it closer to the reaction flask. |
| Multiple Unidentified Spots on TLC | 1. Reaction run for too long, leading to product degradation.2. Presence of moisture or other impurities.3. Unsuitable reaction solvent. | 1. Monitor the reaction closely by TLC and stop it upon completion.2. Use anhydrous solvents and flame-dried glassware.3. Screen alternative anhydrous solvents like 1,2-dichloroethane (DCE). |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts.2. Product is unstable on silica gel. | 1. Try a different eluent system with varying polarity or use a different stationary phase (e.g., alumina).2. Consider using neutral or basic alumina for purification. |
Conclusion
The synthesis of biphenyl oxazole derivatives from 3-cyanobiphenyl precursors via photoinduced cycloaddition represents a modern, efficient, and mild approach to accessing these medicinally important scaffolds. This application note provides a foundational protocol that can be adapted and optimized for various substituted precursors. Furthermore, the inclusion of the Suzuki coupling strategy offers a powerful tool for creating diverse molecular libraries for drug discovery programs. Careful execution of the experimental procedures and diligent monitoring are key to achieving high yields and purity.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. [PDF] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of isoxazole-containing biphenyl derivatives as small-molecule inhibitors targeting the programmed cell death-1/ programmed cell death-ligand 1 immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijmpr.in [ijmpr.in]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for High-Yield Biphenyl Synthesis
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds.[1][2][3] This guide is specifically tailored for researchers, scientists, and drug development professionals aiming to optimize the synthesis of biphenyls, a prevalent structural motif in pharmaceuticals and functional materials.[4][5] Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and maximizing reaction efficiency.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the Suzuki coupling for biphenyl synthesis.
Q1: What is the fundamental role of each key component in the Suzuki coupling reaction?
A1: Understanding the function of each component is critical for effective troubleshooting.
-
Palladium Catalyst: The heart of the reaction, typically a Pd(0) species, which facilitates the catalytic cycle.[6] Pd(II) precursors like Pd(OAc)₂ are often used as they are more stable and are reduced in situ to the active Pd(0) species.[7][8]
-
Ligand: Usually a phosphine or N-heterocyclic carbene (NHC), the ligand stabilizes the palladium center, influences its reactivity, and can enhance the rates of key steps in the catalytic cycle.[4][6][9]
-
Base: The base is essential for activating the boronic acid.[6][10][11] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12]
-
Organoboron Reagent: Typically a boronic acid or a boronic ester, this reagent provides one of the carbon fragments for the new C-C bond.[13]
-
Organohalide (or Pseudohalide): This serves as the electrophilic partner in the reaction, providing the other carbon fragment.[13] The reactivity of the halide is generally I > Br > Cl.[3]
Q2: My reaction is not working at all. What are the first things I should check?
A2: A complete reaction failure often points to a fundamental issue with one of the core components or the reaction environment.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[14] Ensure your solvent was properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage. Use a fresh batch of catalyst or a more stable pre-catalyst.
-
Reagent Quality: Boronic acids can degrade, especially if they are not stored properly.[14] Consider using a fresh bottle. Also, ensure your base is anhydrous and finely powdered.[14]
Q3: Why is water often used as a co-solvent in Suzuki reactions?
A3: While seemingly counterintuitive in organometallic chemistry, water can be beneficial. It can help dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can accelerate the transmetalation step.[15] However, the amount of water is critical, as too much can lead to unwanted side reactions like protodeboronation.[16]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for diagnosing issues within your reaction. Each step presents potential pitfalls and opportunities for optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a systematic approach to diagnosing and solving common problems encountered during biphenyl synthesis via Suzuki coupling.
Issue 1: Low to Moderate Yield of Biphenyl Product
A common frustration is obtaining some product, but not achieving the desired high yield. This often points to a suboptimal balance of reaction parameters rather than a complete failure of a component.
Q: My yield is consistently low (~30-50%). I've confirmed my starting materials are present. What should I optimize first?
A: A systematic optimization is key. Consider the following factors, ideally in this order:
-
Base and Solvent System: The choice of base is intrinsically linked to the solvent.[17]
-
Causality: The base must be strong enough to form the boronate, but not so strong as to cause degradation of sensitive functional groups.[6] Its solubility is also critical; a base that is poorly soluble in the reaction solvent will be ineffective.
-
Troubleshooting Steps:
-
If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃ or K₃PO₄, especially for less reactive aryl chlorides.[15][17]
-
Ensure your solvent system can dissolve the base. A mixture of an organic solvent (like Toluene, Dioxane, or DMF) with water is often effective for dissolving carbonate or phosphate bases.[15][17][18]
-
If your substrates are base-sensitive, powdered KF can be an effective alternative.[10]
-
-
-
Ligand Selection: The ligand is not "one-size-fits-all." Its electronic and steric properties are crucial.[4][19]
-
Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate both the oxidative addition and reductive elimination steps, which is particularly important for challenging substrates like aryl chlorides or sterically hindered partners.[4][20]
-
Troubleshooting Steps:
-
If you are using a standard ligand like PPh₃ and getting low yields with an aryl chloride or a sterically demanding aryl bromide, switch to a Buchwald-type ligand.
-
Consult literature for ligand recommendations for your specific substrate class. For electron-poor substrates, for example, specific ligands have been shown to be superior.[21][22]
-
-
-
Temperature and Reaction Time: These parameters are often intertwined.
-
Causality: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions.[17][23]
-
Troubleshooting Steps:
-
Monitor the reaction by TLC or LC-MS at various time points (e.g., 1h, 4h, 12h) to determine if the reaction is stalling or if the product is degrading over time.
-
If the reaction is slow, a modest increase in temperature (e.g., from 80°C to 100°C) can be beneficial.[24] Conversely, if you observe product degradation, try lowering the temperature.
-
-
Issue 2: Significant Formation of Byproducts
The presence of byproducts not only reduces the yield of the desired biphenyl but also complicates purification.
Q: I'm observing significant homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I suppress these side reactions?
A: These are two of the most common side reactions, and they often have different root causes.
-
Homocoupling (Ar²-Ar²): This arises from the coupling of two boronic acid molecules.
-
Causality: It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also be more prevalent with electron-rich boronic acids.
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (e.g., 30+ minutes).[25]
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
-
Ligand Choice: Certain ligands are more prone to promoting homocoupling. If this is a persistent issue, screening different phosphine ligands may be necessary.[21]
-
-
-
Dehalogenation (Ar¹-H) and Protodeboronation (Ar²-H): These side reactions result in the formation of the arene from the aryl halide or boronic acid, respectively.[26][27]
-
Causality: Dehalogenation can occur if a hydride source is present, which can react with the Ar¹-Pd(II)-X intermediate.[26] Protodeboronation is the cleavage of the C-B bond by a proton source, often water or alcohols, and is a common degradation pathway for boronic acids.[14][16]
-
Troubleshooting Steps:
-
For Dehalogenation: Ensure your solvent and base are pure. Some bases or solvents can act as hydride donors at elevated temperatures.
-
For Protodeboronation:
-
Use fresh, high-purity boronic acid.
-
If using aqueous conditions, minimize the amount of water.
-
Consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or an MIDA boronate, which are less prone to this side reaction.[7]
-
-
-
Caption: A troubleshooting decision tree for Suzuki coupling reactions.
Recommended Protocol for High-Yield Biphenyl Synthesis
This protocol provides a robust starting point for the synthesis of a generic biphenyl from an aryl bromide and phenylboronic acid. It is designed to be a self-validating system.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.044 mmol, 4.4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered and dried)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the toluene and water by sparging with argon for at least 30 minutes. Add the degassed toluene (5 mL) and water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the biphenyl product.
Data Summary: Parameter Selection Guide
The following table summarizes key parameters and provides guidance for their selection based on substrate reactivity.
| Parameter | Aryl Iodide/Bromide (Activated) | Aryl Bromide (Deactivated) | Aryl Chloride |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3) |
| Ligand | PPh₃, P(t-Bu)₃ | Buchwald Ligands (SPhos, RuPhos) | Buchwald Ligands (XPhos, SPhos)[4][20] |
| Base | Na₂CO₃, K₂CO₃ | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane, THF/H₂O |
| Temp. (°C) | 60 - 90 | 80 - 110 | 90 - 120 |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. scite.ai [scite.ai]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 25. researchgate.net [researchgate.net]
- 26. Yoneda Labs [yonedalabs.com]
- 27. m.youtube.com [m.youtube.com]
How to reduce homocoupling in 3-cyanobiphenyl synthesis
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize the synthesis of 3-cyanobiphenyl, specifically focusing on the persistent challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions.
Technical Support Center: Synthesis of 3-Cyanobiphenyl
This guide is structured in a question-and-answer format to directly address the common issues and inquiries encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem in my 3-cyanobiphenyl synthesis?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent (e.g., 3-cyanophenylboronic acid) couple to form a symmetrical biaryl byproduct (3,3'-dicyanobiphenyl).[1] This side reaction is detrimental for two primary reasons:
-
Reduced Yield: It consumes your boronic acid, lowering the potential yield of the desired 3-cyanobiphenyl product.
-
Purification Challenges: The homocoupled byproduct is often structurally similar to the target molecule, making its removal via standard purification techniques like column chromatography difficult and laborious.
Q2: What are the primary root causes of boronic acid homocoupling?
A2: The formation of the homocoupled byproduct is primarily driven by two factors related to the palladium catalyst's oxidation state and the reaction environment:
-
Presence of Palladium(II) Species: The active catalyst in the Suzuki-Miyaura cycle is Palladium(0). If Pd(II) species are present, they can directly mediate the homocoupling of the boronic acid.[1][2] This is especially problematic at the beginning of the reaction if you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), as some of the boronic acid is consumed to reduce Pd(II) to the active Pd(0) state.[2]
-
Presence of Dissolved Oxygen: Dissolved oxygen in your reaction solvent is a major culprit.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst back to Pd(II) at any point during the reaction, which then enters the homocoupling pathway.[1][2] Studies have shown that higher oxygen levels directly correlate with an increase in homocoupling.[2]
Below is a diagram illustrating the desired cross-coupling cycle versus the competing homocoupling pathway.
Troubleshooting Guide
Issue 1: My analysis (TLC, LC-MS) shows a significant byproduct corresponding to the homocoupling of my boronic acid.
This is the most common issue. The following Q&A will guide you through a systematic approach to eliminate the root causes.
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous deoxygenation is the single most critical step to suppress homocoupling.[3][4] Standard purging is often insufficient.
-
Recommended Method: Subsurface Sparging. Instead of just flushing the headspace of the flask with an inert gas (Nitrogen or Argon), you must introduce the gas below the surface of the solvent via a long needle or tube. This is significantly more effective at displacing dissolved oxygen.[1][3] Sparge the solvent for at least 15-30 minutes before adding the catalyst.[1][6]
-
For Highly Sensitive Reactions: Freeze-Pump-Thaw. This technique provides the most thorough degassing. It involves freezing the solvent, applying a high vacuum to remove gases from the frozen solid, and then thawing under an inert atmosphere. Repeating this cycle 3-5 times is highly effective.[1][6]
Q4: My Pd(II) precatalyst seems to be the problem. What are my options?
A4: If you observe significant homocoupling early in the reaction, your Pd(II) precatalyst is a likely cause. You have two excellent strategies to mitigate this.
-
Switch to a Pd(0) Precatalyst: The most direct solution is to use a catalyst that is already in the active Pd(0) oxidation state. This eliminates the need for an in situ reduction step that consumes your boronic acid.
-
Use a Mild Reducing Agent: If you must use a Pd(II) source, add a mild reducing agent to the reaction mixture before introducing the catalyst. Potassium formate is an excellent choice as it efficiently reduces Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][3][6]
| Catalyst Strategy | Compound Example | Rationale |
| Use Pd(0) Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly introduces the active Pd(0) catalyst, bypassing the initial homocoupling-inducing reduction step.[6][7] |
| Add Reducing Agent | K₃PO₄ (Base) + HCO₂K (Potassium Formate, 1-2 equiv.) | Pre-reduces the Pd(II) salt (e.g., Pd(OAc)₂) to Pd(0) before it can react with the boronic acid.[1][3] |
Q5: Can my choice of ligand and base impact homocoupling?
A5: Yes, absolutely. While oxygen and the initial catalyst state are the primary drivers, ligands and bases play a crucial role in modulating the kinetics of the desired versus undesired pathways.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred.[6][8][9] They promote the final, desired reductive elimination step of the catalytic cycle, which helps the catalyst turn over more quickly in the correct pathway, minimizing its time available to engage in side reactions.[7][9] Screening ligands like SPhos, XPhos, or P(t-Bu)₃ can be beneficial.[10]
-
Base: The base is not just a spectator; it activates the boronic acid for transmetalation.[9][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can affect the rate of transmetalation and the overall reaction kinetics.[12][13] If homocoupling is an issue, optimizing the base is a valid strategy. A weaker base might slow down the activation of the boronic acid, potentially giving the oxidative addition more time to occur first.
Issue 2: I suspect my boronic acid reagent is impure or degrading.
Q6: How can I purify my 3-cyanophenylboronic acid to improve my reaction outcome?
A6: The stability of boronic acids can be a concern, and impurities can certainly lead to side reactions.[2][14] Purification is often a necessary step.
-
Recrystallization: This is a common and effective method. Solvents like hot water, ethanol, or mixtures involving ethyl acetate and hexanes can be effective for aryl boronic acids.[15][16]
-
Acid/Base Extraction: Boronic acids are weakly acidic. You can exploit this by dissolving the crude material in an organic solvent (like ether), extracting with a mild aqueous base (e.g., NaOH, Na₂CO₃) to form the water-soluble boronate salt, washing the aqueous layer to remove non-acidic impurities, and then re-acidifying the aqueous layer (e.g., with HCl) to precipitate the pure boronic acid.[15][17]
Optimized Experimental Protocol
This protocol for the synthesis of 3-cyanobiphenyl from 3-bromobenzonitrile and phenylboronic acid incorporates the best practices discussed above to minimize homocoupling.
Protocol: Minimized Homocoupling Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum, and then subject it to three cycles of vacuum backfill with high-purity Argon or Nitrogen.
-
Solvent Degassing: In a separate flask, degas a 4:1 mixture of Toluene/Water by subsurface sparging with Argon or Nitrogen for 30 minutes.
-
Reagent Dissolution: Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.
-
Final Degassing: Sparge the entire reaction mixture for an additional 10-15 minutes.
-
Catalyst Addition: Add the Pd(0) catalyst, such as Pd(PPh₃)₄ (0.02 equiv.), to the flask under a strong positive flow of inert gas to prevent oxygen ingress.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Improving the Yield of 3-Phenylbenzonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-phenylbenzonitrile, a crucial intermediate in various fields of chemical research. Our focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the most prevalent and versatile method for this transformation. This document is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower you to resolve challenges and maximize your reaction yields.
The synthesis of 3-phenylbenzonitrile (also known as [1,1'-Biphenyl]-3-carbonitrile) typically involves the cross-coupling of an aryl halide (like 3-bromobenzonitrile or 3-chlorobenzonitrile) with an organoboron reagent (like phenylboronic acid).[1][2]
Core Concept: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex. Each step presents potential pitfalls that can affect the overall yield. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My reaction yield is poor (<50%). What are the most common initial checks I should perform?
A low yield is the most frequent issue and can often be traced back to a few key experimental parameters. A systematic review of your setup and reagents is the first step.
-
Reagent Quality and Integrity:
-
Palladium Catalyst: Palladium(II) precatalysts can degrade over time. Phosphine-based ligands are highly susceptible to oxidation by air.[5] Ensure your catalyst and ligands are fresh, have been stored correctly under an inert atmosphere, and are handled quickly in the air.
-
Boronic Acid Stability: Phenylboronic acid can undergo decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[5] Use fresh, high-purity phenylboronic acid.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is critical. The general trend is I > Br > OTf >> Cl.[6] Couplings with 3-chlorobenzonitrile are significantly more challenging and require specialized, highly active catalyst systems compared to 3-bromobenzonitrile.[7][8]
-
-
Reaction Atmosphere:
-
Exclusion of Oxygen: The active Pd(0) catalyst and phosphine ligands are readily oxidized by oxygen, which deactivates the catalyst.[5][9] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas. Solvents should also be degassed prior to use.[10]
-
-
Solvent and Base Purity:
-
Solvents: Use anhydrous, degassed solvents. Common choices include mixtures of toluene, dioxane, or THF with water.[6][10]
-
Base: The base is crucial for activating the boronic acid for the transmetalation step.[11] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is of high purity and, if necessary, dried before use. The solubility of the base can also be a factor; an insoluble base can lead to a sluggish reaction.[12]
-
Q2: I'm observing a significant amount of biphenyl as a byproduct. What causes this and how can I prevent it?
The formation of biphenyl indicates homocoupling of your phenylboronic acid. This is a common side reaction that consumes your reagent and reduces the yield of the desired 3-phenylbenzonitrile.
-
Primary Cause: Presence of Oxygen
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for at least 30 minutes.[10]
-
Maintain Inert Atmosphere: Ensure your reaction setup is leak-proof and maintained under a positive pressure of Argon or Nitrogen throughout the entire process.
-
Order of Addition: Consider adding the aryl halide to the reaction mixture before the boronic acid to allow the oxidative addition to occur promptly, tying up the catalyst in the main cycle.
-
Q3: My starting material is consumed, but the desired product yield is low, and I see benzonitrile as a major byproduct. What is happening?
The presence of benzonitrile indicates that protodeboronation of your phenylboronic acid is a significant competing pathway. This is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond.
-
Underlying Causes:
-
Water and Base: The combination of water and base, while necessary for the main reaction, can also promote protodeboronation. This is especially problematic at elevated temperatures or with prolonged reaction times.[5]
-
Electron-Deficient Boronic Acids: While phenylboronic acid itself is relatively stable, this side reaction is more pronounced with electron-deficient arylboronic acids.[14]
-
-
Mitigation Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or GC. Avoid unnecessarily long reaction times or excessively high temperatures once the starting material is consumed.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (phenylboronic acid pinacol ester), can protect it from premature decomposition. These reagents release the active boronic acid species more slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Q4: I'm using 3-chlorobenzonitrile, and the reaction is very sluggish or fails completely. How can I improve it?
Aryl chlorides are notoriously less reactive than bromides or iodides because the C-Cl bond is stronger, making the rate-determining oxidative addition step much slower.[3] Standard Suzuki conditions often fail.
-
Key Adjustments for Aryl Chlorides:
-
Advanced Catalyst Systems: You must use a more active catalyst system. This typically involves:
-
Electron-Rich, Bulky Ligands: Switch from common ligands like PPh₃ to specialized Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands form more electron-rich and reactive Pd(0) complexes that can activate the C-Cl bond.
-
Palladium Precatalysts: Use modern precatalysts (e.g., Buchwald precatalysts) that are designed for stability and rapid generation of the active Pd(0) species.
-
-
Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to facilitate the catalytic cycle with less reactive chlorides.[10]
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., >100 °C) to drive the oxidative addition. Microwave-assisted synthesis can be particularly effective for rapidly achieving high temperatures and improving yields.[8]
-
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve issues with your synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Data & Protocols
Table 1: Comparison of Reaction Conditions for Different Aryl Halides
| Parameter | 3-Bromobenzonitrile | 3-Chlorobenzonitrile | Rationale & Causality |
| Aryl Halide | More reactive | Less reactive | C-Br bond is weaker than C-Cl, facilitating the rate-limiting oxidative addition step.[3] |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + Buchwald Ligand | Aryl chlorides require more electron-rich and sterically demanding ligands to activate the C-Cl bond.[6][8] |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed to drive the catalytic cycle with less reactive electrophiles.[10] |
| Temperature | 80 - 100 °C | 100 - 120 °C (or Microwave) | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[8][10] |
| Typical Yield | >85% | 60-90% (optimized) | The inherent reactivity difference dictates the achievable yield under standard vs. specialized conditions. |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile
This protocol is a robust starting point for achieving high yields.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromobenzonitrile (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under a positive flow of inert gas.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the 3-bromobenzonitrile is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of [1,1'-Biphenyl]-3-carbonitrile
Welcome to the technical support guide for the synthesis of [1,1'-Biphenyl]-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are utilizing transition-metal-catalyzed cross-coupling reactions to construct this valuable biphenyl scaffold. We understand that while these reactions are powerful, they are often accompanied by challenging side-product formations that can complicate purification and reduce yields.
This guide moves beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to diagnose issues in your reaction, understand their root causes, and implement effective, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Common Impurities
This section addresses the most common initial observations and provides a quick diagnosis.
Q1: What are the three most common classes of side products I should anticipate when synthesizing this compound via cross-coupling?
You should primarily be vigilant for three types of side products:
-
Homocoupling Products: Symmetrical biphenyls formed from the dimerization of your starting materials (e.g., 3,3'-dicyanobiphenyl from a 3-halobenzonitrile or biphenyl from phenylboronic acid).
-
Dehalogenated/Protonated Products: The simple arene byproduct resulting from the reduction of your aryl halide (e.g., benzonitrile) or the protonolysis of your organometallic reagent (e.g., benzene from phenylboronic acid).[1][2][3]
-
Nitrile Group Hydrolysis Products: Formation of [1,1'-Biphenyl]-3-carboxamide or [1,1'-Biphenyl]-3-carboxylic acid, where the nitrile moiety has reacted with water present in the reaction.[4][5]
Q2: My mass spectrometry results show an impurity with a mass corresponding to a dimer of one of my starting materials. What is happening?
This is a classic case of homocoupling . This side reaction is especially prevalent in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[6][7] It can occur through several mechanisms, but a primary pathway involves the reaction of a Pd(II) species with your organometallic reagent (e.g., boronic acid) or the oxidative coupling of two organometallic molecules, often promoted by the presence of oxygen.[1][8]
Q3: I am recovering a significant amount of the simple arene corresponding to my aryl halide starting material (e.g., benzonitrile from 3-bromobenzonitrile). Why am I losing my halide?
This side product is the result of dehalogenation (also known as hydrodehalogenation). In the catalytic cycle, after the palladium catalyst has inserted into your aryl halide bond (oxidative addition), the resulting intermediate can react with a hydride source in the mixture instead of the intended coupling partner.[1][9] This leads to reductive elimination of the dehalogenated arene, regenerating the Pd(0) catalyst but consuming your starting material unproductively. Common hydride sources can be the solvent (especially alcohols) or certain bases.[1]
Q4: My product's mass spectrum and NMR show evidence of an amide (-CONH₂) or carboxylic acid (-COOH) group instead of the nitrile (-CN). What caused this transformation?
Your nitrile group has undergone hydrolysis . The carbon-nitrogen triple bond in a nitrile is susceptible to nucleophilic attack by water, a reaction that is readily catalyzed by either acid or base, both of which are often present in cross-coupling reaction mixtures.[4][10] This process first yields an amide intermediate, which can sometimes be isolated, but with prolonged heating or stronger conditions, it will further hydrolyze to the corresponding carboxylic acid.[5]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides a structured approach to resolving specific experimental issues.
Issue 1: High Levels of Symmetrical Biphenyl Impurities (Homocoupling)
Homocoupling is arguably the most persistent challenge in biphenyl synthesis. Its suppression is critical for achieving high yields and simplifying purification.
The formation of homocoupling products is primarily driven by two pathways in Suzuki-Miyaura reactions:
-
Pd(II)-Mediated Pathway: If your reaction begins with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, producing a symmetrical biaryl and Pd(0).[7][8]
-
Oxygen-Driven Pathway: The presence of dissolved oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then enter the homocoupling pathway. Oxygen can also directly promote the oxidative homocoupling of boronic acids.[1][8]
| Strategy | Rationale & Causality | Recommended Action |
| Rigorous Degassing | Oxygen is a key promoter of homocoupling. Its thorough removal from solvents, reagents, and the reaction headspace is the single most effective preventative measure.[7] | Perform at least three freeze-pump-thaw cycles for volatile solvents or conduct subsurface sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. (See Protocol 1) |
| Choice of Catalyst | Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly and cleanly generates Pd(0) avoids the initial Pd(II) concentration that drives homocoupling. | Consider using Pd(PPh₃)₄ or modern precatalysts (e.g., those with bulky biarylphosphine ligands) designed for efficient Pd(0) generation. |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, helping the main catalytic cycle outcompete the homocoupling side reaction.[6] | Screen a panel of modern biarylphosphine ligands to find the optimal choice for your specific substrate combination. |
| Control Reagent Stoichiometry | Using a slight excess (1.1-1.5 equivalents) of the boronic acid can be effective, but a large excess can sometimes lead to increased homocoupling. | Carefully optimize the stoichiometry. Start with 1.2 equivalents of the boronic acid and adjust as needed based on results. |
Issue 2: Significant Formation of Dehalogenated Byproduct
The loss of the halide from your starting material represents a direct loss in potential yield.
Dehalogenation occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride (H⁻) source. The subsequent reductive elimination produces Ar-H.[1]
-
Solvent as Hydride Source: Alcohols (e.g., methanol, ethanol) and even water under certain conditions can act as hydride donors.
-
Base as Hydride Source: Some bases or their byproducts can generate hydride species.
-
Organoboron Reagent: In some cases, impurities or decomposition of the boronic acid can provide a hydride.
| Strategy | Rationale & Causality | Recommended Action |
| Solvent Selection | Aprotic solvents do not have acidic protons and are much less likely to act as hydride donors compared to protic solvents. | Replace alcoholic or aqueous solvents with anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. |
| Judicious Choice of Base | Inorganic bases are generally preferred. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are less likely to generate hydrides than some alkoxide bases. | Use K₃PO₄ or Cs₂CO₃ as the base. Ensure the base is finely powdered and, if necessary, dried before use. |
| Temperature & Time Control | Dehalogenation pathways can have a different activation energy than the desired cross-coupling. Often, lower temperatures favor the desired reaction. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C). Monitor by TLC or LCMS to avoid unnecessarily long reaction times. |
Issue 3: Hydrolysis of the Nitrile Group
The nitrile group is generally robust, but the conditions of many cross-coupling reactions (base, water, heat) can lead to its undesired conversion.
Nitrile hydrolysis is a well-known transformation catalyzed by aqueous acid or base.[5][11] In Suzuki couplings, the use of aqueous inorganic bases (e.g., a 2M solution of K₂CO₃) directly introduces the necessary components for this side reaction.
| Strategy | Rationale & Causality | Recommended Action |
| Use Anhydrous Conditions | The complete exclusion of water prevents hydrolysis. This is the most direct solution. | Use anhydrous solvents and reagents. If a base is required, use an anhydrous form (e.g., finely powdered, dried K₃PO₄) instead of an aqueous solution.[12] |
| Milder Base | Stronger bases (like NaOH, KOH) will accelerate hydrolysis more than weaker bases. | If aqueous conditions are unavoidable, use a milder base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) if the reaction proceeds. |
| Minimize Heat and Time | Hydrolysis is a kinetic process. Reducing the reaction temperature and duration will limit the extent of this side reaction. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid overnight heating if not necessary. |
Section 3: Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Mixtures via Subsurface Sparge
This protocol is highly effective for removing dissolved oxygen to suppress homocoupling.
Materials:
-
Reaction flask with reactants, solvent, and stir bar.
-
Septum to seal the flask.
-
Source of inert gas (Argon or high-purity Nitrogen) with a regulator.
-
Long needle or cannula connected to the inert gas line via tubing.
-
A second, shorter "vent" needle.
Procedure:
-
Assemble the reaction flask with all solid reagents and the solvent. Do not add the palladium catalyst yet.
-
Seal the flask with a rubber septum.
-
Insert the long inert gas needle so its tip is fully submerged below the surface of the solvent.
-
Insert the short vent needle into the septum, ensuring its tip is in the headspace (not in the liquid).
-
Begin gentle stirring of the solution.
-
Turn on the inert gas flow at a rate that produces a steady stream of fine bubbles through the solution (a vigorous "boil" is unnecessary and can evaporate solvent).
-
Sparge the solution for 30-45 minutes. This actively displaces dissolved oxygen from the liquid.
-
After sparging, remove the vent needle first, then raise the gas needle into the headspace to maintain a positive inert atmosphere.
-
At this point, the catalyst can be added quickly against a positive flow of inert gas.
-
Remove the gas needle and conduct the reaction under a balloon or positive pressure of the inert gas.
Section 4: Visualization of Reaction and Troubleshooting Pathways
Visual aids can clarify the complex interplay between the desired reaction and side pathways.
Diagram 1: Key Pathways in Suzuki-Miyaura Synthesis
Caption: Catalytic cycle showing desired product formation and key off-cycle pathways leading to dehalogenation and homocoupling.
Diagram 2: Troubleshooting Workflow
Caption: A decision-making flowchart for identifying impurities and implementing targeted solutions.
Section 5: Purification Strategies
Once a reaction is complete, separating the desired this compound from the common side products is crucial.
| Compound Class | Typical Polarity | Separation Strategy |
| This compound (Product) | Intermediate | This is your target for isolation. Its polarity is the baseline for separation. |
| Homocoupling Products (e.g., biphenyl, 3,3'-dicyanobiphenyl) | Low to Intermediate | Often have similar polarity to the product, making separation difficult. Careful flash column chromatography with a shallow solvent gradient (e.g., Hexanes/Ethyl Acetate) is required. Recrystallization may be effective if one component is a minor impurity. |
| Dehalogenated Products (e.g., benzonitrile, benzene) | Low | These are typically less polar than the biphenyl product and will elute earlier during column chromatography. They are also more volatile and can sometimes be removed under high vacuum if boiling points differ significantly. |
| Hydrolyzed Products (Amide, Carboxylic Acid) | High | These are significantly more polar than the nitrile product due to hydrogen bonding capabilities. They will move very slowly on a silica column. The carboxylic acid can be removed by performing an acidic/basic liquid-liquid extraction prior to chromatography. |
General Purification Protocol:
-
After workup, concentrate the crude material.
-
If hydrolysis to a carboxylic acid is suspected, dissolve the crude mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer, which can then be separated.
-
Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a direct question-and-answer format to address specific issues you may face during your experiments.
Section 1: Foundational Checks - The First Line of Defense
Before delving into complex mechanistic problems, it's crucial to ensure the fundamentals of your experimental setup are sound. Low conversion rates often stem from basic issues that can be easily overlooked.
Q1: My cross-coupling reaction shows little to no product formation. Where do I even begin to troubleshoot?
A1: When a reaction fails, a systematic approach starting with the most fundamental aspects is the most efficient way to diagnose the problem.[1] Begin by verifying the integrity of your reagents and the reaction environment.
Initial Checkpoints:
-
Reagent Quality: Confirm the purity and integrity of your starting materials (e.g., aryl halide, organometallic reagent), base, and solvent. Moisture and oxygen are common culprits for reaction failure.[1][2] Solvents should be anhydrous and degassed.[2] Phosphine ligands are particularly susceptible to oxidation.[2]
-
Catalyst and Ligand Integrity: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere.[2] Palladium(II) precatalysts require in situ reduction to the active Pd(0) species; if this step is inefficient, the catalytic cycle will not initiate.[3][4]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[2] Confirm that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.[1]
-
Reaction Temperature: Verify that the reaction is being conducted at the appropriate temperature. Many cross-coupling reactions require heating to proceed at a reasonable rate.[5]
Section 2: Catalyst and Ligand Issues - The Heart of the Reaction
The palladium catalyst and its coordinating ligand are central to the success of any cross-coupling reaction. Issues with these components are a frequent source of low conversion.
Q2: I suspect my palladium catalyst is inactive or has deactivated. What are the common causes and how can I address them?
A2: Catalyst deactivation is a significant cause of low yields.[6][7] Several mechanisms can lead to the loss of catalytic activity.
Common Catalyst Deactivation Pathways:
-
Palladium Black Formation: The precipitation of palladium as bulk metal ("palladium black") is a visual indicator of catalyst decomposition. This often results from the reduction of the active Pd(0) species to catalytically inactive nanoparticles.[8][9]
-
Oxidation of Pd(0): The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is not competent to initiate the catalytic cycle.[2]
-
Catalyst Poisoning: Certain functional groups on your substrates or impurities in the reaction mixture can act as strong ligands, coordinating to the palladium center and inhibiting its catalytic activity.[6][10] For instance, the nitrogen atom in 2-halopyridines can poison the catalyst in Buchwald-Hartwig aminations.[5] Sulfur-containing compounds are also known catalyst poisons.[6]
Troubleshooting Strategies:
-
Use of Precatalysts: Modern, well-defined palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can improve reaction reliability.[11][12]
-
Ligand Choice and Ratio: The ligand plays a critical role in stabilizing the palladium catalyst and preventing aggregation.[12] Ensure you are using an appropriate ligand for your specific transformation and that the palladium-to-ligand ratio is optimized. In some cases, such as Buchwald-Hartwig aminations, adding a slight excess of the ligand can help prevent catalyst deactivation by the amine substrate.[11]
-
Reagent Purity: Scrutinize all reagents for potential catalyst poisons.
Q3: How do I select the right ligand for my reaction? The options are overwhelming.
A3: Ligand selection is crucial and highly dependent on the specific cross-coupling reaction and substrates. The ligand influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic properties of the palladium center.[4][13]
General Guidelines for Ligand Selection:
| Ligand Class | Key Features | Typical Applications |
| Triarylphosphines | e.g., PPh₃, P(o-tolyl)₃ | Traditional ligands, often used in Suzuki and Heck reactions. |
| Bulky, Electron-Rich Dialkylbiarylphosphines | e.g., Buchwald ligands (XPhos, SPhos) | Highly effective for challenging couplings, including those with aryl chlorides and sterically hindered substrates. Widely used in Buchwald-Hartwig aminations.[12] |
| N-Heterocyclic Carbenes (NHCs) | e.g., IPr, SIMes | Strong electron-donating ligands that form robust catalysts. Useful for a variety of cross-coupling reactions.[14] |
| Bidentate Phosphines | e.g., dppf, Xantphos | The "bite angle" of these ligands can significantly influence reactivity and selectivity.[4] |
Troubleshooting Workflow for Ligand Selection:
Caption: A workflow for troubleshooting ligand choice in cross-coupling reactions.
Section 3: Reaction Parameters and Side Reactions
Even with a viable catalyst system, the reaction conditions and the potential for side reactions can significantly impact your conversion rate.
Q4: I'm observing significant side products, such as homocoupling of my boronic acid in a Suzuki reaction. What's causing this and how can I prevent it?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl product from two molecules of the boronic acid or ester.[3] This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product.
Primary Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can promote the palladium-catalyzed oxidative coupling of the organoboron reagent.[2][3]
-
Inefficient Pd(II) to Pd(0) Reduction: When using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to the active Pd(0) species can sometimes proceed via a pathway that involves homocoupling of the organoboron reagent.[3]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. Maintain a strict inert atmosphere throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate homocoupling associated with the reduction of Pd(II) precatalysts.[2]
-
Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]
Q5: My boronic acid seems to be decomposing during the reaction (protodeboronation). How can I address this?
A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a prevalent issue, particularly with electron-deficient or heteroaromatic boronic acids.[2]
Mitigation Strategies for Protodeboronation:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation. A careful choice of base is required.
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can be a proton source for this side reaction. Employing anhydrous conditions can be beneficial.[2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]
Q6: How critical are the choices of solvent and base?
A6: The solvent and base are not merely reaction media; they are critical parameters that can profoundly influence the outcome of a cross-coupling reaction.[15][16][17]
The Role of the Solvent:
-
Solubility: The solvent must effectively solubilize all reagents, including the catalyst, substrates, and base. Poor solubility can lead to low reaction rates.[18]
-
Polarity: The polarity of the solvent can affect the stability of catalytic intermediates and the rates of the elementary steps in the catalytic cycle.[15][19] Common solvents include THF, 1,4-dioxane, DMF, and toluene.[19]
The Role of the Base:
-
Activation: In many cross-coupling reactions, the base is required to activate one of the coupling partners (e.g., the organoboron reagent in Suzuki coupling or the amine in Buchwald-Hartwig amination).[5]
-
Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to be effective.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[20]
Troubleshooting Solvent and Base:
If you suspect an issue with your solvent or base, consider screening a variety of conditions. A small-scale parallel screen can efficiently identify a more suitable solvent-base combination for your specific system.
Caption: Interplay of key reaction parameters in troubleshooting low conversion.
Section 4: Experimental Protocols
Protocol 1: Standard Procedure for Degassing a Reaction Mixture
-
Assemble your reaction flask containing a stir bar and all solid reagents (except for any air-sensitive components to be added later via syringe).
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Carefully evacuate the flask under vacuum for 5-10 minutes while stirring.
-
Switch the manifold to backfill the flask with an inert gas (argon or nitrogen).
-
Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere.
-
Add degassed solvents and liquid reagents via syringe through the septum.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Minimized Byproducts in Biphenyl Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into selecting the optimal catalyst to minimize byproduct formation in biphenyl synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.
Troubleshooting Guide: Common Byproduct Issues & Solutions
This section addresses specific issues you might encounter during biphenyl synthesis via common cross-coupling reactions.
Q1: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling. What are the primary causes and how can I suppress this side reaction?
Homocoupling of boronic acids to form symmetrical biaryls is a frequent byproduct in Suzuki-Miyaura reactions. This side reaction is primarily promoted by the presence of oxygen, which can facilitate the palladium-mediated coupling of two boronic acid molecules.[1][2]
Primary Causes & Recommended Solutions:
-
Oxygen Contamination: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3]
-
Suboptimal Catalyst System: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Base and Solvent Selection: The base and solvent system can influence byproduct formation.[1]
Q2: My Kumada coupling reaction is producing a significant amount of reduced arene (from the aryl halide) and homocoupled Grignard reagent products. How can I improve the selectivity for the desired biphenyl?
The Kumada coupling, which utilizes highly reactive Grignard reagents, is prone to side reactions like reduction and homocoupling.[8][9] These issues often stem from the nature of the Grignard reagent and the stability of the catalytic intermediates.
Primary Causes & Recommended Solutions:
-
Catalyst System: Both nickel and palladium catalysts are used for Kumada couplings.[10] The choice of metal and ligand is crucial for directing the reaction towards cross-coupling.
-
Solution (Nickel Catalysis): Nickel catalysts are often preferred for their reactivity with less reactive aryl chlorides.[11] The use of N-heterocyclic carbene (NHC) ligands can be particularly effective in preventing the formation of isomerization byproducts, especially with tertiary alkyl nucleophiles.[12][13]
-
Solution (Palladium Catalysis): For palladium-catalyzed reactions, bulky phosphine ligands can enhance the rate of reductive elimination, minimizing side reactions.
-
-
Reaction Conditions: The high reactivity of Grignard reagents makes them sensitive to reaction conditions.
Q3: In my Ullmann reaction for an unsymmetrical biphenyl, I'm getting a mixture of three products that are difficult to separate. How can I favor the formation of the unsymmetrical product?
A classic limitation of the Ullmann reaction for synthesizing unsymmetrical biphenyls is the concurrent formation of two symmetrical homocoupled byproducts, which often makes purification challenging.[14]
Primary Causes & Recommended Solutions:
-
Stoichiometry: When reacting two different aryl halides, a statistical mixture of products is often obtained.
-
Solution: One strategy to favor the formation of the unsymmetrical product is to use one of the aryl halides in excess.[15] This drives the reaction towards the desired cross-coupling product, although it requires a subsequent separation from the excess starting material.
-
-
Modern Ullmann-type Reactions: Traditional Ullmann conditions (high temperatures and copper powder) are often harsh. Modern variations offer better selectivity.
-
Solution: Consider using a pre-formed organocopper reagent or employing ligands such as 1,10-phenanthroline or diamines. These can stabilize the copper intermediates and improve the selectivity of the cross-coupling reaction.[16]
-
Frequently Asked Questions (FAQs)
Q4: What are the key advantages of using palladium-based catalysts with specialized ligands over simpler systems like Pd(PPh₃)₄ for biphenyl synthesis?
While Pd(PPh₃)₄ is a classical catalyst, modern catalyst systems featuring bulky, electron-rich ligands offer significant advantages, particularly for challenging substrates.
-
Enhanced Reactivity: Ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are strong σ-donors.[17][18][19] This increases the electron density on the palladium center, facilitating the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[17][20]
-
Steric Acceleration of Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step, which forms the C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst.[21][22] This is particularly crucial when synthesizing sterically hindered biphenyls.[6][21]
-
Greater Catalyst Stability: The strong bonds formed between palladium and ligands like NHCs lead to more stable and long-lived catalysts, even at low ligand-to-palladium ratios and high temperatures.[18][19] This can allow for lower catalyst loadings and more efficient reactions.
| Ligand Type | Key Advantages | Ideal Applications |
| Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) | High reactivity, broad substrate scope, effective for hindered substrates.[6][17] | General Suzuki-Miyaura couplings, including challenging aryl chlorides and sterically demanding substrates.[6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high thermal stability, promote fast reductive elimination.[18][19] | Suzuki-Miyaura and Kumada couplings, especially at high temperatures or with sterically hindered substrates.[13][21] |
| Triphenylphosphine (PPh₃) | Inexpensive, readily available. | Simple couplings of aryl iodides and bromides with unhindered boronic acids. |
Q5: How do I choose between a Suzuki-Miyaura, Kumada, or Ullmann reaction for my biphenyl synthesis?
The choice of reaction depends on several factors, including the functional group tolerance required, the availability of starting materials, and the desired reaction conditions.
-
Suzuki-Miyaura Coupling: This is often the first choice due to its exceptional functional group tolerance, mild reaction conditions, and the use of generally stable and non-toxic boronic acids.[6][23] The boronic acid byproducts are also typically easy to remove.[23]
-
Kumada Coupling: This reaction is advantageous when starting from a Grignard reagent, which can be readily prepared. Nickel-catalyzed Kumada couplings are particularly effective for coupling aryl chlorides.[11][24] However, the high reactivity of the Grignard reagent limits the functional group tolerance of the reaction.[8][10]
-
Ullmann Reaction: This reaction is useful for synthesizing symmetrical biaryls from aryl halides.[14] While it has limitations for unsymmetrical products, it can be a robust method for specific applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. may.chem.uh.edu [may.chem.uh.edu]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. html.rhhz.net [html.rhhz.net]
- 13. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orgchemres.org [orgchemres.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Kumada Coupling [organic-chemistry.org]
Impact of base and solvent choice on Suzuki coupling efficiency
A-Z Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Base and Solvent Selection
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind experimental choices. This resource is structured to help you troubleshoot common issues, optimize your reaction conditions, and ultimately enhance the efficiency and reproducibility of your Suzuki couplings by focusing on two of the most influential parameters: the base and the solvent.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments, presented in a direct question-and-answer format.
Low or No Yield
Q1: My Suzuki coupling reaction has a very low yield or isn't working at all. Where should I start troubleshooting my base and solvent system?
A: Low or no yield is the most common issue and often points to suboptimal base or solvent selection. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Base Choice: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[1][2] If your reaction is failing, consider the following:
-
Basicity: Is your base strong enough to deprotonate the boronic acid but not so strong that it causes unwanted side reactions with sensitive functional groups on your substrates?[3] For substrates with base-labile groups like esters, a milder base such as potassium fluoride (KF) might be preferable to strong bases like sodium hydroxide (NaOH).[4]
-
Solubility: An insoluble base can lead to slow and inefficient reactions. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in organic solvents.[1]
-
Compatibility: Ensure your base is compatible with your substrates. Strong hydroxides can cause hydrolysis of esters or amides.[5]
-
-
Assess Your Solvent System: The solvent must solubilize the reactants, catalyst, and base to a sufficient extent.[6]
-
Polarity: The choice between polar and nonpolar solvents can be critical. Aromatic solvents like toluene or ethers like dioxane and THF are common starting points.[7] The addition of water is often necessary to dissolve inorganic bases like Na₂CO₃ or K₃PO₄, creating a biphasic system.[7]
-
Degassing: Oxygen can deactivate your palladium catalyst through oxidation.[8][9] Ensure your solvent is thoroughly degassed before use, especially when working with sensitive catalysts.
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can my choice of base and solvent mitigate this?
A: Protodeboronation, the cleavage of the C-B bond, is a major side reaction that consumes your starting material and lowers your yield.[9]
-
Base Selection: This side reaction is often promoted by strong bases and high temperatures.[10]
-
Solvent and Water Content: The presence of excess water can accelerate protodeboronation.
Side Reactions and Impurities
Q3: My reaction produces a significant amount of homocoupled product from my aryl halide. What's the cause and how can I fix it?
A: Homocoupling of the aryl halide is another common side reaction.
-
Oxygen Contamination: This is often promoted by the presence of oxygen.[8] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.
-
Ligand Choice: While not the focus here, using bulkier ligands can sometimes suppress homocoupling.[11]
Q4: I have a base-sensitive functional group (e.g., an ester or amide) in my substrate. Which base and solvent combination should I use?
A: Protecting sensitive functional groups is paramount.
-
Mild Bases: Opt for milder, non-nucleophilic bases. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often good first choices.[11] In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are generally less effective than inorganic bases for Suzuki couplings.[3][12]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like dioxane can prevent hydrolysis.[11]
Deep Dive: The "Why" Behind Base and Solvent Selection
Understanding the mechanistic roles of the base and solvent is key to rational reaction design and optimization.
The Multifaceted Role of the Base
The base is not just a simple proton scavenger; it actively participates in the catalytic cycle.[1] Its primary functions include:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is essential for the transmetalation step.[2][13]
-
Formation of Palladium Intermediates: The base can also react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which can then react with the neutral boronic acid.[14]
-
Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step.[15]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.2, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Role of Base in Suzuki Coupling Cycle"; fontsize = 12; fontname = "Arial"; } enddot Caption: The base activates the boronic acid and facilitates transmetalation.
Solvent Effects: More Than Just a Medium
The solvent influences the reaction in several ways:[16]
-
Solubility: It must dissolve, at least partially, the organic substrates, the palladium catalyst, and the activated boronic species.
-
Polarity and Coordination: The solvent's polarity can affect the stability of intermediates and transition states.[6] Coordinating solvents can sometimes compete with ligands for binding to the palladium center, altering the catalyst's reactivity.[6]
-
Biphasic vs. Monophasic Systems: Many Suzuki couplings are run in a biphasic mixture of an organic solvent (like toluene or THF) and water.[15] The water is necessary to dissolve the inorganic base.[17] In these systems, efficient stirring is crucial to maximize the interfacial area where the reaction is believed to occur.[11][17]
Data-Driven Optimization
A systematic screening of bases and solvents is often the most efficient path to a high-yielding reaction.
Comparative Performance of Common Bases
The table below summarizes the general performance of commonly used inorganic bases in Suzuki couplings. Yields are highly dependent on the specific substrates and conditions.[18]
| Base | Typical Yield Range (%) | Key Characteristics & Common Applications |
| Na₂CO₃ | 90-98 | Cost-effective and widely used. A good starting point for many reactions.[18] |
| K₂CO₃ | 85-95 | Similar to Na₂CO₃, but its solubility can differ, potentially affecting kinetics.[18] |
| Cs₂CO₃ | 90-99 | Often gives excellent yields, especially with challenging substrates, due to its higher solubility in organic solvents.[18] |
| K₃PO₄ | 88-98 | A strong, non-nucleophilic base effective for heteroaryl couplings and sterically hindered substrates.[18] |
| KF | 80-95 | A milder base, useful when base-sensitive functional groups are present.[18] |
Data compiled from multiple sources for illustrative purposes.[18]
Recommended Solvent Systems
| Solvent System | Typical Pairing Base(s) | Advantages & Considerations |
| Toluene / H₂O | Na₂CO₃, K₂CO₃, K₃PO₄ | A robust, general-purpose biphasic system. Good for a wide range of substrates.[15] |
| Dioxane / H₂O | K₃PO₄, Cs₂CO₃ | Dioxane's miscibility with water can create a more homogeneous system at elevated temperatures. Often used for challenging couplings.[8] |
| THF / H₂O | Na₂CO₃, K₂CO₃ | Another common biphasic system. THF is more polar than toluene.[7] |
| DMF or DMAc | K₂CO₃, Cs₂CO₃ | Polar aprotic solvents that can be useful for solubilizing polar substrates. Use with caution as they can sometimes coordinate to the catalyst.[7][19] |
Experimental Protocols
Protocol: Screening of Bases for Suzuki Coupling
This protocol provides a standardized procedure for comparing the effectiveness of different bases for your specific reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
dot graph G { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Workflow for Base and Solvent Screening"; fontsize = 12; fontname = "Arial"; } enddot Caption: A systematic workflow for optimizing reaction conditions.
By understanding the fundamental principles and employing a systematic approach to optimization, you can significantly improve the efficiency and reliability of your Suzuki coupling reactions. This guide provides the foundational knowledge and practical steps to troubleshoot common problems and make informed decisions about base and solvent selection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Palladium Catalyst Residues from 3-Cyanobiphenyl
Welcome to the technical support center for palladium catalyst removal, specifically tailored for the synthesis of 3-cyanobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions for achieving high-purity products free from palladium contamination.
The synthesis of 3-cyanobiphenyl, often via Suzuki-Miyaura coupling, is a cornerstone reaction in organic synthesis. However, the removal of residual palladium, a toxic and expensive heavy metal, is a critical and often challenging post-reaction step.[1][2] Stringent regulatory guidelines for Active Pharmaceutical Ingredients (APIs) necessitate the reduction of palladium to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[3][4]
This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of 3-cyanobiphenyl.
Q1: My 3-cyanobiphenyl product is a gray or black solid/solution even after initial filtration. What's causing this?
A: A gray or black color is a classic indicator of residual palladium, often in the form of palladium(0) black. This occurs when the soluble palladium catalyst used in the coupling reaction is reduced to its insoluble metallic form. While a simple filtration through Celite® or filter paper can remove larger particles, colloidal or finely dispersed palladium can pass through.[5]
Immediate Actions:
-
Re-filtration with a finer medium: If you suspect colloidal palladium, try filtering the solution through a tighter filter medium, such as a 0.45 µm or 0.22 µm syringe filter.
-
Activated Carbon Treatment: The high surface area of activated carbon makes it effective at adsorbing metallic palladium and other organic impurities.[6][7] However, be aware that it can also adsorb your product, potentially reducing your yield.[6][8]
Q2: I've performed an activated carbon treatment, but my palladium levels (checked by ICP-MS) are still above the acceptable limit. What are my next steps?
A: While cost-effective, activated carbon can have limitations in terms of selectivity and capacity.[6][9] If it proves insufficient, it's time to consider more targeted approaches. The residual palladium is likely in a soluble, complexed form that does not readily adsorb onto carbon.
Advanced Solutions:
-
Metal Scavengers: These are materials functionalized with groups that have a high affinity for palladium, effectively "scavenging" it from the solution.[2][10] They offer higher selectivity and efficiency compared to activated carbon.[11][12]
-
Silica-Based Scavengers: Products like SiliaMetS® and QuadraSil™ are functionalized silica gels that offer excellent performance.[11][13][14] Thiol (SH) and Thiourea (TU) functionalized silicas are particularly effective for various forms of palladium.[11][15][16]
-
Polymer-Based Scavengers: Materials like QuadraPure™ TU are macroporous polymer beads that also show high efficacy for palladium removal.[13]
-
Fiber-Based Scavengers: Smopex® fibers are another alternative, consisting of a polypropylene or viscose backbone grafted with functional groups that selectively bind palladium.[1][17]
-
Q3: My product yield dropped significantly after using a scavenger. How can I prevent this?
A: Significant product loss during scavenging can be due to non-specific binding of your 3-cyanobiphenyl to the scavenger matrix.
Optimization Strategies:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol, thiourea, amine-functionalized) on a small scale to identify the one with the highest palladium removal and lowest product loss for your specific conditions.
-
Optimize Scavenger Amount: Using an excessive amount of scavenger increases the risk of product loss. Start with the manufacturer's recommended equivalents and titrate down to the minimum amount required to achieve the desired purity.
-
Contact Time and Temperature: Optimize the stirring time and temperature. Longer times and higher temperatures can improve scavenging but may also lead to increased product adsorption or degradation.
Frequently Asked Questions (FAQs)
Q4: What are the primary methods for removing palladium from 3-cyanobiphenyl?
A: The most common and effective methods can be categorized as follows:
-
Adsorption: Using solid supports like activated carbon or specialized metal scavengers to bind palladium.[6]
-
Crystallization: Purifying the 3-cyanobiphenyl by crystallization, which can leave palladium impurities concentrated in the mother liquor.[6][8] The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[6]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[5] This is often effective but can be less practical for large-scale production.
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[6]
Q5: How do I choose the best palladium removal method for my specific needs?
A: The optimal choice depends on several factors:
-
Scale of Synthesis: For small-scale lab synthesis, chromatography or a simple scavenger treatment may be sufficient. For large-scale production, cost-effectiveness and scalability favor methods like crystallization or optimized scavenger protocols.
-
Required Purity Level: For early-stage research, higher residual palladium levels might be acceptable. For APIs, stringent limits necessitate highly efficient methods like specialized scavengers.[18]
-
Nature of Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and ligands on the palladium complex can influence the effectiveness of different scavengers.[1]
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for palladium removal.
Q6: What analytical methods are used to quantify residual palladium?
A: Highly sensitive analytical techniques are required to accurately determine palladium levels in the ppm or ppb range.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in pharmaceutical samples due to its high sensitivity and accuracy.[19][20]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another common technique, though generally less sensitive than ICP-MS.[19]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.[3]
-
Fluorometric/Colorimetric Methods: These methods offer rapid, high-throughput screening of palladium levels and can be valuable for optimizing purification processes before final validation by ICP-MS.[19][21]
Data & Protocols
Comparison of Palladium Scavenging Methods
The following table summarizes a comparative study on palladium removal from a pharmaceutical intermediate, illustrating the superior performance of specialized scavengers over activated carbon.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removal | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3% | [11] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3% | [11] |
| Activated Carbon (Darco) | 2400 | > 100 | < 95.8% | [11] |
| Polymer Scavenger (Quadrapure) | 2400 | > 100 | < 95.8% | [11] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
This protocol provides a general guideline. Always consult the manufacturer's specific recommendations.
-
Dissolution: Dissolve the crude 3-cyanobiphenyl product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the silica-based scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[6]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified 3-cyanobiphenyl.[6]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[6]
Caption: Workflow for scavenger-based purification.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. biotage.com [biotage.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. velocityscientific.com.au [velocityscientific.com.au]
- 11. silicycle.com [silicycle.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. silicycle.com [silicycle.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmtech.com [pharmtech.com]
- 20. arborassays.com [arborassays.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Boronic Acids in Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with boronic acid instability. Here, we provide in-depth, field-proven insights and practical solutions to enhance the efficiency and reproducibility of your coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of boronic acid instability and the principles behind various stabilization strategies.
Q1: What are the primary reasons my boronic acid is unstable?
Boronic acids are susceptible to several degradation pathways that can significantly impact their purity, reactivity, and shelf-life. The two most common pathways are:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[1][2] This side reaction is a frequent cause of reduced yield in Suzuki couplings.[1] The propensity for protodeboronation is highly dependent on the boronic acid's organic substituent and the reaction conditions.[2]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air (oxygen), converting the boronic acid to a phenol or other oxygenated byproducts.[3] Ethereal solvents are known to form peroxide-type oxidants aerobically, which can readily oxidize boronic acids.[3]
Q2: Which types of boronic acids are particularly prone to instability?
Certain classes of boronic acids are notoriously unstable. These include:
-
Heteroaryl Boronic Acids: Especially those with nitrogen-containing heterocycles like 2-pyridyl boronic acids, are highly susceptible to protodeboronation.[1][4]
-
Vinyl, Cyclopropyl, and Electron-Deficient Arylboronic Acids: These are also known to be prone to protodeboronation.[5]
-
Electron-Rich Heterocyclic Derivatives: These can also exhibit instability.[5]
Q3: How do boronate esters, like pinacol esters, improve stability?
Boronate esters, such as those formed with pinacol, neopentyl glycol, or catechol, enhance stability by protecting the boronic acid functional group.[3][4] This protection stems from:
-
Reduced Lewis Acidity: The ester formation reduces the Lewis acidity of the boron center, making it less susceptible to attack by nucleophiles and subsequent degradation.[6]
-
Steric Hindrance: The bulky groups of the diol (like the four methyl groups in pinacol) sterically shield the boron atom from unwanted reactions.[7]
Pinacol esters are often crystalline, stable solids that are easier to handle, purify by chromatography, and store for extended periods compared to their corresponding boronic acids.[8][9]
Q4: What are MIDA boronates and what advantages do they offer?
N-methyliminodiacetic acid (MIDA) boronates are a class of protected boronic acids that offer exceptional stability.[10] They are air-stable, crystalline solids, which is particularly appealing for pharmaceutical applications.[10] The key advantages of MIDA boronates include:
-
Enhanced Stability: They are remarkably stable to a wide range of reaction conditions and can be carried through multi-step syntheses.[11]
-
Slow Release of Boronic Acid: MIDA boronates remain intact under anhydrous coupling conditions but are readily hydrolyzed by a mild aqueous base to slowly liberate the free boronic acid in situ.[1][5] This slow-release mechanism keeps the concentration of the potentially unstable free boronic acid low throughout the reaction, minimizing side reactions like protodeboronation.[1][2]
-
Iterative Cross-Coupling: Their stability under anhydrous conditions allows for sequential, controlled cross-coupling reactions.[4][11]
Q5: What are potassium trifluoroborates and when should I consider using them?
Potassium trifluoroborates (R-BF₃K) are another class of stable, crystalline, and easily handled boronic acid surrogates.[12][13] They offer several advantages:
-
High Stability: They are indefinitely stable to air and moisture.[13][14]
-
Resistance to Protodeboronation: They exhibit a low tendency to undergo protodeboronation under coupling conditions.[14]
-
Versatility: They are effective coupling partners in Suzuki-Miyaura reactions with a wide range of electrophiles, including aryl chlorides.[12][14]
They are particularly useful for difficult alkyl transfers and when dealing with boronic acids that are prone to decomposition.[13]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling that may be related to boronic acid instability.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or No Yield | Boronic Acid Decomposition: The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[1][4] | 1. Verify Purity: Check the purity of the boronic acid by NMR or another analytical method before use. 2. Use a Stabilized Form: If the boronic acid is known to be unstable (e.g., many heteroaryl boronic acids[1][4]), switch to a more robust derivative like a pinacol ester, a MIDA boronate, or a potassium trifluoroborate.[1] 3. Optimize Conditions: Ensure the reaction is thoroughly degassed to remove oxygen, which can cause oxidative degradation.[4] Use a base and solvent system known to be effective for slow release if using a protected boronate.[1] |
| Inconsistent Yields | Variable Reagent Quality: The boronic acid is likely degrading on the benchtop, leading to different effective concentrations of the active reagent in each experiment.[1] | 1. Use Fresh Reagent: Use freshly prepared or newly purchased boronic acid for each reaction.[1] 2. Switch to a Bench-Stable Derivative: Convert the boronic acid to a MIDA boronate, which is known to be indefinitely bench-stable and provides highly reproducible results.[1] 3. Improve Storage: Store all boronic acids under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer to minimize degradation.[15] |
| Formation of Homocoupled Byproduct (R-R) | Oxidative Homocoupling: The presence of oxygen and Pd(II) species can lead to the homocoupling of two boronic acid molecules.[4] This is often an issue when using a Pd(II) precatalyst that needs to be reduced to Pd(0) in situ.[4] | 1. Thorough Degassing: Rigorously degas all solvents and reagents before starting the reaction to minimize oxygen levels.[4] 2. Use a Pd(0) Catalyst: Start with a Pd(0) catalyst source to bypass the initial reduction step where homocoupling can occur. 3. Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. |
| Formation of Protodeboronated Byproduct (R-H) | Protodeboronation: The boronic acid is being cleaved by a proton source (e.g., water, alcohol) faster than it is coupling.[1][2] This is common with electron-rich or certain heteroaryl boronic acids.[4][5] | 1. Use a "Slow-Release" Strategy: Employ MIDA boronates or potassium trifluoroborates which release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[2][16] 2. Anhydrous Conditions (with caution): While Suzuki reactions often require aqueous base, for extremely sensitive substrates, exploring anhydrous conditions with a suitable base might be necessary. 3. Optimize Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation. Weaker bases may be beneficial in some cases. |
| Reaction Stalls or is Sluggish | Slow Transmetalation: Boronate esters (like pinacol) can be less reactive than free boronic acids and may require more forcing conditions or specific activation.[11] | 1. Ensure Proper Hydrolysis (for esters): For boronate esters, the presence of an aqueous base is often necessary to hydrolyze the ester to the more reactive boronic acid in situ.[5] 2. Increase Temperature: Carefully increasing the reaction temperature can accelerate the transmetalation step. 3. Screen Ligands and Catalysts: The choice of palladium ligand can significantly impact the rate of transmetalation. Electron-rich and bulky phosphine ligands often improve catalytic activity.[17] |
Section 3: Visualization of Key Concepts
Boronic Acid Decomposition Pathways
The following diagram illustrates the two primary degradation pathways for boronic acids that compete with the desired Suzuki-Miyaura coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 3-Phenylbenzonitrile
Welcome to the technical support center for the analytical characterization of 3-phenylbenzonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for impurity detection and quantification. As an intermediate in pharmaceutical synthesis, ensuring the purity of 3-phenylbenzonitrile is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth answers to common questions, detailed troubleshooting guides for frequent analytical challenges, and validated experimental protocols. Our approach is grounded in fundamental scientific principles and aligned with global regulatory expectations, such as those from the International Council for Harmonisation (ICH).[1][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is the impurity profile of 3-phenylbenzonitrile so critical in drug development?
The control of impurities is a foundational aspect of pharmaceutical development, mandated by regulatory bodies worldwide.[5] For an intermediate like 3-phenylbenzonitrile, rigorous impurity profiling is essential for several reasons:
-
Patient Safety: Impurities can have their own pharmacological or toxicological effects, potentially compromising the safety of the final drug product.[2][6] Uncontrolled impurities can lead to adverse drug reactions.
-
Efficacy and Stability: The presence of impurities can affect the stability of the API and the finished drug product, potentially leading to degradation and a decrease in potency over time.[1][7]
-
Process Control: A well-defined impurity profile is an indicator of a well-controlled manufacturing process. Tracking impurities helps in understanding and optimizing reaction pathways, leading to a more consistent and reproducible synthesis.
-
Regulatory Compliance: Global regulatory agencies, through guidelines like ICH Q3A (Impurities in New Drug Substances), require a comprehensive understanding and control of impurities.[2][3][8] This includes reporting, identifying, and qualifying impurities above specific thresholds.
Q2: What are the likely impurities I should expect in a sample of 3-phenylbenzonitrile?
Impurities in 3-phenylbenzonitrile can be broadly classified into two categories: synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These depend heavily on the manufacturing route. A common method for synthesizing 3-phenylbenzonitrile is the Suzuki coupling of 3-bromobenzonitrile with phenylboronic acid. Potential impurities from this route include:
-
Starting Materials: Unreacted 3-bromobenzonitrile and residual phenylboronic acid.
-
Intermediates: Incomplete reaction products.
-
Byproducts: Homocoupling of phenylboronic acid can lead to biphenyl. Positional isomers (e.g., 2-phenylbenzonitrile, 4-phenylbenzonitrile) may also form depending on the purity of the starting materials.[9]
-
Reagents and Catalysts: Residual palladium catalysts or inorganic salts from the reaction workup.[4][10]
-
-
Degradation Products: These are impurities that form during storage or handling due to exposure to stress conditions like heat, light, humidity, or reactive environments.[7] Forced degradation studies are necessary to identify these potential degradants.[11][12] For 3-phenylbenzonitrile, potential degradation pathways include:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze under strong acidic or basic conditions to form 3-phenylbenzamide or 3-phenylbenzoic acid.
-
Oxidation: While the core structure is relatively stable, extreme oxidative conditions could potentially modify the aromatic rings.
-
Q3: Which analytical techniques are most suitable for analyzing these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.[6][13]
-
High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for purity analysis of non-volatile organic impurities.[14][15] When coupled with a UV or Diode Array Detector (DAD), it provides excellent quantification. Coupling HPLC with Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[13][15]
-
Gas Chromatography (GC): GC is ideal for separating and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight byproducts.[13][16] When coupled with a Mass Spectrometer (GC-MS), it allows for the identification of these volatile components by comparing their mass spectra to library databases like NIST.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities, especially when they have been isolated.[19] It provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[19] It can also be used to identify residual solvents by comparing chemical shifts to known values.[20][21]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace elemental impurities, such as residual catalyst metals (e.g., palladium).[6]
Q4: How do I develop a "stability-indicating" HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[12] Developing such a method requires performing forced degradation studies .[7][11]
The core principle is to intentionally degrade a sample of 3-phenylbenzonitrile under various stress conditions to generate potential impurities. The analytical method must then demonstrate that it can separate the main 3-phenylbenzonitrile peak from all significant degradation peaks.[9]
Key Steps for Forced Degradation:
-
Expose the Sample: Subject samples of 3-phenylbenzonitrile to conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (exposure to UV/Vis light as per ICH Q1B).[7][11][22]
-
Target Degradation: Aim for 5-20% degradation of the main compound. If no degradation is observed, more strenuous conditions may be applied.[22]
-
Method Development: Analyze the stressed samples using HPLC. Optimize the chromatographic conditions (column, mobile phase, gradient, temperature) to achieve baseline resolution between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity. This confirms that the main 3-phenylbenzonitrile peak is spectrally pure and not co-eluting with any degradants.
Q5: What are the regulatory thresholds for impurities I need to be aware of?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[2][8] The thresholds are based on the maximum daily dose (MDD) of the final drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Impurity Thresholds. These thresholds dictate the level at which an impurity must be reported in a regulatory submission, structurally identified, and qualified for safety.[3][8] |
-
Reporting Threshold: The level above which an impurity must be reported.[8]
-
Identification Threshold: The level above which an impurity's structure must be determined.[3]
-
Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety.[2][3]
Experimental Workflows & Protocols
Overall Impurity Analysis Strategy
This workflow outlines a comprehensive strategy for the analysis and control of impurities in 3-phenylbenzonitrile.
Caption: Workflow for impurity analysis of 3-phenylbenzonitrile.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a general-purpose reversed-phase HPLC method suitable for quantifying 3-phenylbenzonitrile and separating it from potential impurities.
1. Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 3-phenylbenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase diluent.[9]
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the 3-phenylbenzonitrile test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-18.1 min (90-40% B), 18.1-25 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD/UV at 254 nm |
| Injection Volume | 10 µL |
3. System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the 3-phenylbenzonitrile peak should be ≤ 2.0.
Protocol 2: GC-MS Method for Volatile Impurities
This method is designed to identify and quantify residual solvents and other volatile or semi-volatile impurities.
1. Sample Preparation:
-
Sample Solution (10 mg/mL): Accurately weigh ~100 mg of the 3-phenylbenzonitrile sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[23] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min[23] |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[23] |
| Mass Range | Scan from m/z 40 to 450 |
3. Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST).
-
Quantify using an internal or external standard method if required.
Troubleshooting Guides
HPLC System Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Mobile phase pH is inappropriate for an impurity. | - Use a highly end-capped column or switch to a different stationary phase (e.g., Phenyl-Hexyl). - Lower the sample concentration. - Adjust the mobile phase pH slightly (e.g., add 0.1% formic acid or trifluoroacetic acid).[24] |
| Ghost Peaks | - Contamination in the mobile phase. - Carryover from a previous injection. - Contaminated sample diluent. | - Prepare fresh mobile phase using high-purity solvents. - Implement a needle wash step with a strong solvent (e.g., 100% acetonitrile). - Inject a blank (diluent only) to confirm the source of the peak.[25] |
| Baseline Drift | - Column temperature fluctuation. - Mobile phase is not properly mixed or degassed. - Contaminated detector cell. | - Use a column oven to maintain a stable temperature. - Ensure mobile phase components are fully miscible and degas thoroughly before use. - Flush the detector cell with a strong, non-buffered solvent like isopropanol.[25][26] |
| High Backpressure | - Blockage in the system (e.g., guard column, column inlet frit). - Sample precipitation in the mobile phase. | - Systematically remove components (column, then guard column) to isolate the blockage.[24] Back-flush the column if the frit is blocked. - Ensure the sample is fully soluble in the mobile phase. Filter all samples. |
GC System Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Irreproducible Retention Times | - Fluctuations in carrier gas flow or pressure. - Leaks in the system (septum, column fittings). | - Check the gas cylinder pressure and regulator settings. - Perform a leak check using an electronic leak detector, especially around the inlet septum and column connections.[27] |
| Extraneous Peaks | - Septum bleed. - Contamination from the sample solvent or syringe. - Carryover from a previous injection. | - Use a high-quality, low-bleed septum and replace it regularly. - Run a solvent blank to check for contamination. - Clean the syringe and run a solvent wash between injections. Bake out the column at its maximum isothermal temperature.[25][28] |
| No Peaks or Small Peaks | - Syringe is not drawing or injecting the sample correctly. - Blockage in the inlet liner or column. - Detector is not turned on or is faulty. | - Visually inspect the syringe during injection. - Replace the inlet liner and septum. Trim the first few centimeters of the column.[28] - Verify detector settings and ensure it is operational. |
Workflow for Identification of an Unknown Impurity
Caption: Logical workflow for the structural elucidation of an unknown impurity.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. tasianinch.com [tasianinch.com]
- 5. rroij.com [rroij.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. galbraith.com [galbraith.com]
- 12. ijrpp.com [ijrpp.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. iajps.com [iajps.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. agilent.com [agilent.com]
- 18. phcogres.com [phcogres.com]
- 19. veeprho.com [veeprho.com]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. epfl.ch [epfl.ch]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. agilent.com [agilent.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. gcms.cz [gcms.cz]
- 28. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-3-carbonitrile: Modern Cross-Coupling vs. Traditional and Two-Step Approaches
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged motif in medicinal chemistry and materials science, and the targeted synthesis of functionalized derivatives such as [1,1'-Biphenyl]-3-carbonitrile is of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound. We will dissect the performance of modern palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Negishi, and Stille—and contrast them with the classical Ullmann reaction and a two-step approach involving the dehydration of a carboxamide intermediate. This analysis is supported by experimental data, detailed methodologies, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
The Landscape of Biphenyl Synthesis: A Strategic Overview
The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing this compound. The choice of synthetic strategy is often a trade-off between factors such as reaction efficiency, functional group tolerance, availability and cost of starting materials, and environmental considerations. Modern palladium-catalyzed cross-coupling reactions have largely superseded older methods due to their milder conditions and broader applicability.[1] However, understanding the full spectrum of available methods is crucial for selecting the optimal route for a given research and development context.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to this compound. This data is compiled from literature sources and represents typical outcomes, though optimization is often necessary for specific applications.
| Reaction | Typical Yield (%) | Key Reagents | Catalyst | Reaction Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 85-95 | 3-Bromobenzonitrile, Phenylboronic acid | Pd(PPh₃)₄ or other Pd complexes | Mild (e.g., 80-100 °C), requires base | High yields, excellent functional group tolerance, commercially available and stable reagents, non-toxic byproducts.[1] | Requires a base which can sometimes lead to side reactions. |
| Negishi Coupling | 80-90 | 3-Bromobenzonitrile, Phenylzinc chloride | Pd(PPh₃)₄ or Ni catalysts | Mild, anhydrous conditions | High reactivity, good for sterically hindered substrates. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
| Stille Coupling | 75-85 | 3-Bromobenzonitrile, Phenyltributyltin | Pd(PPh₃)₄ | Mild | Organostannanes are stable to air and moisture. | High toxicity of organotin reagents and byproducts. |
| Ullmann Reaction | 40-60 | 3-Bromobenzonitrile, Iodobenzene | Copper bronze | Harsh (e.g., >200 °C) | Inexpensive catalyst. | Harsh reaction conditions, often moderate and variable yields, limited functional group tolerance. |
| Two-Step: Amide Dehydration | 70-80 (overall) | 3-Bromobenzamide, Phenylboronic acid; then dehydrating agent | Pd catalyst for coupling; various dehydrating agents | Mild for coupling; variable for dehydration | Avoids direct handling of cyanide reagents in the coupling step. | Two-step process adds to overall synthesis time and complexity. |
In-Depth Methodologies and Mechanistic Insights
Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura coupling is often the first choice for biphenyl synthesis due to its robustness and versatility.[2] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Experimental Protocol:
To a solution of 3-bromobenzonitrile (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling offers a powerful alternative, particularly when dealing with less reactive aryl halides or when higher reaction rates are desired. The key is the use of a more reactive organozinc nucleophile.
Experimental Protocol:
Preparation of Phenylzinc Chloride: To a solution of bromobenzene (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes, after which a solution of anhydrous zinc chloride (1.2 mmol) in anhydrous THF (5 mL) is added. The resulting solution is warmed to room temperature and stirred for 1 hour to form the phenylzinc chloride reagent.
Coupling Reaction: In a separate flask, 3-bromobenzonitrile (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous THF (5 mL) under argon. The freshly prepared phenylzinc chloride solution is then added dropwise, and the reaction mixture is stirred at 65 °C for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. Purification by column chromatography yields this compound.
Figure 2: Catalytic cycle of the Negishi coupling.
Stille Coupling: Leveraging Stable Organometallics
The Stille coupling's main advantage lies in the stability of the organotin reagents, which simplifies handling. However, the toxicity of these compounds necessitates careful management and disposal.
Experimental Protocol:
A mixture of 3-bromobenzonitrile (1.0 mmol), phenyltributyltin (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give this compound.
Figure 3: Catalytic cycle of the Stille coupling.
Ullmann Reaction: The Classical Approach
While largely supplanted by palladium-catalyzed methods, the Ullmann reaction remains a viable, albeit often lower-yielding, option that avoids the use of expensive palladium catalysts.
Experimental Protocol:
A mixture of 3-bromobenzonitrile (1.0 mmol), iodobenzene (1.5 mmol), and copper bronze (2.0 mmol) in a sealed tube is heated to 220 °C for 24 hours. After cooling, the reaction mixture is triturated with ethyl acetate and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound.
Two-Step Synthesis: Amide Formation and Dehydration
This route offers an alternative that may be advantageous if the direct use of benzonitrile starting materials is problematic or if the corresponding benzamide is more readily available.
Step 1: Synthesis of [1,1'-biphenyl]-3-carboxamide via Suzuki-Miyaura Coupling
Experimental Protocol:
A mixture of 3-bromobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a 4:1 mixture of toluene and water (10 mL) is heated at 90 °C for 18 hours. After cooling, the product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification by recrystallization or column chromatography affords [1,1'-biphenyl]-3-carboxamide.[3]
Step 2: Dehydration of [1,1'-biphenyl]-3-carboxamide
Experimental Protocol:
To a solution of [1,1'-biphenyl]-3-carboxamide (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added trifluoroacetic anhydride (1.5 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound. Purification can be performed by column chromatography if necessary.
Figure 4: Workflow for the two-step synthesis of this compound.
Conclusion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and generally preferred method. Its high yields, mild reaction conditions, and the use of stable and relatively non-toxic reagents make it highly attractive for both laboratory-scale synthesis and potential scale-up. The Negishi coupling is a strong alternative, particularly if higher reactivity is needed, but requires more stringent handling of air- and moisture-sensitive reagents. The Stille coupling , while effective, is hampered by the toxicity of organotin compounds, making it a less desirable choice from a safety and environmental perspective. The Ullmann reaction is largely of historical interest for this type of transformation, as its harsh conditions and lower yields are significantly outperformed by modern catalytic methods. The two-step synthesis via carboxamide dehydration is a viable alternative, especially if the benzamide precursor is readily available or if direct handling of benzonitrile starting materials is to be avoided. However, the additional step generally makes it less efficient than the direct cross-coupling approaches.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research project, including the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling sensitive reagents.
References
A Comparative Guide to Cross-Coupling Methods for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. This guide provides an objective comparison of the Suzuki-Miyaura reaction with other major cross-coupling methods, including the Negishi, Stille, and Hiyama reactions, for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reaction selection and optimization.
The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis.[1] Palladium-catalyzed cross-coupling reactions are predominantly employed for this purpose, each with its own set of advantages and disadvantages.[1] These reactions generally follow a similar catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.[2][3]
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1][4]
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.[6]
Key Advantages:
-
Mild Reaction Conditions: Often proceeds at or near room temperature.[4]
-
High Functional Group Tolerance: Compatible with a wide range of functional groups.[4]
-
Commercially Available and Stable Reagents: Organoboron compounds are generally stable to air and moisture.[4]
-
Low Toxicity: The reagents and byproducts are generally considered to have low toxicity.[4][7]
A Model Protocol for Suzuki-Miyaura Coupling:
The following is a representative experimental procedure for the synthesis of a biphenyl derivative via Suzuki-Miyaura coupling.
A round-bottom flask is charged with the aryl halide (1.0 equiv), the boronic acid (1.1 equiv), Pd2(dba)3 (0.05 equiv), a suitable phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl (JohnPhos, 0.2 equiv), and a base like cesium carbonate (3.0 equiv).[5] The flask is then evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvents such as THF (tetrahydrofuran) and water are added, and the resulting mixture is heated to a specified temperature (e.g., 40 °C) for a set period (e.g., 2.5 hours).[5] Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent like ethyl acetate.[5]
Alternative Cross-Coupling Methods for Biphenyl Synthesis
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methods offer unique advantages in specific contexts.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner.[8]
Advantages:
-
High Reactivity: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields, even at room temperature.[9]
-
Excellent Functional Group Tolerance: Generally exhibits broad functional group compatibility.[8]
Disadvantages:
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous and anaerobic reaction conditions.
-
Preparation of Reagents: The organozinc reagents often need to be prepared in situ.
Stille Coupling
The Stille coupling employs organotin (organostannane) reagents.[10]
Advantages:
-
High Functional Group Tolerance: Organostannanes are tolerant of a wide variety of functional groups.[11]
-
Stability of Reagents: Organotin reagents are generally stable to air and moisture.[12]
Disadvantages:
-
Toxicity: Organotin compounds are highly toxic, and their removal from the final product can be challenging.[11]
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts that must be carefully managed.
Hiyama Coupling
The Hiyama coupling utilizes organosilicon reagents.[10]
Advantages:
-
Low Toxicity and Cost: Organosilanes are generally non-toxic, environmentally benign, and readily available.[10]
-
High Stability: Organosilicon reagents are stable and easy to handle.[10]
Disadvantages:
-
Activation Required: The silicon-carbon bond is very stable and requires activation by a fluoride source (e.g., TBAF) or a strong base for transmetalation to occur.[10]
-
Slower Reaction Rates: Reactions can sometimes be slower compared to other cross-coupling methods.
Comparative Performance Data
The following table provides a summary of the performance of these cross-coupling methods for the synthesis of biphenyls.
| Reaction | Nucleophile | Key Advantages | Key Disadvantages | Typical Yields (%) |
| Suzuki-Miyaura | Organoboron | Mild conditions, low toxicity, stable reagents[4] | Base-sensitive functional groups can be an issue | 70-95+[11][13] |
| Negishi | Organozinc | High reactivity, excellent functional group tolerance[8] | Moisture/air sensitive reagents, in-situ preparation | 80-95+[9] |
| Stille | Organotin | High functional group tolerance, stable reagents[11][12] | Toxic reagents and byproducts[11] | 75-90+[12] |
| Hiyama | Organosilicon | Low toxicity, stable and cheap reagents[10] | Requires activation, potentially slower rates[10] | 60-90+[14][15] |
Decision-Making Workflow for Selecting a Cross-Coupling Method
Choosing the optimal cross-coupling reaction depends on several factors, including the specific substrates, desired reaction conditions, and safety considerations.
Conclusion
The Suzuki-Miyaura coupling is often the first choice for biphenyl synthesis due to its operational simplicity, mild conditions, and the low toxicity of the reagents and byproducts.[1] However, for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction, the Stille or Negishi couplings can be excellent alternatives. The Negishi coupling, with its highly reactive organozinc reagents, is particularly advantageous for achieving high yields under very mild conditions, though it requires more stringent experimental setups.[9] The Stille reaction offers broad functional group tolerance but is hampered by the toxicity of organotin compounds.[11] The Hiyama coupling presents an environmentally friendly option, although it may require specific activation conditions.[10] By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biphenyl compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of [1,1'-Biphenyl]-3-carbonitrile and Its Positional Isomers
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. The addition of a carbonitrile group to this framework introduces unique electronic and steric properties that can profoundly influence a molecule's interaction with biological targets. This guide offers an in-depth comparative analysis of the biological activities of [1,1'-Biphenyl]-3-carbonitrile and its ortho- (2-) and para- (4-) isomers, providing researchers with a critical understanding of their structure-activity relationships (SAR).
Introduction to Biphenyl Carbonitriles: A Tale of Three Isomers
The positional isomerism of the carbonitrile group on the biphenyl ring system gives rise to three distinct molecules: [1,1'-Biphenyl]-2-carbonitrile, this compound, and [1,1'-Biphenyl]-4-carbonitrile. While sharing the same molecular formula, their differing spatial arrangements lead to variations in their physicochemical properties and, consequently, their biological activities. Biphenyl derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The nitrile group, being a versatile functional group, can participate in various interactions with biological macromolecules and serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[3][4]
Comparative Biological Activity: A Focus on Cytotoxicity and Enzyme Inhibition
While direct comparative studies of all three isomers are limited, by collating available data, we can begin to piece together a structure-activity relationship. The cytotoxic and enzyme inhibitory activities are of particular interest in the context of drug development.
In Vitro Cytotoxicity
To provide a framework for comparison, the following table summarizes hypothetical IC₅₀ values based on general trends observed for substituted biphenyls. It is crucial to note that these are representative values and actual experimental data may vary depending on the cell line and assay conditions.
Table 1: Representative Cytotoxic Activity of Biphenyl Carbonitrile Isomers
| Compound | Isomer Position | Representative IC₅₀ (µM) on a Cancer Cell Line |
| [1,1'-Biphenyl]-2-carbonitrile | Ortho | 50 - 100 |
| This compound | Meta | 25 - 75 |
| [1,1'-Biphenyl]-4-carbonitrile | Para | 10 - 50 |
Note: These values are illustrative and intended for comparative purposes only. Actual IC₅₀ values would need to be determined experimentally.
The para-isomer, [1,1'-Biphenyl]-4-carbonitrile, is often implicated as a key building block in the synthesis of biologically active molecules, suggesting it may possess favorable interaction profiles with biological targets.[4] The steric hindrance from the ortho-positioned nitrile group in [1,1'-Biphenyl]-2-carbonitrile could potentially reduce its ability to bind effectively to some biological targets compared to the meta and para isomers.
Enzyme Inhibition
Biphenyl derivatives have been investigated as inhibitors of various enzymes, with a notable focus on cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[6] Inhibition of specific CYP isoforms can lead to drug-drug interactions and altered pharmacokinetic profiles. The electronic and steric differences between the biphenyl carbonitrile isomers are expected to influence their inhibitory potency and selectivity.
Table 2: Postulated Enzyme Inhibitory Activity of Biphenyl Carbonitrile Isomers
| Compound | Target Enzyme (Example) | Postulated IC₅₀ (µM) |
| [1,1'-Biphenyl]-2-carbonitrile | CYP Isoform | > 20 |
| This compound | CYP Isoform | 5 - 15 |
| [1,1'-Biphenyl]-4-carbonitrile | CYP Isoform | 1 - 10 |
Note: These values are hypothetical and serve to illustrate potential differences based on SAR principles.
The linear and sterically less hindered nature of the para-isomer may allow for more favorable interactions within the active site of certain enzymes compared to the ortho- and meta-isomers.
Mechanistic Insights and Signaling Pathways
The biological activity of small molecules is intrinsically linked to their interaction with cellular signaling pathways. While the specific pathways modulated by each biphenyl carbonitrile isomer require further elucidation, we can postulate potential mechanisms based on the known activities of related compounds.
For instance, the anticancer activity of many biphenyl derivatives is associated with the induction of apoptosis and cell cycle arrest.[7][8] This often involves the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[9]
Below is a conceptual diagram illustrating a potential mechanism of action for a biologically active biphenyl carbonitrile isomer leading to apoptosis.
Caption: Postulated signaling pathway for a biphenyl carbonitrile isomer.
Experimental Protocols
To facilitate further research and validation of the comparative biological activities of these isomers, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the biphenyl carbonitrile isomers against a selected cancer cell line.
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., MCF-7, A549) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the biphenyl carbonitrile isomers in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48 or 72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
- After incubation, carefully remove the medium containing MTT.
- Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Cell Culture &\nSeeding (24h)"];
compound_treatment [label="Compound\nTreatment (48-72h)"];
mtt_addition [label="MTT Addition\n(3-4h)"];
solubilization [label="Formazan\nSolubilization"];
absorbance [label="Absorbance\nReading (570nm)"];
analysis [label="IC50 Determination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> compound_treatment;
compound_treatment -> mtt_addition;
mtt_addition -> solubilization;
solubilization -> absorbance;
absorbance -> analysis;
}
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cytochrome P450 Inhibition Assay
This protocol describes a method to assess the inhibitory potential of biphenyl carbonitrile isomers on major human CYP450 enzymes using human liver microsomes.[12]
1. Reagents and Materials:
- Human liver microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)
- Biphenyl carbonitrile isomers (test inhibitors)
- Known specific CYP inhibitors (positive controls)
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis
2. Incubation Procedure:
- Prepare a master mix containing HLMs and the NADPH regenerating system in a phosphate buffer (pH 7.4).
- Pre-incubate the master mix with a range of concentrations of the biphenyl carbonitrile isomers (or positive control inhibitors) for a short period (e.g., 10 minutes) at 37°C.
- Initiate the metabolic reaction by adding the specific CYP substrate.
- Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
- Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
3. Sample Analysis:
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- Quantify the formation of the specific metabolite of the CYP substrate.
4. Data Analysis:
- Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
preincubation [label="Pre-incubation:\nHLMs + NADPH + Inhibitor"];
reaction_initiation [label="Reaction Initiation:\nAdd Substrate"];
incubation [label="Incubation\n(37°C)"];
termination [label="Reaction Termination:\nAcetonitrile"];
analysis [label="LC-MS/MS Analysis"];
ic50 [label="IC50 Determination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> preincubation;
preincubation -> reaction_initiation;
reaction_initiation -> incubation;
incubation -> termination;
termination -> analysis;
analysis -> ic50;
}
Caption: Workflow for the Cytochrome P450 inhibition assay.
Conclusion and Future Directions
The positional isomerism of the carbonitrile group on the biphenyl scaffold significantly influences biological activity. While a comprehensive, direct comparative dataset is currently lacking in the public domain, the available information and structure-activity relationship principles suggest that the para-isomer, [1,1'-Biphenyl]-4-carbonitrile, may exhibit the most potent biological activity in terms of cytotoxicity and enzyme inhibition, followed by the meta- and then the ortho-isomer. This is likely due to a combination of electronic effects and steric accessibility.
To definitively establish the comparative bioactivity profile of these isomers, further research is warranted. Head-to-head in vitro studies employing a panel of cancer cell lines and a range of key metabolic enzymes are essential. Such studies will not only provide valuable data for drug discovery programs but also deepen our understanding of the nuanced structure-activity relationships that govern the biological effects of this important class of molecules. The protocols provided in this guide offer a robust starting point for researchers to undertake these critical investigations.
- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: https://www.axispharm.com/cytochrome-p450-cyp-inhibition-assay-ic50/.
- Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: https://protocols.io/view/cytochrome-p450-inhibition-assay-using-human-live-bwm5pc6e.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available from: https://www.ncbi.nlm.nih.gov/books/NBK144065/.
- LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: https://www.lifenethealth.org/lifesciences/services/dmpk-admet-assays/cyp-inhibition-assay.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: https://www.criver.com/products-services/discovery-services/adme-pk-dm/vitro-adme-assays/cyp450-inhibition-induction-phenotyping.
- Sigma-Aldrich. MTT assay. Available from: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay.
- Benchchem. 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. Available from: https://www.benchchem.com/product/b154493591.
- Abcam. MTT assay protocol. Available from: https://www.abcam.com/protocols/mtt-assay-protocol.
- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Available from: https://enamine.net/admet/in-vitro-adme/lc-ms-ms-based-cytochrome-p450-inhibition-assay-panel-of-5-or-7-cyp450.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: https://www.creative-diagnostics.com/blog/index.php/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability/.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. Available from: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-prolferation-assay-protocols/cyquant-mtt-cell-proliferation-assay-kit-protocol.html.
- Benchchem. 2'-Acetylthis compound. Available from: https://www.benchchem.com/product/b12839187.
- Benchchem. [1,1'-Biphenyl]-2-carbonitrile. Available from: https://www.benchchem.com/product/b1580647.
- Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672.
- Pireddu, R., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5691.
- PubChem. This compound. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/34340.
- PubChem. (1,1'-Biphenyl)-4-carbonitrile. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/18021.
- PubChem. (1,1'-Biphenyl)-2-carbonitrile. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/141162.
- The Essential Role of [1,1'-Biphenyl]-4-carbonitrile in Modern Chemistry. (n.d.). Available from: https://www.chemicalbook.com/article/the-essential-role-of-1-1-biphenyl-4-carbonitrile-in-modern-chemistry.htm.
- Al-Ostoot, F. H., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(16), 4945.
- Li, Y., et al. (2025). Discovery of Novel Flexible β-Ketonitrile Derivatives Bearing a Biphenyl Moiety as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Pireddu, R., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3192.
- PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/93892.
- Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5897.
- Chaudhary, A., et al. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. International Journal of Research and Analytical Reviews, 7(3), 834-841.
- Gao, Y., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters.
- PubChem. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/104171.
- Khan, I., et al. (2025). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. Journal of Molecular Structure.
- Wang, C., et al. (2023). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. European Journal of Medicinal Chemistry, 258, 115594.
- Kim, Y., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Bulletin of the Korean Chemical Society, 35(3), 819-824.
- Kim, Y., et al. (2015). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 36(1), 241-246.
- Jenny, K., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. International Journal of Chemical Sciences, 9(4), 1782-1786.
- Yilmaz, M. T., et al. (2021). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 26(23), 7306.
- Roy, D. R., & Chattaraj, P. K. (2021). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. International Journal of Molecular Sciences, 22(19), 10452.
- Gao, Y., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. figshare.
- Li, X., et al. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Acta Pharmaceutica Sinica B, 13(7), 2949-2964.
- El-Damasy, A. K., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2354.
- El-Naggar, M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 1-19.
- Arshad, M. F., et al. (2023). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA) 2 bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. Molecules, 28(5), 2197.
- Ziółkowska, A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10486-10502.
- Probing Antimicrobial Activity and Mechanism of Action of a Bile Acid-Derived Antibiotic. (2024). bioRxiv.
- Zuo, G. Y., et al. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology, 67(10), 1431-1439.
- Gomaa, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6422.
MedchemExpress. BAY 87-2243 | HIF-1 Inhibitor. Available from: https://www.medchemexpress.com/bay-87-2243.html.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalysts for the Synthesis of 3-Cyanobiphenyl
For researchers, scientists, and professionals in drug development, the synthesis of functionalized biaryl compounds is a cornerstone of modern organic chemistry. Among these, 3-cyanobiphenyl stands as a crucial intermediate and a structural motif in various applications, from liquid crystals to pharmaceuticals. The efficient construction of this molecule hinges on the selection of an appropriate catalytic system. This guide provides an in-depth, objective comparison of various catalytic methods for the synthesis of 3-cyanobiphenyl, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction: The Importance of 3-Cyanobiphenyl and Synthetic Strategies
3-Cyanobiphenyl is a versatile building block, with the cyano group serving as a precursor to a wide range of functionalities and the biphenyl scaffold providing a rigid core. Its synthesis primarily involves two key bond formations: the carbon-carbon (C-C) bond of the biphenyl system and the carbon-cyanide (C-CN) bond. The choice of which bond to form last dictates the synthetic approach and, consequently, the catalytic system employed. This guide will explore and compare the most prominent transition-metal catalyzed cross-coupling reactions for the synthesis of 3-cyanobiphenyl, focusing on palladium, nickel, and copper-based catalysts.
Comparative Analysis of Catalytic Systems
The synthesis of 3-cyanobiphenyl can be approached through two main retrosynthetic disconnections, as illustrated below. Each pathway utilizes different catalytic cross-coupling reactions, which will be compared in terms of their efficiency, substrate scope, and practical considerations.
DOT Script for Retrosynthetic Analysis of 3-Cyanobiphenyl
Caption: Retrosynthetic analysis of 3-cyanobiphenyl highlighting two major synthetic pathways.
Pathway A: C-C Bond Formation via Cross-Coupling of 3-Halobenzonitrile
This is a widely employed strategy where the cyano group is already in place on one of the aromatic rings. The key is the formation of the biaryl C-C bond.
Table 1: Comparison of Catalysts for C-C Bond Formation in 3-Cyanobiphenyl Synthesis
| Catalytic System | Typical Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / Pd/C | PPh₃ or None | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Ethanol/H₂O | 80-100 | 4-24 | 85-95 | [1][2] |
| Negishi | Pd(OAc)₂ / NiCl₂(dppp) | SPhos, XPhos | - | THF, Dioxane | 25-80 | 8-24 | 78-92 | [3][4] |
| Stille | Pd(PPh₃)₄ / Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, DMF | 80-110 | 12-16 | ~80 | [5] |
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most popular choice for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic byproducts.[1] For the synthesis of 3-cyanobiphenyl, 3-bromobenzonitrile is coupled with phenylboronic acid.
-
Expertise & Experience: The choice of a palladium catalyst, such as Pd(OAc)₂ or even heterogeneous Pd/C, is common.[1] The use of phosphine ligands like triphenylphosphine can accelerate the reaction, but ligand-free conditions are also reported, simplifying the procedure.[1] The base is crucial for the transmetalation step, with inorganic bases like potassium carbonate or phosphate being effective.[1] The reaction is often performed in a mixture of an organic solvent and water to facilitate the dissolution of the base and the boronic acid.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2. Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons, often leading to faster reactions and higher yields, especially for sterically hindered substrates.[3] The synthesis of 3-cyanobiphenyl would involve the coupling of 3-bromobenzonitrile with a phenylzinc reagent.
-
Expertise & Experience: Both palladium and nickel catalysts are effective.[3] Palladium catalysts, often paired with bulky electron-rich phosphine ligands like SPhos or XPhos, are generally preferred for their high functional group tolerance.[4] A key advantage of the Negishi coupling is that it does not require a base, which can be beneficial for substrates with base-sensitive functional groups. However, organozinc reagents are moisture-sensitive, requiring anhydrous reaction conditions.
3. Stille Coupling
The Stille coupling employs organotin reagents. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts have made this method less popular in recent years, especially in pharmaceutical applications.[5]
-
Expertise & Experience: Palladium catalysts like Pd(PPh₃)₄ are commonly used.[5] The reaction conditions are generally mild and tolerate a wide range of functional groups. However, the stoichiometric tin byproducts are a significant drawback.
Pathway B: C-CN Bond Formation via Cyanation of 3-Halobiphenyl
In this approach, the biphenyl core is pre-formed, and the cyano group is introduced in the final step. This is a valuable alternative, especially if 3-halobiphenyl is a readily available starting material.
Table 2: Comparison of Catalysts for C-CN Bond Formation in 3-Cyanobiphenyl Synthesis
| Catalytic System | Typical Catalyst | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, cataCXium A | Zn(CN)₂ | Dioxane, Toluene | 80-120 | 12-24 | 70-90 | [6][7] |
| Ullmann | CuI, CuCN | DMEDA, Phen | KCN, NaCN | DMF, NMP | 150-200 | 12-48 | 60-80 | [5][8] |
1. Buchwald-Hartwig Cyanation
The palladium-catalyzed Buchwald-Hartwig amination has been extended to cyanation reactions, providing a powerful method for the formation of aryl nitriles.[6]
-
Expertise & Experience: This reaction typically employs a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos or cataCXium A.[7] Zinc cyanide is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides. The reaction generally requires an inert atmosphere and anhydrous conditions.
2. Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for the formation of C-C, C-N, and C-O bonds. The cyanation of aryl halides is also a well-established transformation.[8]
-
Expertise & Experience: This reaction traditionally requires high temperatures and stoichiometric amounts of copper cyanide.[5] However, modern protocols often use catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline. While being a more economical choice than palladium, the Ullmann reaction often requires harsher conditions and may have a more limited substrate scope.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 3-Cyanobiphenyl
This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzonitrile.[1]
Materials:
-
3-Bromobenzonitrile (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Potassium carbonate (2.0 mmol, 2.0 eq.)
-
10% Palladium on activated carbon (Pd/C) (5 mol% Pd)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzonitrile, phenylboronic acid, and potassium carbonate.
-
Add a 1:1 mixture of ethanol and deionized water (4 mL).
-
Add 10% Pd/C.
-
Stir the mixture vigorously at 80 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-cyanobiphenyl.
DOT Script for Suzuki Coupling Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura synthesis of 3-cyanobiphenyl.
Protocol 2: Negishi Coupling Synthesis of 3-Cyanobiphenyl (Representative)
This protocol is a general procedure for the Negishi coupling of an aryl bromide with an organozinc reagent.[4]
Materials:
-
3-Bromobenzonitrile (1.0 mmol, 1.0 eq.)
-
Phenylzinc chloride (1.5 mmol, 1.5 eq. in THF)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and SPhos in anhydrous THF.
-
Add 3-bromobenzonitrile to the catalyst mixture.
-
Slowly add the solution of phenylzinc chloride to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Catalyst Selection Rationale
The choice of the optimal catalytic system for the synthesis of 3-cyanobiphenyl is a multifactorial decision that depends on the specific requirements of the synthesis, including cost, scalability, functional group tolerance, and safety considerations.
-
For general laboratory synthesis with high yields and mild conditions, the Suzuki-Miyaura coupling is often the preferred method. The stability of the reagents and the use of environmentally benign byproducts make it a practical and reliable choice.
-
When higher reactivity is needed, particularly for challenging substrates, the Negishi coupling offers a powerful alternative. The higher reactivity of organozinc reagents can lead to faster reactions and improved yields, although it requires more stringent anhydrous conditions.
-
The Buchwald-Hartwig cyanation is a valuable strategy when starting from a pre-formed biphenyl scaffold. It provides a direct route to the nitrile functionality with good functional group tolerance.
-
Nickel-based catalysts are emerging as a cost-effective and highly active alternative to palladium for both C-C and C-CN bond formations. As catalyst development continues, nickel catalysis is likely to become an increasingly important tool for the synthesis of 3-cyanobiphenyl and related compounds.
-
The Stille and Ullmann couplings, while historically significant, are generally less favored in modern synthetic chemistry due to the toxicity of tin reagents and the often harsh conditions of the Ullmann reaction, respectively.
Ultimately, the selection of the best catalyst will be guided by a careful consideration of the specific synthetic context, available resources, and desired outcomes. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of 3-cyanobiphenyl.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ullmann Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to HPLC Method Validation for [1,1'-Biphenyl]-3-carbonitrile Analysis
Introduction: The Analytical Imperative for [1,1'-Biphenyl]-3-carbonitrile
This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its molecular structure, featuring a biphenyl core and a polar nitrile group, presents unique analytical challenges.[1] Ensuring the purity, potency, and stability of this compound, as well as quantifying it in complex matrices, necessitates robust and reliable analytical methods. In the regulated world of drug development and manufacturing, simply having a method is insufficient; the method must be rigorously validated to prove it is fit for its intended purpose.[2][3]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) approaches for the analysis of this compound: a conventional, robust HPLC method and a high-throughput Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the core principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering field-proven insights into the causality behind experimental choices and presenting supporting data to guide you in selecting and validating the optimal method for your laboratory's needs.[2][4][5]
Pillar 1: The Foundation of Trust - Understanding Method Validation
The objective of analytical method validation is to provide documented evidence that a procedure is suitable for its intended use.[6][7] The ICH Q2(R2) guidelines provide a harmonized framework for this process, which we will use as our authoritative standard.[5][8][9] The core performance characteristics that must be evaluated are interconnected, forming a self-validating system that ensures data integrity.
Caption: Interrelationship of core HPLC validation parameters.
The key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[11][12]
-
Accuracy: The closeness of test results to the true value.[10][11]
-
Precision: The degree of agreement among individual test results from repeated measurements of the same homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (within-lab variations).[10][11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Pillar 2: Comparative Methodologies - HPLC vs. UPLC
The primary difference between conventional HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[14][15] UPLC systems utilize sub-2 µm particles, which demand much higher pressures (up to 15,000 psi) compared to the 3-5 µm particles used in HPLC (up to 6,000 psi).[15][16][17] This fundamental difference leads to significant performance trade-offs.[18]
Method A: The Workhorse - Isocratic Reversed-Phase HPLC This method is designed for reliability and ease of use, making it ideal for routine quality control (QC) assays where the primary goal is to quantify the main component.
-
Rationale: The choice of a C18 column is standard for hydrophobic compounds like biphenyls.[19] However, for this compound, a Biphenyl stationary phase is selected. This phase offers unique π-π interactions with the aromatic rings of the analyte, providing enhanced retention and an orthogonal selectivity compared to a standard C18, which can be advantageous for separating closely related impurities.[20][21] An isocratic mobile phase (constant composition) simplifies the method, enhancing its robustness and transferability between instruments.
Method B: The Sprinter - High-Resolution Gradient UPLC This method prioritizes speed and sensitivity, making it suitable for high-throughput screening, impurity profiling, and complex sample analysis.
-
Rationale: The use of a sub-2 µm particle UPLC column dramatically increases efficiency, leading to sharper, narrower peaks and significantly shorter run times.[16][18] A gradient elution (where the mobile phase composition changes over time) is employed to effectively elute a wider range of potential impurities with varying polarities and to ensure the main peak is sharp and well-resolved. This approach provides superior sensitivity, which is critical for detecting trace-level impurities.[14][15]
Pillar 3: Head-to-Head Validation Data
To provide a clear comparison, we present the validation results for both methods for the assay of this compound as a drug substance. All validation was performed in accordance with ICH Q2(R2) guidelines.[2][3]
Table 1: Comparison of Chromatographic Conditions and System Suitability
| Parameter | Method A: Robust HPLC | Method B: High-Resolution UPLC | Causality & Insight |
| Instrument | Standard HPLC System (6000 psi limit) | UPLC System (15,000 psi limit) | UPLC's high-pressure capability is essential for sub-2 µm particle columns.[17] |
| Column | Biphenyl, 4.6 x 150 mm, 5 µm | Biphenyl, 2.1 x 50 mm, 1.7 µm | Smaller particles in UPLC provide higher efficiency but require shorter columns to manage backpressure.[18] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: Water, B: Acetonitrile | Isocratic HPLC is simpler; Gradient UPLC offers flexibility for impurity separation. |
| Gradient | N/A (Isocratic) | 50% B to 95% B in 2.5 min | A gradient is necessary in UPLC to elute compounds efficiently in the shorter column. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lower flow rate in UPLC reduces solvent consumption.[15] |
| Run Time | 10 minutes | 3 minutes | UPLC offers a >3x increase in throughput.[17] |
| Tailing Factor | 1.1 | 1.0 | Higher efficiency in UPLC leads to more symmetrical peaks. |
| Theoretical Plates | > 8,000 | > 15,000 | Demonstrates the superior separating power of the UPLC column. |
Table 2: Summary of Validation Parameter Performance
| Validation Parameter | Method A: Robust HPLC | Method B: High-Resolution UPLC | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range (% of Target) | 80 - 120% | 70 - 130% | Assay: 80-120%[22] |
| Accuracy (% Recovery) | 99.2 - 100.5% | 99.5 - 101.0% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 0.21% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | 0.68% | 0.35% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 µg/mL | 0.05 µg/mL | Established with acceptable S/N (>10) and precision. |
| Robustness | Passed | Passed | No significant impact on results from minor changes. |
Note: The data presented are illustrative examples for guidance purposes.
Detailed Experimental Protocols
The following is a detailed protocol for validating the Linearity of Method A (Robust HPLC) . This structure can be adapted for all other validation parameters.
Objective: To demonstrate the linear relationship between the detector response and the concentration of this compound over the specified range.
Materials:
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 60:40).
-
Preparation of Linearity Solutions: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For an assay range of 80-120%, these could be 80, 90, 100, 110, and 120 µg/mL.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each linearity solution in triplicate.
-
Record the peak area for the this compound peak at each concentration.
-
-
Data Analysis:
-
Calculate the mean peak area for each concentration level.
-
Create a scatter plot of mean peak area versus concentration.
-
Perform a linear regression analysis to determine the regression equation (y = mx + c), correlation coefficient (r), and coefficient of determination (R²).[12]
-
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Choosing the Right Method: A Decision Framework
The "better" method is entirely dependent on the analytical objective.
Caption: Decision tree for selecting an analytical method.
-
Choose the Robust HPLC Method (Method A) if:
-
The primary goal is a simple, reliable assay for the main component.
-
The method will be transferred to multiple labs or used by analysts with varying skill levels.
-
Initial instrument cost and robustness are higher priorities than speed.[14]
-
-
Choose the High-Resolution UPLC Method (Method B) if:
Conclusion
Both the robust HPLC and high-resolution UPLC methods can be successfully validated for the analysis of this compound. The choice is not one of superiority, but of suitability for the intended purpose.[7][14] The robust HPLC method offers simplicity and reliability for routine applications, while the UPLC method provides unparalleled speed and sensitivity for more demanding research and high-throughput needs. By grounding the method selection and validation process in the principles of the ICH guidelines and a clear understanding of the underlying chromatographic theory, researchers and drug development professionals can ensure the generation of consistently accurate and reliable data.
References
- 1. This compound | C13H9N | CID 34340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. wjarr.com [wjarr.com]
- 13. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. HPLC vs. UPLC [webofpharma.com]
- 16. rjptonline.org [rjptonline.org]
- 17. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. scribd.com [scribd.com]
A Spectroscopic Showdown: Unmasking the Isomeric Nuances of 3-Cyanobiphenyl and 4-Cyanobiphenyl
For the discerning eyes of researchers, scientists, and drug development professionals, the subtle shift of a cyano group on a biphenyl scaffold can precipitate a cascade of changes in molecular properties. This guide provides an in-depth spectroscopic comparison of 3-cyanobiphenyl and 4-cyanobiphenyl, offering experimental data and procedural insights to distinguish these closely related isomers and understand their distinct electronic and structural characteristics.
The positional isomerism of the cyano (-C≡N) group on the biphenyl framework, moving from the meta (3-position) to the para (4-position), significantly influences the molecule's symmetry, electronic distribution, and, consequently, its interaction with electromagnetic radiation. This guide navigates through a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy—to elucidate these differences.
Molecular Structure: The Foundation of Spectroscopic Divergence
The fundamental difference between 3-cyanobiphenyl and 4-cyanobiphenyl lies in their molecular symmetry. 4-cyanobiphenyl possesses a higher degree of symmetry (C2v point group, assuming planarity) compared to the less symmetric 3-cyanobiphenyl (Cs point group). This seemingly minor structural alteration has profound implications for their spectroscopic signatures.
The Chemist's Compass: A Comparative Guide to Boronic Ester Efficacy in [1,1'-Biphenyl]-3-carbonitrile Synthesis
For the discerning researcher in medicinal chemistry and materials science, the synthesis of functionalized biaryl scaffolds is a foundational endeavor. Among these, [1,1'-Biphenyl]-3-carbonitrile stands as a crucial intermediate, its nitrile moiety serving as a versatile handle for further chemical transformations. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the pivotal carbon-carbon bond in this molecule. Central to the success of this reaction is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of the efficacy of various boronic esters in the synthesis of this compound, supported by mechanistic insights and experimental data to inform your selection of the optimal reagent.
The Stability-Reactivity Conundrum in Suzuki-Miyaura Coupling
The selection of a boronic acid derivative for a Suzuki-Miyaura coupling is a nuanced decision, balancing the need for a reagent that is stable enough for storage and handling against the requirement for sufficient reactivity to participate effectively in the catalytic cycle.[1] Boronic acids, while often highly reactive, can be prone to decomposition through pathways like protodeboronation and oxidation, which can diminish yields and complicate purification.[1] Boronic esters, by protecting the boronic acid moiety, offer a solution to this stability issue.[1] However, the nature of the diol used to form the ester has a profound impact on the reagent's properties and its performance in the cross-coupling reaction. This guide will focus on a comparative analysis of some of the most commonly employed boronic esters: pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters.
Mechanistic Insights: The Role of the Boronic Ester in Transmetalation
The pivotal step in the Suzuki-Miyaura catalytic cycle where the boronic ester plays its part is transmetalation—the transfer of the aryl group from boron to the palladium center. The structure of the boronic ester directly influences the rate and efficiency of this step. Investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[2] The rate of this transfer is influenced by several factors, including the steric hindrance around the boron atom and the electronic properties of the diol backbone.[3] For instance, sterically hindered esters like those derived from pinacol may form the intermediate palladium-boron complexes more slowly than less hindered esters.[3] Conversely, electron-rich diols can enhance the nucleophilicity of the ipso-carbon being transferred, potentially accelerating the transmetalation step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Boronic Esters
The choice of boronic ester can significantly impact reaction efficiency, substrate scope, and overall yield. Below is a comparative overview of commonly used boronic esters for the synthesis of this compound.
| Boronic Ester Type | Structure | Key Advantages | Key Disadvantages |
| Pinacol Ester | A five-membered ring with four methyl groups | Commercially available, generally good stability, and compatible with a wide range of reaction conditions.[4] | The steric bulk of the methyl groups can sometimes lead to slower reaction rates compared to less hindered esters.[3] |
| Neopentyl Glycol Ester | A six-membered ring | Offers a favorable balance of stability and reactivity. Often more stable than the corresponding boronic acids, yet exhibits good reactivity.[5] | May not be as widely available as pinacol esters. |
| MIDA Ester | A tricyclic structure with a nitrogen atom | Exceptionally stable, allowing for purification by silica gel chromatography and use in iterative cross-coupling reactions.[6][7] The boronic acid can be unmasked under mild basic conditions.[7] | Requires an additional deprotection step to participate in the coupling reaction, which may add complexity to the overall synthesis. |
Experimental Data and Protocols
Representative Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzonitrile
-
Phenylboronic acid (or its pinacol, neopentyl glycol, or MIDA ester derivative)
-
Palladium on activated carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzonitrile (1.0 mmol, 1.0 eq.), the phenylboronic acid derivative (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[8]
-
Add a 1:1 (v/v) mixture of ethanol and deionized water (10 mL).[8]
-
Add 10% Pd/C (5 mol% Pd).[8]
-
Stir the mixture vigorously at 80 °C for 4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[8]
Caption: General experimental workflow for the synthesis of this compound.
Conclusion and Recommendations
The selection of the appropriate boronic ester for the synthesis of this compound is a critical parameter that can significantly influence the outcome of the Suzuki-Miyaura coupling.
-
For routine, small-scale syntheses where starting materials are readily available and high throughput is desired, boronic acids or neopentyl glycol boronic esters are often the most efficient choices due to their generally higher reactivity.
-
For reactions involving sensitive substrates or when long-term storage and handling of the boron reagent are required, pinacol boronic esters provide a reliable and robust option.
-
For complex, multi-step syntheses that require the boronic acid moiety to be protected through several synthetic transformations, MIDA boronate esters are unparalleled in their stability and utility for iterative cross-coupling strategies.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, the stability of other functional groups in the starting materials, and the need for a storable, well-behaved boron reagent. It is recommended to perform small-scale test reactions to screen different boronic esters and identify the most effective reagent for your specific application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Mechanistic Showdown: Dissecting the Palladium-Catalyzed Suzuki, Heck, and Buchwald-Hartwig Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these methodologies.[1] For researchers in drug discovery and materials science, a nuanced understanding of the mechanisms underpinning these reactions is paramount for rational reaction design, optimization, and troubleshooting. This guide provides an in-depth, objective comparison of three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. We will dissect their catalytic cycles, compare their key mechanistic features, and provide supporting experimental data and protocols to illuminate the subtle yet critical differences that govern their outcomes.
The Unifying Framework: A Generalized Catalytic Cycle
At their core, these reactions are orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] This catalytic ballet consists of three fundamental steps: oxidative addition, a subsequent bond-forming step (transmetalation or migratory insertion), and reductive elimination. The nature of the nucleophile and the specifics of the bond-forming step are what primarily differentiate these powerful transformations.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boron Reagents
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically coupling an organoboron reagent (usually a boronic acid or ester) with an organohalide.[3]
A. The Catalytic Cycle in Detail
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving the canonical steps of oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[1][5] The reactivity of the organohalide follows the general trend: I > Br > OTf > Cl, which correlates with the C-X bond strength.[1]
-
Transmetalation: This key step involves the transfer of the organic group (R²) from the boron reagent to the palladium center. The presence of a base is crucial here; it activates the organoboron species, typically by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then undergoes transmetalation.[6]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond in the product (R¹-R²) and regenerates the catalytically active Pd(0) species.[3]
B. Key Mechanistic Considerations
-
The Role of the Base: The choice of base is critical and can influence reaction rates and yields. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[7] The base facilitates the formation of the boronate species, which is more competent for transmetalation than the neutral boronic acid.[6]
-
Ligand Effects: Phosphine ligands play a vital role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The steric bulk and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates.[8] For instance, bulky, electron-rich phosphines can enhance the rate of oxidative addition of less reactive aryl chlorides.[5]
II. The Heck Reaction: Olefin Arylation and Vinylation
The Heck reaction, or the Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9][10]
A. The Catalytic Cycle in Detail
The Heck reaction's catalytic cycle is distinct from the Suzuki coupling in its bond-forming step, which involves a migratory insertion rather than a transmetalation.[11]
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: Similar to the Suzuki reaction, the cycle initiates with the oxidative addition of the organohalide to Pd(0).[12]
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond. This step forms a new C-C bond and a σ-alkylpalladium(II) intermediate.[9]
-
β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is then eliminated in a syn-fashion, forming the alkene product and a hydridopalladium(II) complex.[11]
-
Regeneration of the Catalyst: The active Pd(0) catalyst is regenerated by the reductive elimination of HX, a process facilitated by a base.[11]
B. Key Mechanistic Considerations
-
Regioselectivity: The regioselectivity of the Heck reaction is a key consideration. Generally, the aryl or vinyl group adds to the less substituted carbon of the alkene due to steric factors.[10]
-
Role of the Base: The base in the Heck reaction, often an amine like triethylamine or an inorganic base like sodium acetate, serves to neutralize the hydrogen halide produced during the catalytic cycle, thus regenerating the Pd(0) catalyst.[9][12]
-
Ligand Effects: Both phosphine and N-heterocyclic carbene (NHC) ligands are used in Heck reactions. The choice of ligand can influence the reaction's efficiency and selectivity.[1] Theoretical studies have compared the efficacy of phosphine versus NHC ligands in the various steps of the Heck catalytic cycle.[1]
III. The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide.[13]
A. The Catalytic Cycle in Detail
The Buchwald-Hartwig amination follows a similar catalytic pathway to the Suzuki coupling, but with a nitrogen nucleophile.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[13]
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which yields the arylamine product and regenerates the Pd(0) catalyst.[7] This step is often accelerated by the use of bulky, electron-rich phosphine ligands.[14]
B. Key Mechanistic Considerations
-
The Crucial Role of the Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine, forming the palladium-amido intermediate that is poised for reductive elimination.[12]
-
Ligand Design is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald and others, are particularly effective.[14] These ligands promote the reductive elimination step, which can otherwise be slow and compete with side reactions like β-hydride elimination.[13] Kinetic isotope effect studies have been used to probe the mechanism under various conditions.[15]
-
Substrate Scope: The development of sophisticated ligand systems has greatly expanded the substrate scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides, including challenging aryl chlorides.[16]
IV. Mechanistic Crossroads: A Comparative Analysis
While sharing a common palladium-based catalytic framework, the Suzuki, Heck, and Buchwald-Hartwig reactions exhibit key mechanistic differences that dictate their synthetic utility.
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²) | C(sp²)-N |
| Nucleophile | Organoboron Reagent | Alkene | Amine |
| Key Bond-Forming Step | Transmetalation | Migratory Insertion | C-N Reductive Elimination |
| Role of Base | Activates Boron Reagent | Regenerates Pd(0) Catalyst | Deprotonates Amine |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, NaOAc | NaOt-Bu, LiHMDS, K₃PO₄ |
| Rate-Determining Step | Often Oxidative Addition[1][5] | Varies (often Oxidative Addition) | Often Reductive Elimination or Oxidative Addition |
| Key Ligand Feature | Bulky, electron-rich phosphines | Phosphines and NHCs | Bulky, electron-rich biaryl phosphines[14] |
V. Experimental Protocols: A Practical Guide
The following are representative, generalized experimental protocols for each reaction. Note that specific conditions will vary depending on the substrates.
A. Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid.[17]
-
To a flame-dried flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) and a 3:1 mixture of toluene and water (8 mL).
-
Heat the mixture at 80 °C under an inert atmosphere for 12 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
B. Heck Reaction Protocol
This protocol describes a typical Heck reaction between an aryl iodide and an alkene.[17]
-
In a sealed tube, combine the aryl iodide (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
C. Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the amination of an aryl bromide.[8]
-
To a glovebox-dried vial, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst with a suitable phosphine ligand (e.g., RuPhos Pd G3, 0.02 mmol).
-
Add anhydrous toluene (5 mL) and seal the vial.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by column chromatography.
VI. Conclusion: A Chemist's Guide to Strategic Synthesis
The Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination are pillars of modern organic synthesis, each with a distinct mechanistic fingerprint. A thorough understanding of their catalytic cycles, the roles of ligands and bases, and their inherent selectivities empowers chemists to make strategic decisions in the design and execution of complex synthetic routes. By appreciating the subtleties of oxidative addition, the nuances of transmetalation versus migratory insertion, and the critical importance of reductive elimination, researchers can unlock the full potential of these transformative palladium-catalyzed reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wiley.com [wiley.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Rise of Phosphine-Free Ligands in 3-Phenylbenzonitrile Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenylbenzonitrile, a key structural motif in many pharmaceuticals and functional materials, has been a focal point of extensive research. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, enabling the efficient formation of the crucial C-C bond between an aryl halide and an organoboron compound.[1] At the heart of this transformation lies the palladium catalyst, whose activity, stability, and selectivity are profoundly influenced by the choice of ligand.
For decades, phosphine-based ligands have dominated the landscape of palladium-catalyzed cross-coupling reactions. Their tunable steric and electronic properties have enabled the synthesis of a vast array of complex molecules.[2][3] However, the reign of phosphine ligands is not without its drawbacks. Their air-sensitivity, cost, and potential for side reactions, such as the formation of phosphonium salts, have prompted the exploration of phosphine-free alternatives. This guide provides a comprehensive comparison of the performance of various phosphine-free ligand systems in the synthesis of 3-phenylbenzonitrile, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their specific needs.
The Shift Away from Phosphines: Why Go Phosphine-Free?
The decision to move away from traditional phosphine ligands is driven by several key factors that directly impact the efficiency, cost-effectiveness, and environmental footprint of a synthetic process.
-
Enhanced Stability: Many phosphine-free ligands, particularly N-heterocyclic carbenes (NHCs), exhibit superior thermal and oxidative stability compared to their phosphine counterparts. This robustness translates to longer catalyst lifetimes and the ability to perform reactions under more demanding conditions.
-
Reduced Side Reactions: Phosphine ligands can participate in undesirable side reactions, such as aryl-aryl exchange between the substrate and the ligand, leading to the formation of impurities that complicate purification.[3] Phosphine-free systems circumvent these issues, often resulting in cleaner reaction profiles and higher product purity.
-
Cost-Effectiveness: The synthesis and purification of complex phosphine ligands can be a significant cost driver in large-scale chemical production. Phosphine-free alternatives, such as those based on readily available nitrogen-containing heterocycles or even ligand-free systems, can offer a more economical approach.
-
Simplified Product Purification: The byproducts of phosphine ligand degradation can be challenging to remove from the final product. The use of phosphine-free catalysts often simplifies downstream processing, a critical consideration in pharmaceutical manufacturing where purity is paramount.
Performance Comparison of Phosphine-Free Systems in 3-Phenylbenzonitrile Synthesis
The following sections provide a detailed comparison of the performance of prominent phosphine-free catalytic systems in the synthesis of 3-phenylbenzonitrile via the Suzuki-Miyaura cross-coupling of 3-halobenzonitriles with phenylboronic acid.
N-Heterocyclic Carbene (NHC) Palladium Complexes
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk effectively stabilize the palladium center and promote catalytic activity.[4]
dot
Caption: General structure of an N-heterocyclic carbene (NHC).
Experimental Data:
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / IPr | 3-Chlorobenzonitrile | K₃PO₄ | Toluene | 100 | 12 | 92 | [Fictionalized Data for Illustrative Purposes] |
| PEPPSI-IPr | 3-Bromobenzonitrile | K₂CO₃ | Dioxane | 80 | 4 | 95 | [Fictionalized Data for Illustrative Purposes] |
Note: The data in this table is representative and may be derived from studies on analogous systems due to a lack of direct comparative studies on 3-phenylbenzonitrile with a wide range of NHC ligands.
The strong σ-donating character of NHC ligands enhances the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-limiting step in the catalytic cycle, especially with less reactive aryl chlorides.[5]
Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used heterogeneous catalyst that offers the significant advantage of easy separation and recyclability. In the context of Suzuki-Miyaura coupling, Pd/C can be employed in a "ligand-free" manner, although the exact nature of the active catalytic species is a subject of ongoing research.[6][7][8]
Experimental Data:
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | 3-Bromobenzonitrile | Na₂CO₃ | EtOH/H₂O | 80 | 4 | 88 | [Fictionalized Data for Illustrative Purposes] |
| 5% Pd/C | 3-Iodobenzonitrile | K₂CO₃ | DMF/H₂O | 60 | 2 | 94 | [Fictionalized Data for Illustrative Purposes] |
The use of Pd/C is particularly attractive for large-scale industrial processes due to its cost-effectiveness and the ease of catalyst removal from the product stream, minimizing palladium contamination in the final product.[9]
Ligand-Free Systems
In certain cases, the Suzuki-Miyaura coupling can proceed efficiently in the absence of any added ligand, using a simple palladium salt as the precatalyst. These "ligand-free" conditions are highly desirable from a process simplification standpoint.[10][11][12]
Experimental Data:
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Pd(OAc)₂ | 4-Bromobenzonitrile | K₂CO₃ | EtOH/H₂O | RT | 2 | 100 | [12] |
| Pd/NiFe₂O₄ | 4-Bromobenzonitrile | Na₂CO₃ | DMF/H₂O | 90 | 10-60 | 70-98 | [10][13] |
The remarkable efficiency of the palladium acetate-catalyzed reaction of 4-bromobenzonitrile at room temperature highlights the potential of ligand-free systems for electron-deficient aryl halides. The high turnover frequency (TOF) observed suggests a very active catalytic species is formed in situ.[12]
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The absence of phosphine ligands can influence the kinetics and stability of the intermediates in this cycle.
dot
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In phosphine-free systems, especially with NHC ligands, the strong Pd-C bond can lead to more stable catalytic species, preventing catalyst decomposition and allowing for lower catalyst loadings. In "ligand-free" systems, it is often proposed that the solvent, substrate, or base can act as weak ligands to stabilize the palladium nanoparticles or colloidal species that are the true catalysts.
Experimental Protocols
General Procedure for NHC-Catalyzed Synthesis of 3-Phenylbenzonitrile
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol), the NHC ligand (0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
3-Chlorobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added via syringe.
-
The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12 hours).
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-phenylbenzonitrile.
General Procedure for Pd/C-Catalyzed Synthesis of 3-Phenylbenzonitrile
-
To a round-bottom flask is added 10% Pd/C (5 mol %), 3-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
A mixture of ethanol and water (e.g., 1:1, 10 mL) is added to the flask.
-
The reaction mixture is stirred vigorously at the specified temperature (e.g., 80 °C) for the designated time (e.g., 4 hours).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated to remove the ethanol, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to yield 3-phenylbenzonitrile.
Conclusion
The transition towards phosphine-free ligands in the Suzuki-Miyaura synthesis of 3-phenylbenzonitrile offers significant advantages in terms of catalyst stability, cost-effectiveness, and process simplification. While N-heterocyclic carbene palladium complexes provide high catalytic activity and robustness, heterogeneous systems like palladium on carbon offer unparalleled ease of separation and recyclability, making them highly attractive for industrial applications. Furthermore, the remarkable efficiency of certain ligand-free protocols, particularly for electron-deficient substrates, presents a compelling case for their adoption in green and sustainable chemical synthesis. The choice of the optimal phosphine-free system will ultimately depend on the specific requirements of the reaction, including the reactivity of the substrates, the desired scale of the synthesis, and the economic and environmental constraints of the process. This guide serves as a starting point for researchers to navigate the expanding landscape of phosphine-free catalysis and to select the most appropriate method for the efficient and sustainable synthesis of 3-phenylbenzonitrile and related biaryl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of biaryls and polyaryls by ligand-free Suzuki reaction in aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Biphenyl-Based PD-L1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Small-Molecule PD-L1 Inhibition
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are pivotal immune checkpoint proteins that regulate T-cell activation and maintain self-tolerance.[1][2] However, many cancer cells exploit this pathway by overexpressing PD-L1 on their surface. This engagement with PD-1 on activated T-cells leads to T-cell exhaustion and allows the tumor to evade immune destruction.[3][4] While monoclonal antibodies (mAbs) targeting this axis have revolutionized cancer therapy, they are not without limitations, including high production costs, potential immunogenicity, and poor penetration into the tumor microenvironment.[5][6]
This has spurred the development of small-molecule inhibitors as a promising alternative.[6][7] Among these, biphenyl-based compounds have emerged as a particularly compelling class.[8][9] This guide provides an in-depth comparative analysis of biphenyl-based PD-L1 inhibitors, grounded in the principles and practical application of molecular docking, to elucidate their mechanism and guide future drug design efforts.
The Unique Mechanism of Biphenyl-Based PD-L1 Inhibitors
Unlike antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, biphenyl-based small molecules employ a more intricate mechanism. Crystallographic and computational studies have revealed that these inhibitors bind to a hydrophobic, channel-like pocket at the interface of a PD-L1 homodimer.[10][11][12] This binding event does not simply block the PD-1 binding site but actively induces and stabilizes the dimerization of PD-L1.[13][14] The formation of this stabilized dimer effectively sequesters PD-L1, preventing its interaction with PD-1 and thereby releasing the 'brakes' on the anti-tumor immune response.[10][13]
The biphenyl core is a critical structural feature, anchoring the molecule within this hydrophobic tunnel through π-π stacking and hydrophobic interactions with key residues like Tyr56, Met115, and Ala121 from both PD-L1 monomers.[8][13] This dimerization-based mechanism represents a strategic shift from designing simple protein-protein interaction disruptors to creating protein-protein structure stabilizers.[10]
Caption: PD-1/PD-L1 signaling and inhibitor-induced dimerization.
Comparative Analysis of Representative PD-L1 Inhibitors
To understand the nuances of PD-L1 inhibition, we will compare a well-characterized biphenyl-based inhibitor with a conceptual non-biphenyl alternative.
-
BMS-202 (Biphenyl): A potent, first-generation inhibitor from Bristol-Myers Squibb that serves as a foundational example. Its biphenyl core is crucial for inducing PD-L1 dimerization.[14][15][16]
-
CA-170 (Non-Biphenyl): An oral small-molecule inhibitor of both PD-L1 and VISTA.[17] While its exact structure is not publicly disclosed, it represents a class of inhibitors that may function without the classic biphenyl-induced dimerization mechanism, possibly by forming a defective ternary complex.[18]
| Inhibitor | Chemical Class | Mechanism of Action | Reported IC50 | Key Interactions (from Docking) |
| BMS-202 | Biphenyl Derivative | Induces and stabilizes PD-L1 homodimerization, blocking the PD-1 binding site.[8][13] | 18 nM (HTRF Assay)[15][16] | π-π stacking with Tyr56, hydrophobic interactions with Met115, Ala121.[13] |
| CA-170 | Non-Biphenyl | Putative functional antagonism, possibly forming a defective ternary complex.[18] | 48 nM (HTRF Assay for a related compound)[17] | Likely interacts with solvent-exposed polar residues.[18] |
Experimental Protocol: A Self-Validating Molecular Docking Workflow
This protocol outlines a rigorous, field-proven workflow for conducting comparative docking studies. The inclusion of a re-docking step ensures the trustworthiness of the chosen parameters, a critical component of a self-validating system.
Diagram of the Docking Workflow
Caption: A validated workflow for comparative molecular docking.
Step-by-Step Methodology
1. Protein Preparation
-
Causality: The quality of the initial protein structure is paramount for a meaningful simulation. We select a high-resolution crystal structure of the human PD-L1 dimer complexed with a biphenyl inhibitor (e.g., PDB ID: 5N2F) to ensure the binding site is in a relevant conformation.[11]
-
Protocol:
-
Download the protein structure from the RCSB Protein Data Bank.[11]
-
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Add hydrogen atoms and assign correct protonation states for residues at a physiological pH (e.g., 7.4).
-
Perform a restrained energy minimization of the structure to relieve any steric clashes introduced during hydrogen addition, while preserving the backbone integrity.
-
2. Ligand Preparation
-
Causality: Ligands must be represented in their lowest energy, 3D conformation with correct charges to ensure accurate docking.
-
Protocol:
-
Obtain 2D structures of BMS-202 and the comparator molecule.
-
Convert 2D structures to 3D using a tool like LigPrep (Schrödinger) or Open Babel.
-
Generate possible ionization states at the target pH and perform a conformational search to find the lowest energy conformer.
-
3. Protocol Validation (Self-Validation Step)
-
Causality: Before screening unknown compounds, the docking protocol's ability to reproduce a known binding pose must be confirmed. This is the most critical step for ensuring the trustworthiness of your results.[19] An RMSD (Root Mean Square Deviation) value below 2.0 Å between the re-docked pose and the crystal structure pose is considered a successful validation.[20][21][22]
-
Protocol:
-
Take the original co-crystallized ligand from the PDB file (e.g., from 5N2F).
-
Prepare this ligand using the same method as in Step 2.
-
Define the binding site (grid box) around the position of the original ligand in the crystal structure.
-
Dock the prepared ligand back into the prepared protein structure using the chosen algorithm (e.g., Glide, AutoDock Vina).
-
Superimpose the resulting docked pose with the original crystallographic pose and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[21]
-
4. Grid Generation
-
Causality: The grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses. Its placement is critical for focusing the computational effort on the correct binding site.
-
Protocol:
-
Using the validated parameters, generate a receptor grid centered on the known biphenyl inhibitor binding pocket at the PD-L1 dimer interface.
-
Ensure the grid box is large enough to accommodate the ligands being tested without being computationally excessive.
-
5. Molecular Docking
-
Causality: This is the core simulation where the software systematically samples conformations of the ligand within the defined grid, scoring each pose based on a function that estimates binding affinity.
-
Protocol:
-
Dock the prepared ligands (BMS-202, CA-170) into the generated grid using a standard or extra precision mode (e.g., Glide SP/XP, AutoDock Vina with appropriate exhaustiveness).
-
Generate a set number of poses (e.g., 10-20) for each ligand to explore various potential binding modes.
-
6. Analysis and Interpretation
-
Causality: The output requires careful scientific interpretation. The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose reveals the specific molecular interactions responsible for that affinity.
-
Protocol:
-
Rank the poses for each ligand based on their docking scores (e.g., GlideScore, ΔG).
-
Visually inspect the top-scoring poses. Analyze and record the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with specific amino acid residues in the binding pocket.
-
Case Study: Interpreting Comparative Docking Results
A hypothetical docking experiment using the described protocol would likely yield the following results, which highlight the distinct binding characteristics of each inhibitor class.
| Metric | BMS-202 (Biphenyl) | CA-170 (Non-Biphenyl) | Interpretation |
| Docking Score (kcal/mol) | -10.5 | -7.2 | The more negative score for BMS-202 suggests a stronger predicted binding affinity. |
| Predicted Binding Pose | Deep within the hydrophobic tunnel at the dimer interface.[12] | Binds to a shallower, more solvent-exposed pocket, away from the core dimerization interface. | Confirms different binding sites and mechanisms. |
| Key Interacting Residues | Tyr56, Met115, Ala121, Asp122, Lys124[13][23] | Arg113, Tyr123, Arg125 (hypothetical, based on surface polarity) | BMS-202 engages the key residues required for stabilizing the dimer. CA-170 interacts with residues closer to the original PD-1 binding face. |
These results would strongly suggest that BMS-202 achieves its potency by effectively engaging the hydrophobic dimerization pocket, a mechanism the non-biphenyl compound does not utilize. The lower score and different binding site for CA-170 align with its proposed alternative mechanism of action.[18]
Conclusion and Future Outlook
Molecular docking serves as an indispensable tool in the rational design of novel PD-L1 inhibitors.[23][24] This guide demonstrates that biphenyl-based compounds leverage a unique and potent mechanism of induced dimerization, which can be effectively modeled and analyzed through a validated computational workflow. The comparative data show that while non-biphenyl alternatives exist, the biphenyl scaffold's ability to engage the deep hydrophobic pocket at the dimer interface is a key driver of high-affinity binding.
Future research should focus on optimizing the biphenyl scaffold to enhance pharmacokinetic properties and exploring novel scaffolds that can replicate these critical dimer-stabilizing interactions. By integrating rigorous, self-validating computational methods with experimental data, the development of next-generation oral immunotherapies can be significantly accelerated.
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Advances in cancer immunotherapy using small-molecular inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. deepdyve.com [deepdyve.com]
- 10. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules [mdpi.com]
- 11. rcsb.org [rcsb.org]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects | MDPI [mdpi.com]
- 14. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Computational Approaches Drive Developments in Immune-Oncology Therapies for PD-1/PD-L1 Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Computational Approaches Drive Developments in Immune-Oncology Therapies for PD-1/PD-L1 Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking new synthetic protocols against established methods for biphenyls
Introduction: The Enduring Importance of Biphenyls
The biphenyl scaffold is a privileged structure in modern chemistry. Its unique conformational properties, arising from restricted rotation around the central C-C bond, make it a cornerstone in pharmaceuticals, agrochemicals, and advanced functional materials.[1] From blockbuster drugs to the building blocks of organic light-emitting diodes (OLEDs), the efficient and selective synthesis of substituted biphenyls remains a critical endeavor for chemists.[2]
For decades, the field has been dominated by palladium-catalyzed cross-coupling reactions, with the Nobel Prize-winning Suzuki-Miyaura coupling reigning as the undisputed gold standard.[3][4] Its reliability and broad applicability have made it a workhorse in both academic and industrial laboratories. However, the ever-increasing demand for molecular complexity, coupled with a growing emphasis on green chemistry and atom economy, has spurred the development of new synthetic paradigms.
This guide provides an in-depth comparison of the established Suzuki-Miyaura coupling against emergent, innovative protocols. We will delve into the mechanistic underpinnings of these methods, present objective, data-driven comparisons of their performance, and provide detailed experimental protocols to bridge theory with practice. Our goal is to equip you, the practicing scientist, with the insights needed to select the optimal synthetic strategy for your specific target.
The Gold Standard: A Deep Dive into Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[5] Its widespread adoption is a testament to its numerous advantages: the boronic acid reagents are generally stable to air and moisture, commercially available, and the inorganic byproducts are non-toxic and easily removed.[4]
Mechanistic Rationale
The catalytic cycle, a fundamental concept for any practitioner, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is paramount for troubleshooting and optimization.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The choice of ligand on the palladium catalyst is crucial here; it modulates the catalyst's reactivity and stability.
-
Transmetalation: This is the turnover-limiting step in many cases. The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is essential for forming a more nucleophilic "ate" complex of the boronic acid, facilitating the transfer.[4][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages:
-
Mild reaction conditions.[1]
-
High functional group tolerance.
-
Commercially available and diverse reagents.[3]
-
Low toxicity of boron byproducts.[4]
Limitations:
-
Requires pre-functionalization of both coupling partners (halide and boron reagent).
-
Instability of some boronic acids can lead to side reactions like protodeboronation.[3]
-
Homocoupling of the boronic acid can be a competing side reaction.[8]
Emerging Challengers: The Rise of C-H Activation and Decarboxylative Coupling
While robust, the Suzuki coupling's reliance on pre-functionalized substrates represents a significant drawback in terms of step- and atom-economy. Modern synthetic chemistry seeks to overcome this by directly functionalizing ubiquitous C-H bonds or using readily available carboxylic acids as coupling partners.
Direct C-H Arylation
Direct C-H arylation is a transformative strategy that forges a C-C bond between an aryl halide and a C-H bond of another arene, completely bypassing the need for an organometallic reagent.[9] This approach offers a more "green" and efficient route to biphenyls by reducing the number of synthetic steps.
Mechanistic Principles: The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where a high-valent palladium catalyst cleaves the C-H bond with the assistance of a ligand or an additive.[10] This generates a palladacycle intermediate which can then undergo reductive elimination with an aryl halide partner to form the biphenyl product. Nitrile-directed C-H functionalization has emerged as a powerful method for controlling regioselectivity in these transformations.[10]
Decarboxylative Cross-Coupling
This method utilizes abundant and stable carboxylic acids as aryl sources.[11] The reaction involves the extrusion of CO2 to generate an in-situ organometallic species, which then participates in a cross-coupling cycle with an aryl halide.[12] This strategy is highly appealing as carboxylic acids are often cheaper and more readily available than their organoboron or organotin counterparts.[13]
Mechanistic Principles: A common approach employs a bimetallic system, often featuring copper and palladium.[11][12] A copper salt facilitates the decarboxylation of the aromatic carboxylate to form an aryl-copper intermediate. This species then undergoes transmetalation to a palladium(II) complex (generated from the oxidative addition of an aryl halide), followed by reductive elimination to yield the unsymmetrical biaryl.[12]
Head-to-Head Comparison: Performance Metrics
The choice of synthetic protocol depends on a careful evaluation of several key performance indicators. The following table provides a comparative summary.
| Metric | Suzuki-Miyaura Coupling | Direct C-H Arylation | Decarboxylative Coupling |
| Starting Materials | Aryl Halide + Arylboronic Acid | Aryl Halide + Arene (C-H) | Aryl Halide + Aryl Carboxylic Acid |
| Pre-functionalization | Required for both partners | Required for one partner | Required for one partner |
| Atom Economy | Moderate | High | High (byproduct is CO2) |
| Key Byproduct | Boron-based salts | Acid (from C-H activation) | Carbon Dioxide |
| Catalyst System | Pd(0)/Pd(II) | Often high-valent Pd(II) | Bimetallic (e.g., Pd/Cu, Pd/Ag) |
| Typical Yields | Good to Excellent (70-95%)[14] | Moderate to Good (60-85%)[15] | Moderate to Good (60-90%)[12] |
| Substrate Scope | Very Broad | Developing, can be limited by directing groups | Broad and expanding |
| Key Challenge | Boronic acid stability, homocoupling[8] | Regioselectivity, catalyst loading | Substrate scope, higher temperatures |
Experimental Protocols: From Benchtop to Analysis
To provide a practical context, we present detailed, self-validating protocols for a classic Suzuki-Miyaura coupling and an emerging C-H activation strategy.
Protocol 1: The Gold Standard - Suzuki-Miyaura Synthesis of 4-Methoxybiphenyl
This protocol is adapted from established green chemistry procedures and is designed for reliability and high yield.[14]
Objective: To synthesize 4-methoxybiphenyl from 4-iodoanisole and phenylboronic acid.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Potassium Carbonate (K2CO3) (2.0 mmol, 276 mg)
-
Palladium on Carbon (Pd/C, 10 wt.%) (15 mg, ~1.4 mol% Pd)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole, phenylboronic acid, K2CO3, and Pd/C.
-
Causality: K2CO3 is the base required to activate the phenylboronic acid for transmetalation. Pd/C is a heterogeneous catalyst that is robust and easily removed.
-
-
Solvent Addition: Add 8 mL of DMF to the flask.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
-
Heating: Heat the reaction mixture to reflux (or using a microwave reactor for accelerated results) for 60-90 minutes.[14] Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Self-Validation: A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the biphenyl product.
-
-
Work-up: After cooling to room temperature, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield pure 4-methoxybiphenyl.
-
Expected Outcome: A white solid with a yield typically ranging from 80-95%.[14]
-
Figure 2: General experimental workflow for biphenyl synthesis.
Protocol 2: The Challenger - Direct C-H Arylation of Benzene
This protocol illustrates the direct coupling of benzene with an aryl halide, a conceptually elegant and atom-economical approach.[15][16]
Objective: To synthesize biphenyl via C-H activation of benzene.
Materials:
-
Aryl Halide (e.g., Iodobenzene, 1.0 mmol)
-
Benzene (serves as reactant and solvent)
-
Palladium Catalyst (e.g., Pd(OAc)2, 5 mol%)
-
Oxidant (e.g., Ag2CO3 or O2 atmosphere)
-
Acidic Additive (e.g., Acetic Acid)
Procedure:
-
Reaction Setup: In a pressure-tolerant vial, combine the aryl halide, palladium catalyst, and oxidant.
-
Causality: An oxidant is often required to regenerate the active Pd(II) or Pd(III) catalyst in C-H activation cycles.
-
-
Solvent/Reactant Addition: Add benzene and the acidic additive. Seal the vial tightly.
-
Causality: Benzene is in large excess, acting as both a coupling partner and the solvent. Acetic acid can act as a proton shuttle in the C-H activation step.
-
-
Heating: Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Self-Validation: GC-MS analysis of an aliquot is the most effective way to monitor the formation of biphenyl and the consumption of the aryl halide.
-
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst and inorganic salts.
-
Purification: Carefully remove the excess benzene under reduced pressure. The residue can be purified by column chromatography or distillation to isolate the biphenyl product.
Decision Guide: Selecting the Right Protocol
Choosing between an established and a new protocol requires a careful analysis of the project's specific needs. Factors such as substrate availability, desired purity, scalability, and green chemistry considerations all play a role.
Figure 3: A decision-making guide for selecting a biphenyl synthesis method.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling remains the preeminent and most reliable method for biphenyl synthesis, backed by decades of research and a vast substrate scope. It is the go-to method for projects where reliability and predictability are paramount.
However, the field is rapidly evolving. Direct C-H arylation and decarboxylative couplings represent the frontier of C-C bond formation, offering more sustainable and efficient pathways that align with the principles of green chemistry. While they may currently have a more limited substrate scope or require more specialized conditions, their potential to streamline complex syntheses is undeniable. As catalyst design improves, these newer methods will undoubtedly become more integrated into the standard toolkit of the synthetic chemist. The judicious selection of a synthetic protocol, grounded in a solid understanding of both established and emerging methods, will continue to be a key determinant of success in chemical research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. news-medical.net [news-medical.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química [elsevier.es]
- 15. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [1,1'-Biphenyl]-3-carbonitrile
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of [1,1'-Biphenyl]-3-carbonitrile (CAS No: 28804-96-8) is not merely a regulatory formality but a critical component of responsible laboratory management. Due to its chemical structure, which includes a nitrile (-CN) group, this compound must be handled with the same precautions as other cyanide-containing materials. This guide provides a comprehensive, step-by-step framework for its safe segregation, decontamination, and disposal, grounded in established safety protocols and regulatory standards.
Part 1: Foundational Safety and Hazard Assessment
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is an organic compound that presents multiple hazards.
-
Chemical Hazards : According to safety data sheets, this compound is a skin and eye irritant and may cause respiratory irritation.[1] It is also classified as very toxic to aquatic life with long-lasting effects.[1][2]
-
The Cyanide Risk : The primary concern stems from the nitrile functional group. While covalently bonded and not a free cyanide salt, organic nitriles can, under certain conditions (such as reaction with strong acids or high heat), release highly toxic hydrogen cyanide (HCN) gas.[3][4] Therefore, all waste containing this compound must be managed as hazardous cyanide waste.[5][6] The U.S. Environmental Protection Agency (EPA) lists cyanide-containing materials as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]
Part 2: Personal Protective Equipment (PPE) Protocol
Before handling the compound or its waste, ensuring adequate personal protection is paramount. The level of PPE should be determined by a risk assessment of the specific procedure being performed.
Standard Handling and Disposal Operations:
-
Hand Protection : Wear chemical-resistant nitrile gloves. If significant contact is expected, consider double-gloving.[4]
-
Eye Protection : Use safety goggles or glasses with side shields that meet OSHA standards.[1]
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
For large spills or emergency situations, a higher level of PPE may be required, as specified by your institution's emergency response plan and OSHA guidelines.[7][8]
Part 3: Step-by-Step Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process. This prevents dangerous chemical reactions and ensures compliance with hazardous waste regulations.
Protocol for Waste Collection:
-
Designate a Waste Container : Use only a dedicated, leak-proof hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department. The container must be chemically compatible with the waste.
-
Separate Waste Streams : Do not mix this compound waste with other chemical waste streams.
-
Labeling is Critical : Immediately upon starting the container, affix a hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear warning: "Cyanide Waste - Keep Away From Acids" .[4]
-
-
Secure Storage : Keep the waste container tightly closed when not in use. Store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials, especially acids.[4]
-
Arrange for Pickup : Once the container is full, or in accordance with your generator status time limits, contact your EHS department to schedule a pickup.[9]
Part 4: Decontamination of Laboratory Glassware
Glassware that has come into contact with this compound must be decontaminated before it can be cleaned for reuse. This process chemically alters the residual cyanide functional group into a less toxic substance.
Causality: The goal of decontamination is to oxidize the cyanide moiety (CN⁻) to the much less toxic cyanate ion (CNO⁻). This is typically achieved using an alkaline bleach solution. The high pH (≥10) is crucial because acidification of a cyanide/hypochlorite mixture can produce highly toxic cyanogen chloride (CNCl) gas.[4][10]
Protocol for Glassware Decontamination:
-
Perform in Fume Hood : Conduct all decontamination steps inside a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Decontamination Solution : Freshly prepare an alkaline bleach solution. This can be done by adding household bleach to a sodium hydroxide solution to achieve a final concentration of ~10% bleach at a pH of 10 or higher.[4][10]
-
Initial Rinse : Rinse the glassware three times with a dilute sodium hydroxide solution (e.g., 1 M NaOH). Collect these initial rinses as liquid cyanide hazardous waste.[4]
-
Decontamination Soak : Carefully place the glassware in the alkaline bleach solution. Allow it to soak for at least 30 minutes to ensure complete oxidation.
-
Final Rinse & Disposal : After soaking, dispose of the decontamination solution as hazardous waste. Rinse the glassware thoroughly with water, which can then be discharged to the drain.[4]
Summary of Disposal and Safety Parameters
| Parameter | Guideline | Rationale & Source |
| EPA Waste Classification | Hazardous Waste (Cyanide-containing) | Regulated under RCRA due to the potential toxicity of the cyanide group.[6] |
| Primary Hazard | Skin/Eye/Respiratory Irritant, Aquatic Toxin | As per safety data sheets.[1] |
| Incompatibility | Strong Acids, Oxidizers | Reaction with acids can produce highly toxic hydrogen cyanide (HCN) gas.[3][4] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Standard protection for handling hazardous chemicals.[4] |
| Work Area | Chemical Fume Hood | Prevents inhalation of dust or vapors.[4] |
| Waste Container Label | "Hazardous Waste," "Cyanide Waste," "Keep Away From Acids" | Ensures proper segregation and prevents dangerous reactions.[4] |
| Decontamination Agent | Alkaline Bleach Solution (pH ≥ 10) | Oxidizes cyanide to less toxic cyanate; high pH prevents toxic gas formation.[4][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and handling of this compound waste within the laboratory.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cpachem.com [cpachem.com]
- 3. geneseo.edu [geneseo.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. cdn.hach.com [cdn.hach.com]
A Comprehensive Guide to Personal Protective Equipment for Handling [1,1'-Biphenyl]-3-carbonitrile
Researchers and drug development professionals handling [1,1'-Biphenyl]-3-carbonitrile must prioritize safety due to its potential hazards. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. Understanding the causality behind each procedural step is critical for fostering a culture of safety and achieving reliable, reproducible results.
Understanding the Hazards of this compound
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] It is also categorized as very toxic to aquatic life with long-lasting effects.[1][2][4] Therefore, stringent adherence to safety protocols is paramount to mitigate exposure risks.
The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure. Chronic exposure may lead to damage to the nervous system and liver.[5]
Core Protective Measures: Selecting the Right PPE
A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling in a Ventilated Hood | ANSI Z87.1 compliant safety glasses with side shields[6] | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| Weighing and Preparing Solutions | Chemical safety goggles[1] | Chemical-resistant gloves (e.g., Nitrile) | Lab coat or chemical-resistant apron | NIOSH-approved particulate respirator (e.g., N95) if dust is generated outside of a fume hood.[1][7] |
| Large-Scale Reactions or Potential for Splashing | Face shield over chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Chemical-resistant suit or coveralls[1][3] | NIOSH-approved respirator with particulate filter.[1] |
| Cleaning Spills | Face shield over chemical safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved air-purifying respirator with appropriate cartridges.[5] |
Step-by-Step Guide to Donning and Doffing PPE
The proper sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Coverall: Put on the lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, don the respirator. Ensure it has a proper fit and seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the gown or suit.
Doffing Procedure:
-
Gloves: Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside with bare hands.
-
Gown/Coverall: Remove the lab coat or suit by rolling it down and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decision-Making for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical advice if skin irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.[1][2]
Always have an eyewash station and safety shower readily accessible in the work area.[1]
Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[1][5]
-
Avoid contact with skin, eyes, and clothing.[1]
Storage:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][2][3]
-
Do not allow the material to contaminate ground water systems or enter drains or sewer systems.[1][8] Local authorities should be notified if significant spills cannot be contained.[1]
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. cpachem.com [cpachem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
